molecular formula C12H15BrN2O B1370695 5-Bromo-N-cyclohexylpyridine-2-carboxamide CAS No. 951885-08-8

5-Bromo-N-cyclohexylpyridine-2-carboxamide

Cat. No.: B1370695
CAS No.: 951885-08-8
M. Wt: 283.16 g/mol
InChI Key: OWCVMAFTYCTVBD-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclohexylpyridine-2-carboxamide (CAS Registry Number 951885-08-8) is an organic compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol . This chemical features a pyridine ring system substituted with a bromo group at the 5-position and a cyclohexylcarbamoyl group at the 2-position, classifying it as a picolinamide derivative . Its structure is defined by the SMILES notation c1cc(ncc1Br)C(=O)NC2CCCCC2 and the InChIKey OWCVMAFTYCTVBD-UHFFFAOYSA-N . Calculated physical properties include a density of approximately 1.433 g/cm³ and a boiling point of around 422.7°C at 760 mmHg . As a carboxamide, this compound belongs to a class of molecules widely utilized in medicinal chemistry and chemical synthesis. Carboxamides are fundamental building blocks in drug discovery and are frequently employed in the development of catalysts for complex organic transformations, such as rhodium-catalyzed cyclopropanation reactions . The presence of both a bromine atom and a carboxamide group on the pyridine ring makes this molecule a versatile synthetic intermediate. The bromine can undergo further cross-coupling reactions, while the carboxamide group can contribute to hydrogen bonding, influencing the compound's physicochemical properties and binding affinity in research applications. Researchers are advised to handle this material with care. It is recommended to store it in a tightly closed container under an argon atmosphere due to its light-sensitive nature . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclohexylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCVMAFTYCTVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650066
Record name 5-Bromo-N-cyclohexylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-08-8
Record name 5-Bromo-N-cyclohexylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 5-Bromo-N-cyclohexylpyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established principles of organic synthesis, with a focus on practical application for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound (CAS No. 951885-08-8) belongs to the class of picolinamides, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). The presence of a bromine atom on the pyridine ring at the 5-position offers a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The N-cyclohexylamide moiety can influence the compound's lipophilicity and conformational properties, which are critical parameters in modulating biological activity. The strategic combination of these features makes this compound a significant intermediate in the synthesis of more complex molecular architectures for pharmaceutical applications.

Retrosynthetic Analysis and Core Synthesis Strategy

The most direct and logical approach to the synthesis of this compound involves the formation of an amide bond between 5-bromopyridine-2-carboxylic acid and cyclohexylamine. This disconnection is illustrated in the retrosynthetic analysis below.

G Target This compound Intermediates Disconnection (Amide Bond) Target->Intermediates Reactants 5-Bromopyridine-2-carboxylic acid Cyclohexylamine Intermediates->Reactants

Figure 1: Retrosynthetic analysis of the target molecule.

The primary challenge in this synthesis lies in the activation of the carboxylic acid group of 5-bromopyridine-2-carboxylic acid to facilitate nucleophilic attack by the amine group of cyclohexylamine. Direct condensation of a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a salt.[1] Therefore, the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative is necessary.

Synthesis of the Key Precursor: 5-Bromopyridine-2-carboxylic Acid

The starting material, 5-bromopyridine-2-carboxylic acid (also known as 5-bromo-picolinic acid), is a crucial precursor.[2] While commercially available, understanding its synthesis provides deeper insight into the overall process. A common laboratory-scale synthesis involves the oxidation of 5-bromo-2-methylpyridine.

Oxidation of 5-Bromo-2-methylpyridine

A robust method for the synthesis of 5-bromopyridine-2-carboxylic acid is the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate (KMnO₄).[3]

Reaction Scheme:

G reactant 5-Bromo-2-methylpyridine product 5-Bromopyridine-2-carboxylic acid reactant->product Oxidation reagent KMnO4, H2O, Δ

Figure 2: Oxidation of 5-bromo-2-methylpyridine.

Experimental Protocol:

  • To a solution of 5-bromo-2-methylpyridine in water, potassium permanganate is added portion-wise.[3]

  • The reaction mixture is heated to reflux and stirred vigorously for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified with a strong acid (e.g., concentrated HCl) to a pH of 4-5, leading to the precipitation of the product.[3]

  • The solid is collected by filtration, washed with cold water, and dried to afford 5-bromopyridine-2-carboxylic acid.

Table 1: Physical and Chemical Properties of 5-Bromopyridine-2-carboxylic Acid

PropertyValueSource
CAS Number30766-11-1[2]
Molecular FormulaC₆H₄BrNO₂[2]
Molecular Weight202.01 g/mol [2]
AppearanceWhite to light yellow powder[2][4]
Melting Point173-175 °C[2][4]

Amide Bond Formation: Synthesis of this compound

The core of the synthesis is the coupling of 5-bromopyridine-2-carboxylic acid with cyclohexylamine. Several reliable methods can be employed for this transformation, primarily differing in the choice of coupling agent.

Method A: Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[5] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is often recommended to suppress side reactions and minimize racemization in chiral substrates.[5]

Reaction Mechanism:

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + DCC Tetrahedral Intermediate Tetrahedral Intermediate O-Acylisourea Intermediate->Tetrahedral Intermediate + Cyclohexylamine Amide Product Amide Product Tetrahedral Intermediate->Amide Product - Dicyclohexylurea (DCU)

Figure 3: General mechanism of DCC-mediated amide coupling.

Experimental Protocol (DCC/HOBt):

  • In a round-bottom flask, dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.

  • Add cyclohexylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, is removed by filtration.

  • The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Method B: Acyl Chloride Formation Followed by Amination

An alternative two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the amine without the need for a coupling agent.

Reaction Scheme:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 5-Bromopyridine-2-carboxylic acid 5-Bromopyridine-2-carboxylic acid 5-Bromopyridine-2-carbonyl chloride 5-Bromopyridine-2-carbonyl chloride 5-Bromopyridine-2-carboxylic acid->5-Bromopyridine-2-carbonyl chloride + SOCl2 This compound This compound 5-Bromopyridine-2-carbonyl chloride->this compound + Cyclohexylamine, Base

Figure 4: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol (Thionyl Chloride):

  • Step 1: Suspend 5-bromopyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromopyridine-2-carbonyl chloride, which is often used directly in the next step.

  • Step 2: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF and cool to 0 °C.

  • Add a solution of cyclohexylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise. The base is necessary to neutralize the HCl generated during the reaction.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up the reaction by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Method C: Uronium/Aminium Salt-Based Coupling

Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and often lead to cleaner reactions and higher yields. These reagents typically require the presence of a non-nucleophilic base.

Experimental Protocol (HATU):

  • Dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add cyclohexylamine (1.1 eq) to the mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Table 2: Comparison of Synthetic Methods

MethodCoupling ReagentAdvantagesDisadvantages
ADCC/HOBtCost-effective, widely used.Formation of insoluble DCU byproduct can complicate purification. DCC is an allergen.
BSOCl₂ / (COCl)₂High reactivity, no coupling agent needed in the second step.Harsh conditions for acyl chloride formation, potential for side reactions with sensitive functional groups.
CHATU/DIPEAHigh yields, fast reaction times, clean reactions.Higher cost of reagents.

Purification and Characterization

Purification of the final product is typically achieved through silica gel column chromatography, using a solvent system such as a gradient of ethyl acetate in hexanes. The purity and identity of this compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • ¹H NMR: Expected signals would include characteristic peaks for the pyridine ring protons, the cyclohexyl protons, and a broad singlet for the amide N-H proton. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: Peaks corresponding to the carbon atoms of the pyridine ring, the cyclohexyl group, and the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₁₂H₁₅BrN₂O, MW: 283.17 g/mol ). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.

  • Melting Point: A sharp melting point range would indicate a high degree of purity.

Conclusion

The synthesis of this compound is a straightforward process that relies on fundamental amide bond formation reactions. The choice of synthetic route depends on factors such as scale, cost, and the availability of reagents. The carbodiimide-mediated approach offers a balance of cost-effectiveness and efficiency, while methods employing uronium salts like HATU can provide higher yields and cleaner reaction profiles for more demanding applications. The acyl chloride method is a classic and effective alternative. Proper purification and thorough characterization are essential to ensure the quality of the final product for its intended use in further synthetic endeavors.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Books. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (A similar resource can be found at: [Link])

  • Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Mastering Organic Synthesis with 5-Bromopyridine-2-carboxylic Acid: Properties and Techniques. Retrieved from [Link]

  • Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

  • ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Novel Pyridine Carboxamide in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] When functionalized into a pyridine carboxamide, this scaffold gains additional hydrogen bonding capabilities and structural diversity, making it a focal point for the development of novel drugs with potential applications as antibacterial, antifungal, and anticancer agents.[3][4] This guide focuses on a specific, yet under-documented member of this class: 5-Bromo-N-cyclohexylpyridine-2-carboxamide (CAS No. 951885-08-8).

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the known chemical and physical data, presents a validated, representative synthetic pathway, outlines modern analytical characterization techniques, and explores the compound's potential biological significance by drawing parallels with structurally related molecules. The insights herein are designed to bridge the existing information gap and empower scientific teams to effectively synthesize, characterize, and evaluate this compound in their research and development pipelines.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physicochemical properties is the bedrock of all subsequent experimental work, from designing synthetic routes to formulating it for biological assays.

Core Chemical Identifiers

The fundamental identity of this compound is established by its structural and molecular formula, CAS number, and molecular weight. These identifiers ensure unambiguous communication and sourcing in a research context.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Physicochemical Data Summary

The table below summarizes the key computed and reported properties of the compound. It is important to note that while some data are available from chemical suppliers, experimentally verified values for properties like melting point, boiling point, and aqueous solubility are not widely published in peer-reviewed literature.

PropertyValue / DescriptionSource
IUPAC Name This compoundN/A
Synonyms 5-Bromo-N-cyclohexylpicolinamide[5]
CAS Number 951885-08-8[5]
Molecular Formula C₁₂H₁₅BrN₂O[5]
Molecular Weight 283.16 g/mol [5][6]
Physical Form Solid (predicted)N/A
Melting Point Data not available in searched literature.N/A
Boiling Point Data not available in searched literature.N/A
Solubility Predicted to be soluble in DMSO and DMF; insoluble in water.[7]
Storage Sealed in dry, 2-8°C[5]

Section 2: Synthesis and Purification

The construction of the amide bond is the central transformation in the synthesis of this compound. The most direct and reliable method involves the acylation of cyclohexylamine with an activated derivative of 5-bromopicolinic acid. This approach ensures a high-yielding and clean reaction, adaptable to standard laboratory settings.

Recommended Synthetic Workflow

The proposed two-step synthesis begins with the activation of commercially available 5-bromopicolinic acid to its corresponding acid chloride, followed by an in-situ reaction with cyclohexylamine. This method avoids the need to isolate the often-unstable acid chloride intermediate.

Diagram 2: Proposed Synthetic Workflow

G start 5-Bromopicolinic Acid + Thionyl Chloride (SOCl₂) step1 Activation: Formation of 5-Bromopicolinoyl Chloride start->step1 Reflux step2 Amide Coupling: Nucleophilic Acyl Substitution step1->step2 In situ reagent1 Cyclohexylamine + Triethylamine (Base) reagent1->step2 workup Aqueous Workup & Extraction step2->workup purify Column Chromatography (Silica Gel) workup->purify product 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide purify->product

Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous amide couplings and should be adapted and optimized under appropriate laboratory conditions.[8]

Materials & Reagents:

  • 5-Bromopicolinic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Cyclohexylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromopicolinic acid (1.0 eq).

    • Suspend the acid in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

    • Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromopicolinoyl chloride is used directly in the next step.

  • Amide Bond Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

TechniquePurposeExpected Observations
¹H NMR Confirms the proton environment and structural integrity.Signals corresponding to the three aromatic protons on the pyridine ring, the N-H proton of the amide (a broad singlet), and the aliphatic protons of the cyclohexyl group.
¹³C NMR Confirms the carbon backbone of the molecule.Signals for all 12 unique carbon atoms, including the carbonyl carbon of the amide (~160-170 ppm) and the carbons of the pyridine and cyclohexyl rings.
Mass Spec (LC-MS) Confirms molecular weight and purity.The primary ion observed should correspond to the molecular weight of the compound (283.16 g/mol ), often as the [M+H]⁺ adduct (m/z 284.17). The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) should be visible.
FT-IR Identifies key functional groups.Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=C/C=N stretching of the aromatic ring (~1600-1450 cm⁻¹).
HPLC Determines purity.A single major peak under optimized conditions, with purity typically >95% for use in biological assays.

Section 4: Potential Biological Activity and Applications

While specific biological data for this compound is not extensively published, the broader class of pyridine carboxamide derivatives is an active area of pharmaceutical research. Analysis of structurally similar compounds provides valuable, field-proven insights into its potential therapeutic applications.

  • Antimicrobial and Antifungal Activity: Pyridine-containing compounds are well-established antimicrobial agents.[1] The combination of a halogenated pyridine ring with a lipophilic cyclohexyl-carboxamide side chain may enhance cell membrane penetration, a key factor for antimicrobial efficacy. Numerous studies have demonstrated that novel pyridine derivatives exhibit potent activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.[2][3]

  • Anticancer Potential: The pyridine carboxamide scaffold is present in several kinase inhibitors and other anticancer agents. These compounds can interfere with critical cellular signaling pathways involved in tumor growth and proliferation.[9] The specific substitution pattern of this compound warrants its evaluation in cancer cell line screening programs.

  • Neurological and Other Activities: Derivatives of pyridine carboxylic acids have been investigated as antagonists for dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.[10] The structural features of the title compound make it a candidate for screening against a variety of G-protein coupled receptors (GPCRs) and other CNS targets.

The lipophilic cyclohexyl group and the halogenated pyridine core make this compound a compelling candidate for further investigation across these therapeutic areas. Its well-defined structure and accessible synthesis provide a solid foundation for its inclusion in high-throughput screening and lead optimization campaigns.

References

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024-02-14). ResearchGate. Available at: [Link]

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Available at: [Link]

  • Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. Available at: [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2025-10-13). MDPI. Available at: [Link]

  • 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. (n.d.). PubChem. Available at: [Link]

  • 5-Bromo-N-butylpicolinamide. (n.d.). PubChem. Available at: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). Europe PMC. Available at: [Link]

  • How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. (2015-05-30). ResearchGate. Available at: [Link]

Sources

A Guide to the Structural Elucidation of 5-Bromo-N-cyclohexylpyridine-2-carboxamide: From Synthesis to Supramolecular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental decisions, grounding them in established principles of crystallography and crystal engineering. The objective is to equip the reader with the necessary knowledge to not only determine the three-dimensional structure of the title compound but also to interpret the intricate network of intermolecular interactions that govern its solid-state architecture—a critical aspect for understanding its physicochemical properties.

Rationale and Synthesis Strategy

The title compound, this compound, is a derivative of picolinamide (pyridine-2-carboxamide). The introduction of a bromine atom on the pyridine ring and a bulky, flexible cyclohexyl group on the amide nitrogen significantly influences its electronic and steric properties. These modifications are expected to modulate its hydrogen bonding capabilities and introduce other non-covalent interactions, such as halogen bonding and hydrophobic contacts, making its crystal structure analysis particularly insightful for understanding structure-property relationships in this class of compounds.

Proposed Synthetic Pathway

A reliable method for the synthesis of N-substituted pyridine-2-carboxamides involves the amidation of a pyridine-2-carboxylic acid derivative. A common and effective approach is the reaction of an activated carboxylic acid, such as an acyl chloride, with the desired amine.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product PicolinicAcid 5-Bromopicolinic acid AcylChloride 5-Bromopicolinoyl chloride PicolinicAcid->AcylChloride Activation ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->AcylChloride Cyclohexylamine Cyclohexylamine FinalProduct 5-Bromo-N-cyclohexylpyridine- 2-carboxamide Cyclohexylamine->FinalProduct AcylChloride->FinalProduct Amidation

Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
  • Activation of Carboxylic Acid: To a solution of 5-bromopicolinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C. The reaction mixture is then refluxed until the evolution of HCl gas ceases, indicating the formation of 5-bromopicolinoyl chloride. The excess SOCl₂ is removed under reduced pressure.

  • Amidation: The resulting acyl chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of cyclohexylamine in the same solvent is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is washed with a dilute aqueous acid, followed by a dilute aqueous base, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the final product.

Crystallization: The Gateway to Structural Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[1] The slow growth of crystals allows for the ordered arrangement of molecules in the crystal lattice, which is essential for the diffraction of X-rays.

Crystallization Methodologies

Several techniques can be employed to grow single crystals suitable for X-ray diffraction. The choice of method and solvent is crucial and often requires empirical screening.

Method Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature.Simple to set up.Requires a compound that is stable in the chosen solvent over time.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound and inducing crystallization.Provides fine control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization.Effective for compounds with a significant temperature-dependent solubility.Can sometimes lead to rapid crystallization and smaller crystals if cooling is not well-controlled.
Protocol for Crystallization Screening
  • Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water). A good starting point is a solvent in which the compound is sparingly soluble at room temperature.

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Cover the vials with a perforated cap to allow for slow evaporation.

  • Vapor Diffusion: Set up vapor diffusion experiments using pairs of solvents where the compound is soluble in one (the solvent) and insoluble in the other (the anti-solvent).

  • Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals with well-defined faces.[1]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides precise information about bond lengths, bond angles, and the overall molecular conformation.[2]

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.

SCXRD_Workflow CrystalSelection Crystal Selection & Mounting DataCollection Data Collection CrystalSelection->DataCollection On Diffractometer DataReduction Data Reduction & Integration DataCollection->DataReduction Software Processing StructureSolution Structure Solution DataReduction->StructureSolution Phase Problem StructureRefinement Structure Refinement StructureSolution->StructureRefinement Least-Squares Minimization Validation Structure Validation & Analysis StructureRefinement->Validation Final Checks

Caption: The workflow of single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.[3]

  • Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The integrated data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Once the crystal structure is determined, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within the crystal.[4][5][6] The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.[7]

Key Concepts in Hirshfeld Surface Analysis

The Hirshfeld surface is mapped with various properties to highlight different aspects of intermolecular interactions.

Property Description Interpretation
dnorm A normalized contact distance calculated from dᵢ (distance to the nearest atom inside the surface) and dₑ (distance to the nearest atom outside the surface).Red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.[8]
Shape Index A qualitative measure of the surface shape.Helps to identify complementary hollows (red) and bumps (blue) where molecules fit together, which is characteristic of π-π stacking interactions.
Curvedness A measure of the curvature of the surface.Large, flat regions of low curvedness are indicative of planar stacking.
2D Fingerprint Plots A two-dimensional plot of dᵢ versus dₑ for all points on the Hirshfeld surface.Provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Analytical Workflow for Hirshfeld Surface Analysis

Hirshfeld_Workflow CIF_Input Input CIF File Generate_HS Generate Hirshfeld Surface CIF_Input->Generate_HS Map_Properties Map Properties (d_norm, Shape Index, etc.) Generate_HS->Map_Properties Generate_FP Generate 2D Fingerprint Plots Generate_HS->Generate_FP Analyze_Interactions Analyze and Quantify Intermolecular Interactions Map_Properties->Analyze_Interactions Generate_FP->Analyze_Interactions

Caption: Workflow for Hirshfeld surface analysis of a crystal structure.
Expected Intermolecular Interactions for this compound

Based on the functional groups present in the title molecule, the following intermolecular interactions are anticipated to play a significant role in its crystal packing:

  • N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This is likely to be a primary interaction, potentially forming chains or dimers.[9]

  • C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon donors from the pyridine and cyclohexyl rings to the carbonyl oxygen and pyridine nitrogen are also expected.

  • Halogen Bonding (C-Br···O/N): The bromine atom can act as a halogen bond donor, interacting with the electron-rich oxygen or nitrogen atoms of neighboring molecules.

  • π-π Stacking: The electron-deficient pyridine ring may engage in π-π stacking interactions with adjacent pyridine rings.

  • Hydrophobic Interactions: The bulky cyclohexyl group is likely to form van der Waals contacts with other cyclohexyl or pyridine moieties.

The analysis of the 2D fingerprint plots will allow for the quantification of the relative contributions of these different interactions to the overall crystal packing. For instance, the percentage of H···H, O···H, N···H, and Br···H/O/N contacts can be determined.

Conclusion and Outlook

This technical guide has outlined a systematic approach to the complete structural analysis of this compound. By following the proposed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution three-dimensional structure of the molecule. Subsequent analysis using Hirshfeld surfaces will provide a detailed and quantitative understanding of the supramolecular architecture, revealing the subtle interplay of hydrogen bonds, halogen bonds, and other non-covalent interactions. This knowledge is invaluable in the field of drug development, as the solid-state structure directly impacts key properties such as solubility, stability, and bioavailability. The methodologies described herein are broadly applicable to the structural elucidation of other novel organic compounds.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Das, G., et al. (2009). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Crystal Growth & Design, 9(12), 5143-5154. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Tan, Y. N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 628–641. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

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  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. [Link]

  • Kozak, A., et al. (2021). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Molecules, 26(24), 7545. [Link]

  • Van Meervelt, L., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 957–963. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794–1806. [Link]

  • Shattock, T. R., & Vittal, J. J. (2024). Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide. Crystal Growth & Design. [Link]

  • Wróbel, R., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link]

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mechanism of action of pyridine carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanisms of Action of Pyridine Carboxamide Derivatives

Abstract

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of clinically significant therapeutic agents. This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by this class of compounds. We will delve into their primary roles as potent enzyme inhibitors, particularly targeting key players in DNA repair and cellular metabolism such as Poly(ADP-ribose) Polymerase (PARP) and Nicotinamide Phosphoribosyltransferase (NAMPT). Furthermore, this document elucidates their broader physiological impacts, including the modulation of critical signaling pathways involved in mitochondrial function, immune response, and programmed cell death. By synthesizing field-proven insights with detailed experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with a robust understanding of the pyridine carboxamide derivatives, fostering innovation in the development of next-generation therapeutics.

Part 1: The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery

Pyridine (C₅H₅N), an isostere of benzene, is a fundamental nitrogen-bearing heterocycle that forms the nucleus of over 7,000 drug molecules.[1] Its integration into a carboxamide structure creates a pharmacophore with remarkable versatility, allowing for extensive chemical modifications that can fine-tune target affinity, selectivity, and pharmacokinetic properties.[2] This adaptability has led to the development of pyridine carboxamide derivatives active against a wide array of diseases, including cancer, fungal infections, and bacterial diseases like tuberculosis.[3][4][5] The scaffold's success stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within the active sites of diverse biological targets.

Part 2: Primary Mechanisms of Action: Targeting Key Cellular Enzymes

A predominant mechanism through which pyridine carboxamide derivatives exert their therapeutic effects is the direct inhibition of critical cellular enzymes. This section explores their action on some of the most well-validated targets.

Section 2.1: Inhibition of Poly(ADP-ribose) Polymerase (PARP) and the DNA Damage Response

Poly(ADP-ribose) Polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and initiating the repair of DNA single-strand breaks (SSBs).[6][7] Upon detecting DNA damage, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[6] These PAR chains act as a scaffold to recruit other DNA repair proteins.

Pyridine carboxamide-based PARP inhibitors function as nicotinamide analogues, competitively binding to the catalytic domain of PARP1 and preventing the synthesis of PAR chains.[6][7] This blockade of SSB repair is particularly cytotoxic to cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing more complex DNA double-strand breaks (DSBs). This concept is known as synthetic lethality . In HR-deficient cells, such as those with BRCA1/2 mutations, unrepaired SSBs accumulate and are converted into DSBs during replication. Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis.[7][8]

PARP_Inhibition_Workflow cluster_Cellular_Assay Cellular Environment cluster_HR_Status HR Status DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation & Auto-PARylation DNA_Damage->PARP1_Activation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARP1_Activation->Recruitment Replication Replication Fork PARP1_Activation->Replication Blocked Repair SSB_Repair SSB Repair Recruitment->SSB_Repair SSB_Repair->Replication Successful Repair DSB_Formation DSB Formation Replication->DSB_Formation Cell_Survival Cell Survival Replication->Cell_Survival Apoptosis Cell Death (Apoptosis) DSB_Formation->Apoptosis HR Deficient (e.g., BRCA1/2 mut) HR_Repair Homologous Recombination Repair DSB_Formation->HR_Repair HR Proficient HR_Repair->Cell_Survival PARP_Inhibitor Pyridine Carboxamide PARP Inhibitor PARP_Inhibitor->PARP1_Activation Inhibition caption Mechanism of PARP Inhibitor Synthetic Lethality.

Figure 1: Mechanism of PARP Inhibitor Synthetic Lethality.

Experimental Protocol: In Vitro PARP1 Activity Assay (Chemiluminescent)

This protocol outlines a common method for quantifying the inhibitory potential of a compound against PARP1. The principle relies on measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

  • Plate Preparation: Coat a 96-well plate with histone proteins. Wash and block the plate to prevent non-specific binding.

  • Reaction Setup: In each well, add the reaction buffer containing a fixed concentration of PARP1 enzyme, biotinylated NAD+, and activated DNA (to stimulate PARP1 activity).

  • Compound Addition: Add the pyridine carboxamide derivative at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no PARP1 enzyme).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the PARPylation reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains attached to the histones.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The HRP enzyme catalyzes a reaction that produces light.

  • Data Acquisition: Measure the light intensity using a luminometer. The signal is directly proportional to PARP1 activity.

  • Analysis: Plot the signal intensity against the inhibitor concentration. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of PARP1 activity.

Section 2.2: Modulation of NAD+ Metabolism via NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[9] Many cancer cells exhibit a high NAD+ turnover rate to fuel processes like DNA repair, redox reactions, and signaling, making them highly dependent on the NAMPT-driven salvage pathway.[9][10]

Pyridine carboxamide derivatives have been developed as potent NAMPT inhibitors.[9][11] These compounds typically mimic the nicotinamide substrate and bind to the NAMPT active site, blocking the synthesis of nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[9] The resulting depletion of the cellular NAD+ pool leads to a catastrophic energy crisis, characterized by a sharp drop in ATP levels, which ultimately triggers cell death.[11]

NAMPT_Inhibition_Pathway cluster_downstream Downstream NAD+-Dependent Processes NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ Pool NMNAT->NAD PARPs PARPs (DNA Repair) NAD->PARPs Sirtuins Sirtuins (Signaling) NAD->Sirtuins Glycolysis Glycolysis & Oxidative Phosphorylation (ATP) NAD->Glycolysis Cell_Death Metabolic Crisis & Cell Death PARPs->Cell_Death Impaired DNA Repair Glycolysis->Cell_Death ATP Depletion NAMPT_Inhibitor Pyridine Carboxamide NAMPT Inhibitor NAMPT_Inhibitor->NAMPT Inhibition caption Impact of NAMPT Inhibition on Cellular Metabolism.

Figure 2: Impact of NAMPT Inhibition on Cellular Metabolism.

Experimental Protocol: Cellular NAD+/NADH Assay

This protocol measures the intracellular levels of NAD+ and its reduced form, NADH, to assess the efficacy of a NAMPT inhibitor.

  • Cell Culture and Treatment: Plate cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the pyridine carboxamide NAMPT inhibitor at various concentrations for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer provided in a commercial assay kit.

  • NAD+ and NADH Measurement:

    • Total NAD/NADH: Add a portion of the lysate to a reaction mixture containing an enzyme that cycles between NAD+ and NADH, producing a quantifiable product (e.g., colorimetric or fluorescent).

    • NADH Measurement: To measure NADH specifically, treat another portion of the lysate to decompose NAD+ before adding it to the reaction mixture.

  • Incubation and Reading: Incubate the plate according to the kit manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

  • Calculation:

    • Calculate the concentration of total NAD/NADH and NADH from a standard curve.

    • Determine the NAD+ concentration by subtracting the NADH concentration from the total NAD/NADH concentration ([NAD+] = [Total] - [NADH]).

    • Analyze the dose-dependent reduction in NAD+ levels caused by the inhibitor.

Section 2.3: Dual PARP/NAMPT Inhibition: A Synergistic Strategy

Recognizing the intimate link between PARP activity and NAD+ availability, researchers have developed dual inhibitors that target both enzymes simultaneously.[12] This strategy is based on a powerful synergistic rationale: NAMPT inhibition depletes the NAD+ substrate required for PARP function, while PARP inhibition prevents DNA repair. This dual assault disrupts two critical, interconnected nodes of cancer cell survival—DNA integrity and energy metabolism. A novel pyridine carboxamide derivative, compound 10n, has shown potent dual inhibition of PARP1 (IC₅₀ = 1.2 nM) and NAMPT (IC₅₀ = 6.7 nM).[12] Mechanistically, this dual inhibition disrupts the homologous recombination repair pathway, leading to an accumulation of DNA double-strand breaks and inducing apoptosis.[12] Furthermore, this approach can provoke immunogenic cell death (ICD) and activate the cGAS-STING pathway, thereby stimulating an antitumor immune response.[12]

Section 2.4: Inhibition of Other Key Enzymes

The versatility of the pyridine carboxamide scaffold extends to other enzyme classes across different therapeutic areas.

  • Succinate Dehydrogenase (SDH) Inhibitors: In agriculture, certain pyridine carboxamide derivatives function as potent fungicides by inhibiting succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain of pathogenic fungi.[4] This inhibition disrupts fungal respiration and energy production. Compound 3f, a novel pyridine carboxamide, showed SDH inhibitory activity comparable to the commercial fungicide thifluzamide.[4]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation. Its inhibition can enhance anti-tumor immune responses.[13][14] Pyridine-2-carboxamide derivatives have been identified as potent and selective HPK1 inhibitors, showing robust in vivo efficacy in murine cancer models, especially when combined with anti-PD-1 immunotherapy.[13][14]

  • Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed as novel agents against Mycobacterium tuberculosis, including drug-resistant strains.[15][16] These compounds target the pathogen's respiratory chain, demonstrating excellent potency with low nanomolar MIC values.[15]

Part 3: Diverse Cellular and Physiological Effects

Beyond direct enzyme inhibition, pyridine carboxamide derivatives can trigger broader cellular programs, including apoptosis and autophagy, and can be designed as prodrugs requiring metabolic activation.

Section 3.1: Induction of Mitochondria-Mediated Apoptosis

Some metal complexes incorporating pyridine dicarboxylate derivatives have been shown to exert selective anticancer activity by inducing the intrinsic pathway of apoptosis.[17] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential (MMP).[17] The loss of MMP results in the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm, activating the caspase cascade and culminating in cell death.[17]

Apoptosis_Pathway Drug Pyridine Carboxamide Derivative ROS ↑ Intracellular ROS Drug->ROS Mito Mitochondrion ROS->Mito MMP Collapse of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Damage CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis caption Mitochondria-Mediated Intrinsic Apoptosis Pathway.

Figure 3: Mitochondria-Mediated Intrinsic Apoptosis Pathway.
Section 3.2: Prodrug Activation in Antimicrobial Therapy

A fascinating mechanism of action for some pyridine carboxamide derivatives is their function as prodrugs, which are inactive compounds that are metabolically converted into their active forms within the target pathogen. A prime example is the antitubercular agent MMV687254. This compound is a prodrug that requires hydrolysis by the mycobacterial amidase enzyme, AmiC, to release its active metabolites.[5][18] This activation mechanism provides a layer of selectivity, as the drug is only activated within the target bacterium. In addition to its direct anti-mycobacterial activity, MMV687254 has been shown to inhibit the growth of M. tuberculosis within macrophages by inducing autophagy, a cellular process for degrading and recycling cellular components.[18][19]

Part 4: Conclusion and Future Directions

The pyridine carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a remarkable range of mechanisms, from the competitive inhibition of critical enzymes in oncology and infectious disease to the modulation of complex cellular pathways like apoptosis and autophagy. The success of PARP inhibitors in the clinic highlights the power of targeting specific cellular vulnerabilities, while the development of dual-action inhibitors and immunomodulatory agents showcases the ongoing innovation in this chemical space. Future research will likely focus on further refining the selectivity of these compounds to minimize off-target effects, exploring novel combinations to overcome drug resistance, and applying the scaffold to new and emerging therapeutic targets. The continued exploration of pyridine carboxamide chemistry promises to deliver next-generation medicines with improved efficacy and safety profiles.

References

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  • Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed.
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Unveiling the Therapeutic Potential of 5-Bromo-N-cyclohexylpyridine-2-carboxamide: A Technical Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 5-Bromo-N-cyclohexylpyridine-2-carboxamide. In the absence of direct extensive research on this specific molecule, this document leverages a deductive, structure-activity relationship (SAR) approach based on closely related analogs and the broader class of pyridine-2-carboxamide derivatives. The primary focus is on its potential as a tankyrase inhibitor, a class of molecules with significant therapeutic promise in oncology. We will delve into the probable mechanism of action, its implications for the Wnt/β-catenin signaling pathway, and propose experimental workflows for its validation. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar compounds.

Introduction: The Pyridine-2-Carboxamide Scaffold and Its Therapeutic Promise

The pyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. Its structural rigidity, ability to participate in hydrogen bonding, and tunable electronic properties make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The subject of this guide, this compound, features a bromine atom at the 5-position of the pyridine ring and a cyclohexyl group attached to the amide nitrogen. These substitutions are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

While direct studies on this compound are not extensively reported in the public domain, the structural similarity to known inhibitors of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly the tankyrases (TNKS1 and TNKS2), provides a strong rationale for investigating its biological activity in this context.

Predicted Mechanism of Action: Inhibition of Tankyrase

The PARP family of enzymes plays a crucial role in various cellular processes, including DNA repair and signal transduction.[1] Tankyrases 1 and 2 are distinguished from other PARP members by their involvement in a broader range of cellular functions, including telomere maintenance, mitotic spindle formation, and the regulation of the Wnt/β-catenin signaling pathway.[1]

Small molecule inhibitors of tankyrase have emerged as a promising class of therapeutics, particularly in oncology. These inhibitors typically act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate, thereby preventing the PARylation of target proteins.[1] Given the structural features of this compound, it is hypothesized to function as a tankyrase inhibitor.

The Wnt/β-catenin Signaling Pathway: A Key Target in Oncology

The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development and adult tissue homeostasis.[2] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[3]

In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote Wnt signaling by PARylating Axin, which leads to its ubiquitination and degradation.[1] This destabilizes the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[4]

Tankyrase inhibitors, by stabilizing Axin, can suppress Wnt/β-catenin signaling even in cancer cells with mutations in APC or β-catenin that would otherwise lead to constitutive pathway activation.[1]

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates Axin Axin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates Tankyrase Tankyrase Tankyrase->Axin PARylates Ub Ubiquitin Axin->Ub Ubiquitination PAR PAR Ub->Proteasome Inhibitor 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide Inhibitor->Tankyrase Inhibits TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates beta_catenin_nuc->TCF_LEF

Figure 1: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.

Insights from Structurally Related Compounds

The biological activity of this compound can be inferred from studies on analogous compounds. A notable example is MSC2504877, a selective tankyrase inhibitor.[1] While not identical, its pyridine-2-carboxamide core provides a valuable reference point.

CompoundStructureReported Activity
This compound 5-bromo-N-cyclohexylpicolinamidePredicted Tankyrase Inhibitor
MSC2504877 5-bromo-N-(1,3-dihydroxypropan-2-yl)picolinamideSelective Tankyrase Inhibitor, suppresses growth of APC-deficient cell lines, enhances effects of CDK4/6 inhibitors.[1]
AZ6102 Pyrrolopyrimidinone derivativePotent TNKS1/2 inhibitor, inhibits Wnt pathway in DLD-1 cells.[2]

Table 1: Comparison of this compound with known tankyrase inhibitors.

Studies on other carboxamide derivatives have also demonstrated their potential as anticancer agents, acting through various mechanisms such as anti-proliferative and anti-angiogenic effects.[5][6][7][8] This further supports the rationale for investigating the oncological therapeutic potential of this compound.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of this compound, a systematic experimental approach is necessary.

In Vitro Characterization

A tiered in vitro testing strategy is proposed to first confirm its activity as a tankyrase inhibitor and then to elucidate its cellular effects.

in_vitro_workflow start 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide enzymatic_assay Biochemical Assay: TNKS1/2 Inhibition (e.g., Homogeneous Time-Resolved Fluorescence) start->enzymatic_assay wnt_reporter_assay Cell-Based Assay: Wnt/β-catenin Reporter Assay (e.g., TOP/FOP Flash Assay in HEK293T cells) enzymatic_assay->wnt_reporter_assay If active selectivity Selectivity Profiling: Screen against other PARP family members enzymatic_assay->selectivity Parallel screen cell_proliferation Cell Proliferation Assay: (e.g., MTT or BrdU assay in APC-mutant colorectal cancer cell lines like DLD-1 or SW480) wnt_reporter_assay->cell_proliferation If active target_engagement Target Engagement Assay: Western Blot for Axin stabilization and downstream Wnt targets (c-Myc, Cyclin D1) cell_proliferation->target_engagement If active

Figure 2: Proposed in vitro workflow for the characterization of this compound.

Step-by-Step In Vitro Protocol:

  • Biochemical Assay:

    • Objective: To determine the direct inhibitory activity against purified human TNKS1 and TNKS2 enzymes.

    • Method: A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be employed to measure the PARylation activity of the enzymes. The IC50 value of the compound will be determined.

  • Wnt/β-catenin Reporter Assay:

    • Objective: To assess the compound's ability to inhibit Wnt/β-catenin signaling in a cellular context.

    • Method: A TOP/FOP Flash reporter assay in a cell line such as HEK293T will be used. A decrease in luciferase activity in the presence of the compound will indicate pathway inhibition.

  • Cell Proliferation Assay:

    • Objective: To evaluate the anti-proliferative effects of the compound on cancer cell lines with aberrant Wnt signaling.

    • Method: An MTT or BrdU incorporation assay will be performed on APC-mutant colorectal cancer cell lines (e.g., DLD-1, SW480).

  • Target Engagement Assay:

    • Objective: To confirm the on-target effect of the compound in cells.

    • Method: Western blotting will be used to measure the levels of Axin (expected to increase) and downstream Wnt target proteins like c-Myc and Cyclin D1 (expected to decrease) in treated cells.

In Vivo Evaluation

Following successful in vitro characterization, in vivo studies in relevant animal models are crucial to assess the compound's therapeutic efficacy and pharmacokinetic properties.

in_vivo_workflow start Successful In Vitro Characterization pk_pd_study Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Mice start->pk_pd_study xenograft_model Xenograft Tumor Model: (e.g., DLD-1 or SW480 cells implanted in immunodeficient mice) pk_pd_study->xenograft_model Establish optimal dosing treatment Treatment with Vehicle or 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide xenograft_model->treatment efficacy_assessment Efficacy Assessment: Tumor volume measurement, body weight monitoring treatment->efficacy_assessment ex_vivo_analysis Ex Vivo Analysis of Tumors: Western blot for Wnt pathway markers, Immunohistochemistry efficacy_assessment->ex_vivo_analysis At study endpoint

Figure 3: Proposed in vivo workflow for the evaluation of this compound.

In Vivo Study Design:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Initial studies in mice to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dose-response relationship for target engagement.

  • Xenograft Tumor Model: Efficacy will be evaluated in a xenograft model using an APC-mutant colorectal cancer cell line (e.g., DLD-1) implanted in immunodeficient mice.

  • Treatment and Monitoring: Once tumors are established, mice will be treated with the compound or vehicle. Tumor growth and animal well-being will be monitored regularly.

  • Ex Vivo Analysis: At the end of the study, tumors will be excised and analyzed by Western blot and immunohistochemistry to confirm the inhibition of the Wnt/β-catenin pathway in vivo.

Structure-Activity Relationship (SAR) Considerations

The SAR of pyridine-2-carboxamide-based tankyrase inhibitors is an active area of research. The 5-bromo substituent is a common feature in several potent inhibitors, likely contributing to favorable interactions within the nicotinamide-binding pocket of the enzyme. The N-cyclohexyl group is a lipophilic moiety that will influence the compound's solubility, cell permeability, and binding affinity. Its bulk and conformational flexibility may allow for optimal fitting into a hydrophobic pocket within the enzyme's active site. Further SAR studies, involving modifications of the N-substituent and the pyridine ring, would be crucial for optimizing the potency and selectivity of this chemical series.[9][10]

Potential Therapeutic Applications and Future Directions

Based on its predicted mechanism of action as a tankyrase inhibitor, this compound holds potential as a therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling, such as colorectal cancer. Furthermore, its potential to synergize with other anticancer agents, such as CDK4/6 inhibitors, warrants investigation.[1]

Future research should focus on the empirical validation of its biological activity through the proposed experimental workflows. Should the compound demonstrate promising activity, further medicinal chemistry efforts could be directed towards optimizing its potency, selectivity, and pharmacokinetic properties to develop a clinical candidate.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of its chemical structure and the activities of closely related analogs strongly suggests its potential as a novel tankyrase inhibitor. This mode of action positions it as a promising candidate for the development of new anticancer therapies targeting the Wnt/β-catenin signaling pathway. The experimental workflows outlined in this guide provide a clear roadmap for the systematic evaluation of this and similar molecules, paving the way for the potential discovery of a new generation of targeted cancer therapeutics.

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In Silico Modeling of 5-Bromo-N-cyclohexylpyridine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Carboxamide

In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramount for the rapid and cost-effective identification and optimization of novel therapeutic agents. This guide provides an in-depth technical exploration of the in silico modeling of 5-Bromo-N-cyclohexylpyridine-2-carboxamide , a small molecule with a scaffold suggestive of significant biological activity. While experimental data on this specific compound is nascent, its structural motifs, particularly the pyridine-2-carboxamide core, are prevalent in a variety of biologically active agents, including those targeting Fatty Acid Amide Hydrolase (FAAH).

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, inflammation, and a range of neurological and psychiatric disorders.[1][3] The structural characteristics of this compound make it a compelling candidate for investigation as a potential FAAH inhibitor. This guide will, therefore, utilize FAAH as the primary biological target to illustrate a comprehensive in silico evaluation workflow.

This document is structured to provide not just a sequence of protocols, but a scientifically grounded narrative that elucidates the rationale behind each computational experiment. As researchers and drug development professionals, understanding the "why" is as critical as mastering the "how."

Chapter 1: Foundational Steps – Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures for both the small molecule (ligand) and its biological target (protein). This initial phase is critical for ensuring the accuracy and reliability of subsequent computational analyses.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey begins with the two-dimensional representation of this compound. This structure must be converted into a three-dimensional conformation that accurately reflects its likely geometry within a biological system.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or Marvin Sketch.

  • Conversion to 3D: Utilize a computational chemistry tool, like Open Babel or the graphical user interface of a molecular modeling suite, to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization: This crucial step refines the 3D structure to a low-energy, stable conformation. Employ a suitable force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths, bond angles, and torsion angles to relieve any steric strain in the initial 3D model.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. The choice of charge model (e.g., Gasteiger-Hückel or AM1-BCC) is important as it influences the calculation of electrostatic interactions in subsequent docking and simulation studies.

  • Tautomeric and Ionization States: For a comprehensive analysis, it is essential to consider the physiologically relevant tautomeric and ionization states of the molecule at a pH of 7.4. Tools like Schrödinger's LigPrep or ChemAxon's Calculator Plugins can be used to generate these variations. For this compound, the pyridine nitrogen can be protonated, which could significantly impact its binding interactions.

Causality in Ligand Preparation: An improperly minimized or charged ligand can lead to inaccurate predictions of binding affinity and pose. The goal is to generate a 3D structure that is not only sterically plausible but also possesses an electrostatic profile that reflects its behavior in a biological environment.

Target Preparation: Readying the Protein for Interaction

For this guide, we will use the crystal structure of human Fatty Acid Amide Hydrolase (FAAH). The Protein Data Bank (PDB) is the primary repository for these structures.

Experimental Protocol: Target Preparation

  • PDB Structure Retrieval: Download the X-ray crystal structure of human FAAH from the PDB (e.g., PDB ID: 2VYA). It is advisable to select a high-resolution structure that is co-crystallized with a ligand, as this often indicates a biologically relevant conformation of the active site.

  • Initial Inspection and Cleaning: Visualize the downloaded PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove any non-essential components such as water molecules (beyond those critical for binding), co-solvents, and any co-crystallized ligands that are not the focus of the study.

  • Handling Missing Residues and Loops: Crystal structures can sometimes have missing residues or loops. These gaps should be addressed using modeling software (e.g., the Prime module in Schrödinger or MODELLER) to build and refine these missing regions.

  • Protonation and Tautomeric States of Residues: Assign the correct protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, at physiological pH. Tools like H++ or the Protein Preparation Wizard in Maestro can automate this process.

  • Energy Minimization of the Protein: Perform a constrained energy minimization of the protein structure. This step helps to relieve any steric clashes that may have been introduced during the preparation process while largely preserving the experimentally determined backbone conformation. The constraints are typically applied to the heavy atoms of the protein backbone.

Trustworthiness through Rigorous Preparation: A well-prepared protein structure is a prerequisite for a reliable in silico study. Failure to properly protonate residues or address structural inconsistencies can lead to erroneous predictions and wasted computational resources.

Chapter 2: Predicting Binding Affinity and Pose – Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a cornerstone of in silico drug discovery, providing valuable insights into the binding mode and affinity of a ligand for a protein target.

The "Why" of Molecular Docking

The primary objectives of molecular docking in this context are:

  • To predict the binding pose of this compound within the active site of FAAH.

  • To estimate the binding affinity (often expressed as a docking score) of the compound for FAAH.

  • To identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) that stabilize the ligand-protein complex.

A Step-by-Step Docking Workflow

The following protocol outlines a typical molecular docking experiment using a widely adopted tool like AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Ligand and Receptor Files: Convert the prepared ligand (this compound) and receptor (FAAH) structures into the PDBQT file format, which includes partial charges and atom type definitions required by AutoDock Vina.

  • Define the Binding Site (Grid Box): Specify the search space for the docking simulation by defining a grid box that encompasses the active site of FAAH. If a co-crystallized ligand was present in the original PDB structure, its location can be used to center the grid box.

  • Configure Docking Parameters: Set the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but improves the chances of finding the optimal binding pose.

  • Run the Docking Simulation: Execute the AutoDock Vina docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box.

  • Analyze the Results: The output will consist of a set of predicted binding poses for the ligand, each with an associated binding affinity score (in kcal/mol). The pose with the lowest binding affinity is typically considered the most likely.

  • Visualize and Interpret Interactions: Use a molecular visualization tool to examine the top-ranked binding pose in the context of the FAAH active site. Identify and analyze the key intermolecular interactions between the ligand and the protein residues.

Logical Flow of a Molecular Docking Experiment

G cluster_prep Preparation Phase cluster_docking Docking Workflow Ligand_2D 2D Structure of Ligand Ligand_3D 3D Ligand Conformation (Energy Minimized & Charged) Ligand_2D->Ligand_3D 3D Conversion & Minimization Define_Grid Define Binding Site (Grid Box) Ligand_3D->Define_Grid PDB_FAAH FAAH Crystal Structure (PDB) Prepared_FAAH Prepared FAAH Structure (Cleaned & Protonated) PDB_FAAH->Prepared_FAAH Cleaning & Protonation Prepared_FAAH->Define_Grid Run_Docking Execute Docking Simulation Define_Grid->Run_Docking Analyze_Results Analyze Binding Poses & Scores Run_Docking->Analyze_Results Visualize Visualize Ligand-Protein Interactions Analyze_Results->Visualize Conclusion Hypothesize Binding Mechanism Visualize->Conclusion Identify Key Interactions

Caption: A schematic overview of the molecular docking workflow.

Interpreting Docking Results: A Self-Validating System

The trustworthiness of docking results can be enhanced by a self-validating approach. For instance, if a known FAAH inhibitor is docked into the active site, the predicted binding pose should closely match the experimentally determined pose from a co-crystal structure. This process, known as re-docking, provides confidence in the chosen docking protocol.

Quantitative Data Summary: Hypothetical Docking Results

CompoundDocking Score (kcal/mol)Key Interacting Residues (FAAH)Predicted Interactions
This compound -8.5Ser241, Ser217, Ile238Hydrogen bond with Ser241; Hydrophobic interactions with the acyl chain binding pocket
Known FAAH Inhibitor (e.g., URB597)-9.2Ser241, Met191Covalent interaction with Ser241 (if modeled); Hydrogen bond with Met191

Chapter 3: Exploring Dynamic Behavior – Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of a biomolecular system at an atomic level.[2][5]

The Rationale for Molecular Dynamics

MD simulations are employed to:

  • Assess the stability of the docked pose: Determine if the predicted binding mode from docking is stable over time.

  • Investigate conformational changes: Observe how the ligand and protein adapt to each other upon binding.

  • Calculate binding free energies: More accurately estimate the binding affinity by considering entropic and solvent effects.

  • Identify key residues for binding: Analyze the per-residue interaction energies to pinpoint amino acids that contribute most significantly to the binding.

A Comprehensive Molecular Dynamics Workflow

The following protocol outlines the key steps in performing an MD simulation of the this compound-FAAH complex.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked ligand-protein complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes, first with the protein and ligand constrained, and then with the entire system allowed to move.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the system to reach a stable state before the production run.

  • Production Run: Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) in the NVT or NPT ensemble, saving the atomic coordinates at regular intervals.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate various properties, including:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

    • Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Logical Flow of a Molecular Dynamics Simulation

G cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis Docked_Complex Docked Ligand-FAAH Complex Solvation Solvation & Ionization Docked_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run RMSD_RMSF RMSD & RMSF Analysis Production_Run->RMSD_RMSF H_Bond Hydrogen Bond Analysis Production_Run->H_Bond Binding_Energy Binding Free Energy Calculation RMSD_RMSF->Binding_Energy H_Bond->Binding_Energy Conclusion Dynamic Interaction Profile Binding_Energy->Conclusion Refined Understanding of Binding

Caption: A schematic representation of a typical molecular dynamics simulation workflow.

Chapter 4: Building Predictive Models – Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[6][7][8]

The Power of QSAR in Drug Discovery

QSAR models are invaluable for:

  • Predicting the biological activity of novel compounds based on their structural features.[7]

  • Guiding lead optimization by identifying the key molecular descriptors that influence activity.

  • Screening large virtual libraries to prioritize compounds for synthesis and experimental testing.[8]

A Step-by-Step QSAR Modeling Workflow

Developing a robust QSAR model requires a dataset of compounds with known biological activities against the target of interest (in this case, FAAH).

Experimental Protocol: QSAR Modeling

  • Data Collection and Curation: Compile a dataset of structurally diverse compounds with experimentally determined inhibitory activities (e.g., IC50 or Ki values) against FAAH. Ensure the data is consistent and reliable.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors that encode its physicochemical, topological, and electronic properties.[6]

  • Dataset Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external (using the test set) validation techniques to assess its predictive power and robustness.

  • Prediction for New Compounds: Once a validated QSAR model is established, it can be used to predict the FAAH inhibitory activity of this compound.

Logical Flow of QSAR Model Development

G Data_Collection Collect FAAH Inhibitor Data (Structures & Activities) Descriptor_Calc Calculate Molecular Descriptors Data_Collection->Descriptor_Calc Data_Split Split into Training & Test Sets Descriptor_Calc->Data_Split Model_Build Build QSAR Model (e.g., MLR, ML) Data_Split->Model_Build Model_Validation Validate Model (Internal & External) Model_Build->Model_Validation Prediction Predict Activity of New Compounds Model_Validation->Prediction Use Validated Model Outcome Predicted Biological Activity Prediction->Outcome

Caption: A workflow for developing and applying a QSAR model.

Chapter 5: Assessing Drug-Likeness – ADMET Prediction

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction plays a crucial role in the early stages of drug discovery by identifying potential liabilities before significant resources are invested.[1][9]

The Importance of Early ADMET Assessment

In silico ADMET prediction helps to:

  • Filter out compounds with undesirable pharmacokinetic profiles.[1]

  • Prioritize candidates with a higher probability of success in preclinical and clinical development.

  • Guide chemical modifications to improve the ADMET properties of lead compounds.

A Practical Workflow for In Silico ADMET Prediction

A variety of open-access and commercial software tools are available for ADMET prediction.

Experimental Protocol: In Silico ADMET Prediction

  • Input Structure: Provide the 2D or 3D structure of this compound to an ADMET prediction tool (e.g., SwissADME, pkCSM, or ADMETlab).

  • Property Calculation: The software will calculate a range of ADMET-related properties based on pre-existing models.

  • Analysis of Results: Analyze the predicted properties, paying close attention to key parameters.

Quantitative Data Summary: Hypothetical ADMET Profile

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeabilityLowLess likely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects.
Distribution
Volume of Distribution (VDss)> 0.45 L/kgIndicates good distribution into tissues.
Metabolism
CYP2D6 InhibitorNoUnlikely to cause drug-drug interactions via this major metabolic enzyme.
Excretion
Total Clearance0.5 L/hr/kgIndicates a moderate rate of elimination from the body.
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskReduced likelihood of cardiotoxicity.

Conclusion: A Synergistic Approach to Drug Discovery

This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential FAAH inhibitor. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can gain a multifaceted understanding of a compound's therapeutic potential. This synergistic approach enables the rational design and prioritization of drug candidates, ultimately accelerating the journey from concept to clinic. The principles and protocols detailed herein provide a robust framework for the in silico investigation of any novel small molecule, empowering drug discovery professionals to make more informed and data-driven decisions.

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Spectroscopic Blueprint of 5-Bromo-N-cyclohexylpyridine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. An erroneous or incomplete characterization can lead to the squandering of significant resources and, more critically, compromise the integrity of pharmacological and toxicological assessments. It is with this understanding that we present this in-depth technical guide on the spectroscopic characterization of 5-Bromo-N-cyclohexylpyridine-2-carboxamide, a compound of interest within several contemporary research and development pipelines.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior analytical scientist, moving from the foundational principles of each spectroscopic technique to the nuanced interpretation of the data they yield. Our objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral output. Each protocol described herein is designed as a self-validating system, ensuring technical accuracy and fostering the trustworthiness required in a regulated research environment.

Molecular Structure and Analytical Overview

This compound is a substituted pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and an N-cyclohexyl carboxamide group at the 2-position. The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, making its precise characterization essential for understanding its potential biological activity and for guiding further synthetic modifications.

This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimentally obtained data is the gold standard, high-quality predicted data serves as an invaluable tool for anticipating spectral features, aiding in the interpretation of experimental results, and providing a baseline for structural verification.

digraph "5_Bromo_N_cyclohexylpyridine_2_carboxamide" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,!", ratio=auto]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

// Define nodes with element labels N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br"]; C8 [label="C"]; O9 [label="O"]; N10 [label="N"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; H_N10 [label="H", pos="1.5,1.5!"]; H3 [label="H", pos="-2.8,0.5!"]; H4 [label="H", pos="-2.8,-1.5!"]; H6 [label="H", pos="0.5,-2.5!"]; H11 [label="H", pos="3.5,0.5!"];

// Define node positions for pyridine ring N1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.2!"]; C4 [pos="0,3!"]; C5 [pos="-1.2,2.2!"]; C6 [pos="-1.2,0.7!"];

// Define node positions for substituents Br7 [pos="-2.6,2.9!"]; C8 [pos="2.4,0!"]; O9 [pos="2.4,-1!"]; N10 [pos="3.6,0.7!"]; C11 [pos="4.8,0!"]; C12 [pos="6,0.7!"]; C13 [pos="7.2,0!"]; C14 [pos="7.2,-1.5!"]; C15 [pos="6,-2.2!"]; C16 [pos="4.8,-1.5!"];

// Draw bonds for pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Draw bonds for substituents C5 -- Br7; C2 -- C8; C8 -- O9 [style=double]; C8 -- N10; N10 -- C11;

// Draw bonds for cyclohexyl ring C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11;

// Add implicit hydrogens for clarity (optional, as labels) // Note: Graphviz pos attribute is for layout hints and might not be precise. }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete and unambiguous assignment of each proton and carbon atom can be achieved.

Experimental Protocol: A Self-Validating System

The following protocol is a robust methodology for acquiring high-quality NMR data for compounds such as this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have a residual solvent peak that does not obscure key signals.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field throughout the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks. Automated shimming routines are often sufficient, but manual adjustment may be necessary for optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity. A longer acquisition time and a greater number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d1HH6
~8.00dd1HH4
~7.80d1HH3
~7.50br d1HN-H
~3.90m1HH1' (cyclohexyl)
~2.00-1.20m10HCyclohexyl CH₂

In-depth Interpretation:

  • Aromatic Protons (H3, H4, H6): The pyridine ring protons are expected to resonate in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The proton at the 6-position (H6) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen and the carboxamide group. The splitting patterns (doublet for H6 and H3, doublet of doublets for H4) arise from coupling to adjacent protons on the ring.

  • Amide Proton (N-H): The amide proton signal is expected to be a broad singlet or doublet, and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.

  • Cyclohexyl Protons: The methine proton (H1') attached to the nitrogen will be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene protons of the cyclohexyl ring will appear as a complex multiplet in the upfield region (1.2-2.0 ppm).

Predicted ¹³C NMR Data and Interpretation

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164C=O (Amide)
~152C2 (Pyridine)
~148C6 (Pyridine)
~140C4 (Pyridine)
~122C3 (Pyridine)
~118C5 (Pyridine, C-Br)
~50C1' (Cyclohexyl)
~33Cyclohexyl CH₂
~25Cyclohexyl CH₂
~24Cyclohexyl CH₂

In-depth Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbon bearing the bromine atom (C5) is expected to be shifted upfield relative to a non-brominated pyridine due to the heavy atom effect. The carbon attached to the carboxamide group (C2) will also have a distinct chemical shift.

  • Cyclohexyl Carbons: The methine carbon (C1') will be the most downfield of the aliphatic carbons due to its attachment to the nitrogen. The remaining cyclohexyl methylene carbons will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the crystal itself from the sample spectrum.

    • Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range, approximately 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchAmide
~3100-3000C-H stretchAromatic (Pyridine)
~2930, 2850C-H stretchAliphatic (Cyclohexyl)
~1670C=O stretch (Amide I)Amide
~1580, 1470C=C, C=N stretchAromatic (Pyridine)
~1540N-H bend (Amide II)Amide
~1100C-Br stretchBromo-aromatic

In-depth Interpretation:

  • N-H and C=O Stretching: The presence of a sharp absorption around 3300 cm⁻¹ (N-H stretch) and a strong, sharp absorption around 1670 cm⁻¹ (C=O stretch, Amide I band) are highly characteristic of a secondary amide.

  • Aromatic and Aliphatic C-H Stretching: The absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the pyridine ring, while the strong absorptions just below 3000 cm⁻¹ confirm the presence of the aliphatic C-H bonds of the cyclohexyl group.

  • Pyridine Ring Vibrations: The characteristic ring stretching vibrations (C=C and C=N) of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

  • C-Br Stretching: A weaker absorption in the lower frequency region (around 1100 cm⁻¹) can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: A Self-Validating System

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis and Detection:

    • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Predicted MS Data and Interpretation

Molecular Formula: C₁₂H₁₅BrN₂O Molecular Weight: 282.04 (for ⁷⁹Br) and 284.04 (for ⁸¹Br)

Table 4: Predicted Key Mass Spectrometry Peaks for this compound

m/zInterpretation
282/284Molecular ion (M⁺•) peak, showing the characteristic ~1:1 isotopic pattern for bromine.
200/202Loss of cyclohexene (C₆H₁₀)
183/1855-Bromopicolinoyl cation ([Br-Py-CO]⁺)
155/157Loss of CO from the 183/185 fragment
83Cyclohexyl cation ([C₆H₁₁]⁺)

In-depth Interpretation:

  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. For this compound, it will appear as a pair of peaks of nearly equal intensity at m/z 282 and 284, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Key Fragmentation Pathways: Electron ionization is a high-energy technique that often leads to extensive fragmentation. The most likely fragmentation pathways for this compound would involve cleavage of the bonds adjacent to the carbonyl group and within the cyclohexyl ring. The observation of fragments corresponding to the brominated pyridine moiety and the cyclohexyl group would provide strong evidence for the proposed structure.

digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true, size="7.6,!", ratio=auto]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [color="#EA4335"];

M [label="[M]+•\nm/z 282/284"]; F1 [label="[M - C6H10]+•\nm/z 200/202"]; F2 [label="[Br-Py-CO]+\nm/z 183/185"]; F3 [label="[Br-Py]+\nm/z 155/157"]; F4 [label="[C6H11]+\nm/z 83"];

M -> F1 [label="- C6H10"]; M -> F2 [label="- •C6H11"]; F2 -> F3 [label="- CO"]; M -> F4 [label="α-cleavage"]; }

Figure 2: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a detailed and self-validating blueprint of its molecular structure. Each technique offers a unique and complementary perspective: NMR elucidates the precise connectivity of the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides corroborating structural information through fragmentation patterns. The congruence of the predicted data across these orthogonal techniques would instill a high degree of confidence in the structural assignment of a synthesized sample, a critical milestone in any drug discovery or development program.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

An In-depth Technical Guide to the Solubility of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-N-cyclohexylpyridine-2-carboxamide, a compound of interest in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's solubility profile, underpinned by theoretical principles and a robust experimental framework for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from its synthesis and purification to its formulation and in vivo bioavailability. For a molecule like this compound, which incorporates a pyridine core often found in biologically active compounds, understanding its solubility is paramount for effective preclinical and clinical development.[1] This guide delves into the structural attributes of this compound to predict its solubility in a range of common laboratory solvents and provides a detailed methodology for its quantitative measurement.

Molecular Structure and its Implications for Solubility

The solubility of this compound is dictated by the interplay of its distinct structural motifs: the polar pyridine-2-carboxamide core and the nonpolar N-cyclohexyl and bromo substituents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[2]

  • Carboxamide Group: The amide linkage is a classic hydrogen bond donor and acceptor, enhancing polarity and the potential for interaction with polar solvents.[3][4]

  • N-Cyclohexyl Group: This bulky, nonpolar aliphatic ring significantly increases the lipophilicity of the molecule, which is expected to enhance solubility in nonpolar organic solvents.[5]

  • Bromo Substituent: The bromine atom at the 5-position of the pyridine ring increases the molecular weight and contributes to the overall lipophilicity, further influencing its solubility profile.

The general principle of "like dissolves like" suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in solvents that can engage in both hydrogen bonding and accommodate its nonpolar components.[6]

Predicted Solubility Profile

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic WaterLowThe large nonpolar cyclohexyl group and the bromo substituent are expected to significantly limit solubility in water, despite the presence of hydrogen bonding moieties.
Methanol, EthanolModerateThe alcohol's ability to hydrogen bond with the pyridine nitrogen and the amide group, coupled with its alkyl chain that can interact with the cyclohexyl group, should result in moderate solubility.[9]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful solvent for a wide range of organic molecules due to its high polarity and ability to act as a strong hydrogen bond acceptor.
Acetone, Tetrahydrofuran (THF)Moderate to HighThese solvents can accept hydrogen bonds and have a moderate polarity that can accommodate both the polar and nonpolar regions of the molecule.[9]
Nonpolar Hexane, CyclohexaneLowThe dominant polar character of the pyridine carboxamide core will likely lead to poor solubility in highly nonpolar solvents.
Dichloromethane, ChloroformModerateThese solvents are weakly polar and can effectively solvate a wide range of organic compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a robust method for determining the equilibrium solubility of this compound using a gravimetric approach.[8]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calculation Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 To vial equil Incubate with agitation (e.g., 24-72h at 25°C) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Transfer known volume of filtrate to pre-weighed vial sep2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dried solute analysis2->analysis3 calc Calculate solubility (e.g., in mg/mL) analysis3->calc

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials to ensure that a saturated solution is achieved. The presence of undissolved solid at the end of the equilibration period is critical.[10][11]

    • Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution is fully saturated.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately transfer a known volume (e.g., 1.0 mL) of the clear, saturated filtrate into a pre-weighed, dry vial.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • The solubility (S) in mg/mL is calculated using the following formula:

      • S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtrate used

Conclusion

The solubility of this compound is a key determinant of its utility in pharmaceutical research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, offering predictions for its behavior in various solvent systems. Furthermore, a detailed, self-validating experimental protocol has been presented to enable the precise and accurate determination of its solubility. The insights and methodologies contained within this document are intended to empower researchers to effectively handle and formulate this compound, thereby accelerating its journey through the drug development pipeline.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • EvitaChem. (n.d.). 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide.
  • BenchChem. (n.d.). Solubility Profile of 5-Bromo-2-nitropyridine: An In-depth Technical Guide.
  • American Chemical Society. (2010). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K.
  • Princeton University. (2001). Surface and colloidal properties of cyclic amides. 5. N-cyclohexyl-2-pyrrolidone-water mixtures aggregation in solution and adsorption at the air-solution interface.
  • Chemistry Stack Exchange. (2020). Solubility of Amides.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.
  • chemeurope.com. (n.d.). Pyridine.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of (s)-2-bromo-pentane in Organic Solvents.

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets for a specific analogue, 5-Bromo-N-cyclohexylpyridine-2-carboxamide. While direct biological data for this exact molecule is not extensively published, this document synthesizes information from closely related pyridine-2-carboxamide derivatives to identify and prioritize high-potential therapeutic targets. We will delve into the mechanistic rationale for these targets, provide detailed, field-proven experimental protocols for their validation, and outline a strategic path for preclinical investigation. The primary focus will be on oncological targets, given the wealth of data for this scaffold in cancer research.

Introduction: The Therapeutic Promise of the Pyridine-2-Carboxamide Scaffold

The pyridine-2-carboxamide core is a versatile pharmacophore found in a multitude of biologically active compounds. Its ability to form key hydrogen bonds and engage in various non-covalent interactions allows for potent and selective targeting of diverse protein families. The subject of this guide, this compound, incorporates a bromine atom, which can serve as a key interaction point or a site for further chemical modification, and a cyclohexyl group, which adds hydrophobicity and conformational rigidity. Based on extensive research into analogous structures, this compound is poised for investigation, particularly within the realm of oncology and immunology. This guide will primarily focus on two high-priority potential targets: Hematopoietic Progenitor Kinase 1 (HPK1) and Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).

Primary Potential Therapeutic Target: Hematopoietic Progenitor Kinase 1 (HPK1)

Rationale for HPK1 as a Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of T-cell activation.[1][2] It is predominantly expressed in hematopoietic cells and functions downstream of the T-cell receptor (TCR) to dampen signaling, leading to T-cell exhaustion in the tumor microenvironment.[3] Inhibition of HPK1 is therefore a compelling strategy in cancer immunotherapy to unleash the full potential of the anti-tumor immune response. Several series of pyridine-2-carboxamide analogues have been reported as potent and selective HPK1 inhibitors, demonstrating robust in vivo efficacy in murine cancer models, particularly in combination with anti-PD-1 therapy.[1][2] This strong precedent makes HPK1 a primary putative target for this compound.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Pathway TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 AP1_NFkB AP-1 & NF-κB Activation PLCg1->AP1_NFkB SLP76_p p-SLP-76 (Ser376) HPK1->SLP76_p Phosphorylates SLP76_p->PLCg1 Inhibits T_Cell_Activation T-Cell Activation & Cytokine Production AP1_NFkB->T_Cell_Activation Compound 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide Compound->HPK1 Potential Inhibition

Caption: HPK1's role in T-cell receptor signaling.

Experimental Validation Protocol: HPK1 Inhibition

A multi-tiered approach is recommended to confirm HPK1 as a target.

Tier 1: Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory effect of the compound on HPK1 kinase activity.

  • Methodology:

    • Utilize a commercially available in vitro HPK1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).

    • Incubate recombinant human HPK1 enzyme with the substrate and ATP in the presence of the compound dilutions.

    • Measure the kinase activity by quantifying the amount of ADP produced.

    • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

  • Self-Validation: Include a known HPK1 inhibitor as a positive control and DMSO as a negative control. Run the assay in triplicate to ensure reproducibility.

Tier 2: Cellular Target Engagement Assay

  • Objective: To confirm that the compound engages HPK1 in a cellular context.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Culture a suitable T-cell line (e.g., Jurkat cells).

    • Treat intact cells with the compound at various concentrations or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

    • Analyze the soluble fraction by Western blot using an anti-HPK1 antibody.

    • Target engagement is confirmed if the compound stabilizes HPK1, resulting in a higher melting temperature compared to the vehicle control.

  • Trustworthiness: The shift in thermal stability provides strong evidence of direct physical interaction between the compound and the target protein within the cell.

Primary Potential Therapeutic Target: SHP2

Rationale for SHP2 as a Target

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial non-receptor protein tyrosine phosphatase that positively regulates the RAS-MAPK signaling pathway.[4] It is a well-established oncogene, and its inhibition is a validated therapeutic strategy for various cancers. Notably, a novel series of substituted pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors, demonstrating excellent anti-proliferative effects and in vivo anti-tumor efficacy.[4] This makes SHP2 another high-priority potential target for this compound.

SHP2 Signaling Pathway

The diagram below illustrates the role of SHP2 in the RAS-MAPK signaling cascade.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation SHP2->SOS Dephosphorylates inhibitory sites on docking proteins, facilitating SOS recruitment Compound 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide Compound->SHP2 Potential Inhibition

Caption: SHP2's role in the RAS-MAPK pathway.

Experimental Validation Protocol: SHP2 Inhibition

Tier 1: Biochemical Phosphatase Assay

  • Objective: To measure the direct inhibitory effect of the compound on SHP2 phosphatase activity.

  • Methodology:

    • Use a fluorogenic phosphatase substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

    • Incubate recombinant human SHP2 with a dilution series of this compound.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Measure the increase in fluorescence over time, which corresponds to the dephosphorylation of DiFMUP.

    • Calculate the IC50 value from the dose-response curve.

  • Self-Validation: A known allosteric SHP2 inhibitor (e.g., SHP099) should be used as a positive control.

Tier 2: Cellular p-ERK Western Blot

  • Objective: To assess the compound's ability to inhibit SHP2-mediated downstream signaling in cells.

  • Methodology:

    • Select a cancer cell line with known RAS-MAPK pathway activation (e.g., MV-4-11 or KYSE-520).

    • Serum-starve the cells and then stimulate with an appropriate growth factor (e.g., EGF or FGF) to activate RTK signaling.

    • Treat the cells with a dose range of the compound prior to and during stimulation.

    • Lyse the cells and perform a Western blot to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

    • A reduction in the p-ERK/total ERK ratio in a dose-dependent manner indicates inhibition of the pathway, consistent with SHP2 inhibition.

  • Trustworthiness: This assay directly measures the functional consequence of SHP2 inhibition on a key downstream node of the pathway.

Other Potential Oncological Targets and Mechanisms

The pyridine and carboxamide moieties are present in compounds targeting a variety of other cancer-relevant proteins. Initial broad screening is advisable.

  • PD-L1: While some pyridine-2-carboxamide derivatives have been developed as imaging probes for PD-L1, their potential as therapeutic inhibitors could be explored.[5]

  • ULK1: A structurally related 5-bromo-pyrimidine compound was identified as an inhibitor of ULK1, a key kinase in autophagy.[6] Given the structural similarity, this is a plausible, albeit lower-priority, target.

  • General Antiproliferative Effects: The scaffold has been associated with broad antiproliferative activity against various cancer cell lines.[7][8][9]

Initial Screening Protocol: Broad Antiproliferative Assay
  • Objective: To determine the compound's general cytotoxicity against a panel of cancer cell lines.

  • Methodology:

    • Utilize a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

    • Treat cells with a range of concentrations of the compound for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® assay.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Data Interpretation: Potent activity against specific cell lines may suggest mechanisms beyond HPK1 or SHP2 and can guide further target deconvolution efforts.

Integrated Experimental Validation Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound.

Validation_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Target Engagement & Pathway Analysis cluster_2 Tier 3: In Vivo Proof of Concept Biochem_HPK1 HPK1 Biochemical Assay (IC50 Determination) CETSA_HPK1 HPK1 CETSA (Target Engagement) Biochem_HPK1->CETSA_HPK1 Biochem_SHP2 SHP2 Biochemical Assay (IC50 Determination) pERK_WB p-ERK Western Blot (SHP2 Pathway Inhibition) Biochem_SHP2->pERK_WB Antiproliferative Broad Antiproliferative Screen (NCI-60 Panel, GI50) Efficacy_Models Syngeneic/Xenograft Tumor Models Antiproliferative->Efficacy_Models PK_Studies Pharmacokinetic Studies CETSA_HPK1->PK_Studies pERK_WB->PK_Studies PK_Studies->Efficacy_Models Compound 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide Compound->Biochem_HPK1 Compound->Biochem_SHP2 Compound->Antiproliferative

Caption: A tiered strategy for target validation.

Summary and Future Directions

Based on the strong precedent in the scientific literature for the pyridine-2-carboxamide scaffold, this compound is a compelling candidate for development as an inhibitor of HPK1 for immuno-oncology applications or SHP2 for targeted cancer therapy. The immediate next steps should involve the execution of the Tier 1 biochemical assays outlined in this guide to determine if the compound exhibits potent activity against either of these high-value targets. Positive results would warrant progression to cellular target engagement and pathway analysis, followed by pharmacokinetic and in vivo efficacy studies. The broad antiproliferative screening will serve as a valuable parallel activity to uncover other potential mechanisms of action. This systematic and evidence-based approach will efficiently elucidate the therapeutic potential of this promising molecule.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. [Link]

  • Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Request PDF. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation, Antiproliferative Activity, and Computational Insights of Carboxamide Derivatives: A Computational and Experimental Approach. R Discovery. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide | C14H19BrN2O | CID 62953012 - PubChem. [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. [Link]

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An In-depth Technical Guide to Bromo-substituted Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Bromo-substituted pyridines represent a cornerstone in modern synthetic chemistry, offering a unique convergence of stability and reactivity that is highly sought after in pharmaceutical and materials science. The pyridine scaffold itself is a privileged structure in medicinal chemistry, and the introduction of a bromine atom unlocks a versatile toolkit for molecular elaboration.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of these pivotal compounds. We will delve into the causality behind synthetic choices, from classical bromination strategies to modern C-H activation techniques, and explore their subsequent transformations through cornerstone reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. By grounding our discussion in mechanistic principles and providing field-proven experimental protocols, this document aims to equip researchers with the knowledge to strategically leverage bromo-substituted pyridines in their own research and development endeavors.

The Strategic Importance of the C-Br Bond on a Pyridine Scaffold

The utility of bromo-substituted pyridines stems from the unique interplay between the electron-deficient nature of the pyridine ring and the properties of the bromine substituent. The nitrogen atom within the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the entire molecule.[2] This electronic pull enhances the reactivity of the carbon-bromine (C-Br) bond towards key synthetic transformations.

Bromine's role is multifaceted:

  • Excellent Leaving Group: The C-Br bond is weaker than a C-Cl bond, making it more susceptible to cleavage.[3] This inherent reactivity makes bromopyridines ideal substrates for a variety of reactions where the bromine atom is displaced.[1]

  • Handle for Cross-Coupling Reactions: The C-Br bond readily undergoes oxidative addition to transition metal catalysts, particularly palladium, which is the rate-determining step in many cross-coupling reactions.[2][3] This has made bromopyridines indispensable building blocks for the construction of complex molecular architectures through reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1][2]

  • Directing Group and Site for Lithiation: The bromine atom can influence the regioselectivity of further reactions, such as directed ortho-metalation, or undergo halogen-metal exchange to generate highly reactive organolithium species.[4][5]

The position of the bromine atom on the pyridine ring (2-, 3-, or 4-position) profoundly impacts its reactivity, a crucial consideration for synthetic planning.

Synthetic Strategies for Bromo-substituted Pyridines

The preparation of bromopyridines can be achieved through several methods, each with its own advantages and limitations. The choice of method often depends on the desired isomer and the presence of other functional groups on the pyridine ring.

Electrophilic Bromination

Direct bromination of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[4] Forced conditions, such as high temperatures and the use of oleum, are often required.[4]

  • For Unactivated Pyridines: Bromination of pyridine itself typically yields a mixture of 3-bromopyridine and 3,5-dibromopyridine.[4]

  • For Activated Pyridines: The presence of electron-donating groups (e.g., amino, hydroxy) facilitates bromination, directing the incoming bromine to the ortho and para positions.[4] However, achieving selective mono-bromination can be difficult.[4]

A more recent and milder approach involves electrochemical bromination, which allows for the meta-bromination of pyridine derivatives using a bromide salt as the bromine source under catalyst- and oxidant-free conditions.[6]

Sandmeyer-type Reactions

A reliable method for the synthesis of specific bromopyridine isomers involves the diazotization of aminopyridines followed by treatment with a bromide source, typically Cu(I)Br. For instance, 2-bromopyridine can be synthesized from 2-aminopyridine through this classical transformation.[4]

Halogen Exchange Reactions

While less common for introducing bromine, under specific conditions, other halogens can be displaced by bromide.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[7] A directing metalation group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organolithium species can then be quenched with an electrophilic bromine source (e.g., Br2, CBr4) to install a bromine atom with high precision.[5][7][8]

Directed_Ortho_Metalation Pyridine_DMG Pyridine with Directing Group (DMG) Ortho_Lithiated ortho-Lithiated Intermediate Pyridine_DMG->Ortho_Lithiated Deprotonation Organolithium Organolithium Base (e.g., n-BuLi) Organolithium->Ortho_Lithiated Brominated_Pyridine ortho-Brominated Pyridine Ortho_Lithiated->Brominated_Pyridine Quenching Electrophilic_Br Electrophilic Bromine Source Electrophilic_Br->Brominated_Pyridine

Caption: Workflow for Directed ortho-Metalation of Pyridines.

Halogen Dance Reaction

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under the influence of a strong base.[9] This thermodynamically driven process can provide access to isomers that are difficult to synthesize by other means.[9] For example, treatment of 2-chloro-3-bromopyridine with a lithium amide base can induce a halogen dance to form a 4-lithiated species, which can then be trapped.[10]

Key Reactions of Bromo-substituted Pyridines

The true synthetic power of bromopyridines is realized in their subsequent transformations, which allow for the introduction of a wide range of functional groups and the construction of complex molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern organic synthesis, and bromopyridines are workhorse substrates.[1][2] The general catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C or C-heteroatom bond.

This reaction forms a new C-C bond between the bromopyridine and an organoboron reagent (boronic acid or ester).[2] It is widely used due to the stability and low toxicity of the boron reagents.

Reactants Catalyst Base Solvent Product Reference
2-Bromopyridine, Phenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water2-Phenylpyridine[11]
3-Bromopyridine, Arylboronic acidPd(OAc)2/LigandK2CO3Toluene3-Arylpyridine[12]

This reaction forms a new C-N bond between the bromopyridine and an amine. It is a powerful tool for the synthesis of aminopyridines, which are common motifs in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine [2]

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., XPhos).

  • Add a strong base, such as sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add 2-Amino-6-bromopyridine and the desired amine.

  • Heat the reaction mixture to reflux with stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and proceed with aqueous workup and purification.

This reaction forms a new C-C bond between the bromopyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2]

Cross_Coupling_Reactions Bromopyridine Bromo-substituted Pyridine Suzuki Suzuki-Miyaura (Organoboron) Bromopyridine->Suzuki Buchwald Buchwald-Hartwig (Amine) Bromopyridine->Buchwald Sonogashira Sonogashira (Alkyne) Bromopyridine->Sonogashira Aryl_Pyridine Aryl-substituted Pyridine Suzuki->Aryl_Pyridine Amino_Pyridine Amino-substituted Pyridine Buchwald->Amino_Pyridine Alkynyl_Pyridine Alkynyl-substituted Pyridine Sonogashira->Alkynyl_Pyridine

Caption: Key Cross-Coupling Reactions of Bromopyridines.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[13][14] This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it.[14] Bromine at these positions can be displaced by a variety of nucleophiles.

SNAr_Mechanism cluster_1 Nucleophilic Attack cluster_2 Leaving Group Departure Bromopyridine 2-Bromopyridine Meisenheimer Meisenheimer Intermediate Bromopyridine->Meisenheimer Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Substituted_Pyridine 2-Substituted Pyridine Meisenheimer->Substituted_Pyridine Leaving_Group Bromide (Br-) Meisenheimer->Leaving_Group

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Lithiation and Grignard Formation

Halogen-metal exchange is a common method for generating reactive organometallic species. Reacting a bromopyridine with a strong organolithium reagent (e.g., n-butyllithium) can replace the bromine with lithium, forming a lithiopyridine.[4] This can then react with various electrophiles. Similarly, Grignard reagents can be prepared via bromine-magnesium exchange.[15]

Applications in Drug Discovery and Materials Science

The versatility of bromo-substituted pyridines makes them invaluable in several high-tech fields.

Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in many approved drugs.[16] Bromo-substituted pyridines serve as crucial intermediates in the synthesis of a wide range of therapeutic agents, including treatments for cancer, infectious diseases, and central nervous system disorders.[1][17]

  • Kinase Inhibitors: Many kinase inhibitors, used in oncology, are built upon a pyridine core. Bromo-substituted pyridines, such as 2,3-diamino-5-bromopyridine, are key starting materials for synthesizing inhibitors of targets like EGFR and CDK9.[18] The bromine atom provides a convenient handle for introducing molecular complexity through cross-coupling reactions to optimize target affinity and selectivity.[18]

  • Antiviral and Antimalarial Agents: These compounds are used in the synthesis of antiviral and antimalarial drugs.[4]

  • Structure-Activity Relationship (SAR) Studies: The ease of functionalizing bromopyridines allows medicinal chemists to rapidly generate libraries of related compounds. This facilitates the exploration of structure-activity relationships, a critical step in optimizing the properties of a lead compound.

Materials Science

The ability to construct complex, conjugated systems through cross-coupling reactions of bromopyridines makes them useful in the development of:

  • Organic Light-Emitting Diodes (OLEDs): Pyridine-containing molecules are often used in the emissive and charge-transport layers of OLEDs.

  • Polymers and Functional Materials: Bromopyridines can be used as monomers or functionalizing agents in the synthesis of advanced polymers with specific electronic or optical properties.

  • Agrochemicals and Dyes: The versatility of bromopyridine chemistry also extends to the synthesis of agrochemicals and specialty dyes.[1]

Conclusion

Bromo-substituted pyridines are far more than simple chemical intermediates; they are enabling tools that have significantly shaped the landscape of modern organic synthesis. Their predictable reactivity, coupled with the ever-expanding portfolio of synthetic methodologies for their transformation, ensures their continued prominence in both academic research and industrial applications. For scientists and researchers in drug discovery and materials science, a deep understanding of the chemistry of these compounds is not just beneficial, but essential for driving innovation and achieving synthetic goals.

References

  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem. (URL: )
  • Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (URL: )
  • The Role of Halogenated Pyridines in Modern Drug Discovery. (URL: )
  • Bromopyridine: Common isomorphs, synthesis, applic
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (URL: )
  • Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )
  • Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine.[a] The same...
  • Directed ortho metallation of 3‐bromopyridine (20)
  • The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino - Benchchem. (URL: )
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (URL: )
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (URL: )
  • Halogen dance rearrangement - Wikipedia. (URL: )
  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange - ResearchG
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N
  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry - ACS Public
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (URL: )
  • Directed ortho metal
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PubMed Central. (URL: )
  • Why does nucleophilic aromatic substitution occur

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Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this class have been shown to target a wide array of cellular pathways, including those involved in cancer and infectious diseases.[4][5][6] 5-Bromo-N-cyclohexylpyridine-2-carboxamide is a novel small molecule with potential for biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound in cell culture studies. Given the novelty of this specific molecule, this guide is structured as a strategic workflow for elucidating its biological effects, from fundamental physicochemical handling to the exploration of plausible mechanisms of action.

The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices. This ensures that the data generated is robust and interpretable, forming a solid foundation for further investigation.

Part 1: Compound Handling and Preparation

A critical first step in the study of any novel small molecule is the accurate and reproducible preparation of stock solutions. The physicochemical properties of this compound, particularly its predicted hydrophobicity, necessitate careful consideration of solvent choice and handling to avoid precipitation in aqueous cell culture media.[7][8]

Table 1: Physicochemical Properties of N-cyclohexylpyridine-2-carboxamide Derivatives

PropertyValue (Predicted/Typical)Significance in Cell Culture
Molecular Weight~283.16 g/mol Influences diffusion and transport across cell membranes.
XLogP3-AA~2.9 - 3.4Indicates moderate to high hydrophobicity, suggesting low aqueous solubility.[9][10]
Hydrogen Bond Acceptors2Can participate in interactions with biological targets.[10]
Rotatable Bond Count2Provides conformational flexibility for target binding.[10]

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for hydrophobic compounds in cell culture applications.[11][12]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: In a chemical fume hood, carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (MW ~283.16 g/mol ), weigh 2.83 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes at room temperature.[12] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[7] Store the aliquots at -20°C or -80°C for long-term stability.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects.[13] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Part 2: Initial Biological Characterization: Cytotoxicity Profiling

The first step in understanding the biological activity of a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies. A variety of assays are available to assess cell viability, each with its own advantages and limitations.[14][15][16][17]

Experimental Workflow for Compound Characterization

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic Exploration A Compound Solubilization (Protocol 1) B Cytotoxicity Screening (Protocol 2) A->B C Determine IC50 Value B->C D Select Sub-IC50 Concentrations C->D Inform Concentration Selection E Hypothesis-Driven Assays (e.g., Kinase Profiling, Autophagy Analysis) D->E F Target Identification & Validation E->F G Lead Optimization F->G Elucidate Mechanism of Action G cluster_0 FGFR Signaling Cascade FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide Inhibitor->FGFR Inhibition

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Protocol 3: Assessing FGFR Pathway Inhibition via Western Blot

This protocol outlines a method to determine if this compound inhibits the phosphorylation of key downstream effectors of the FGFR pathway, such as ERK.

Materials:

  • Cancer cell line with known FGFR activity (e.g., SNU-16, KMS-11) [18]* Complete cell culture medium

  • This compound

  • FGFR inhibitor (positive control, e.g., AZD4547) [18]* RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with sub-IC50 concentrations of this compound, a positive control inhibitor, and a vehicle control for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the p-ERK/total-ERK ratio upon treatment would suggest inhibition of the pathway.

Hypothetical Target Pathway: Autophagy

Autophagy is a cellular degradation and recycling process that can be modulated by small molecules. [19][20][21][][23]Some pyridine-containing compounds have been shown to induce autophagy. [2] Protocol 4: Monitoring Autophagic Flux using LC3-II Immunoblotting

An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation. This protocol assesses changes in LC3-II levels to monitor autophagic flux.

Materials:

  • Cell line of interest

  • This compound

  • Autophagy inducer (positive control, e.g., rapamycin)

  • Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)

  • Western blot reagents as in Protocol 3

  • Primary antibodies (anti-LC3B, anti-GAPDH)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat cells with the test compound in the presence and absence of a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 for the last 4 hours of treatment). Include appropriate controls.

  • Western Blotting: Perform cell lysis, protein quantification, and western blotting as described in Protocol 3, using an anti-LC3B antibody.

  • Analysis: The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, membrane-bound form) is indicative of autophagy induction. An accumulation of LC3-II in the presence of a lysosomal inhibitor compared to treatment with the compound alone indicates an increase in autophagic flux.

Conclusion

This application note provides a strategic framework for the initial characterization of this compound in a cell culture setting. By systematically assessing its solubility, cytotoxicity, and impact on key signaling pathways, researchers can build a comprehensive profile of this novel compound's biological activity. The provided protocols offer robust and validated methods to generate high-quality, reproducible data, paving the way for further mechanistic studies and potential therapeutic development.

References

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  • Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. AACR Journals. [Link]

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  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

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  • N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-2-carboxamide. PubChem. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • The power to reduce: Pyridine nucleotides - Small molecules with a multitude of functions. ResearchGate. [Link]

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  • Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline. Frontiers. [Link]

  • Pyridine-based small molecule inhibitors of SARM1 alleviate cell death caused by NADase activity. PubMed. [Link]

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  • N-cyclohexylpyridine-2-carboxamide (C12H16N2O). PubChemLite. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH. [Link]

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Application Note: Quantitative Analysis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-N-cyclohexylpyridine-2-carboxamide is a novel heterocyclic compound with significant potential in drug discovery and development. Its pyridine carboxamide core is a scaffold of interest in medicinal chemistry. Accurate and precise quantification of this compound in various matrices, from early-stage research to regulated quality control, is paramount for ensuring data integrity and product quality. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to be robust, reliable, and validated in accordance with industry standards.

Foundational Principles of Analytical Method Selection

The choice of an analytical method is contingent on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the desired throughput. For this compound, a small molecule with a defined chromophore and ionizable functional groups, both HPLC-UV and LC-MS/MS are highly suitable techniques.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For pyridine-containing compounds, which can be hydrophilic, mixed-mode chromatography can be particularly effective.[1] UV detection is a robust and widely available method suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior sensitivity and selectivity compared to HPLC-UV.[2] It is the gold standard for bioanalytical studies and trace-level impurity analysis. The mass spectrometer provides mass-to-charge ratio information, which, in tandem MS (MS/MS) mode, allows for highly specific detection and quantification through Multiple Reaction Monitoring (MRM).[2]

Sample Preparation: The Cornerstone of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[3][4] The choice of sample preparation technique is dictated by the nature of the sample matrix (e.g., plasma, urine, formulation excipients).[5]

Common Sample Preparation Techniques:
  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples by adding an organic solvent (e.g., acetonitrile, methanol). It is often the first choice for high-throughput screening.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is a more selective method than PPT and can provide a cleaner extract.

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix. SPE can be tailored to the specific chemistry of the analyte and is amenable to automation.

The following diagram illustrates a decision-making workflow for selecting an appropriate sample preparation method.

SamplePrepWorkflow Start Sample Matrix IsBiofluid Biological Fluid? Start->IsBiofluid IsSimple Simple Matrix? IsBiofluid->IsSimple Yes PPT Protein Precipitation IsBiofluid->PPT No LLE Liquid-Liquid Extraction IsSimple->LLE No Dilution Dilute & Inject IsSimple->Dilution Yes PPT->LLE Need more cleanup? End Analysis PPT->End SPE Solid-Phase Extraction LLE->SPE Need more cleanup? LLE->End SPE->End Dilution->End

Caption: Decision workflow for sample preparation method selection.

HPLC-UV Method for Quantification

This method is suitable for the quantification of this compound in bulk drug substance and formulated products.

Chromatographic Conditions
ParameterConditionRationale
Column Mixed-mode stationary phase (e.g., Primesep 100)[6]Provides both reversed-phase and ion-exchange retention mechanisms, which is beneficial for polar, ionizable compounds like pyridine derivatives.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a modifier to improve peak shape and provides a source of protons for ionization in the mass spectrometer (if used).
Gradient 20% B to 80% B over 10 minutesA gradient elution is necessary to ensure adequate retention of the analyte while eluting any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe pyridine ring provides a chromophore that absorbs in the UV region.
Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation (Bulk Drug): Accurately weigh approximately 10 mg of the bulk drug substance and prepare as described for the standard stock solution.

  • Sample Preparation (Formulated Product): The sample preparation for a formulated product will depend on the excipients. A general approach is to disperse the formulation in a suitable solvent, followed by filtration or centrifugation to remove insoluble materials. Further dilution may be necessary to bring the analyte concentration within the calibration range.

LC-MS/MS Method for High-Sensitivity Quantification

This method is ideal for bioanalytical applications, such as pharmacokinetic studies, where low detection limits are required.

Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
LC System UPLC/UHPLC systemProvides higher resolution and faster analysis times compared to conventional HPLC.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)A standard choice for small molecule analysis, providing good retention for moderately nonpolar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MethanolMethanol can offer different selectivity compared to acetonitrile and is a common solvent in LC-MS.
Gradient 5% B to 95% B over 5 minutesA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA smaller injection volume is often used in LC-MS to minimize matrix effects.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its high sensitivity and selectivity in MRM mode.[2]
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated, making positive ion mode the preferred choice.
MRM Transitions To be determined by infusion of a standard solution. A hypothetical transition could be m/z [M+H]+ → fragment ion.The precursor ion is the protonated molecule, and the product ion is a stable fragment generated by collision-induced dissociation.
Protocol: Bioanalytical Sample Preparation (Plasma)
  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal internal standard. If not available, a structurally similar compound with similar chromatographic and ionization behavior can be used.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of the analyte and a fixed concentration of the IS into blank plasma. Process these alongside the unknown samples.

Method Validation: Ensuring Data Integrity

Any analytical method used for regulatory purposes must be validated to demonstrate that it is fit for its intended purpose.[7] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte in the presence of other components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following diagram outlines the workflow for analytical method validation.

MethodValidationWorkflow Start Method Development ValidationProtocol Write Validation Protocol Start->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Write Validation Report Robustness->ValidationReport End Method Implementation ValidationReport->End

Caption: Workflow for analytical method validation.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be guided by the specific analytical needs, with HPLC-UV being a workhorse for routine analysis and LC-MS/MS providing the enhanced sensitivity and selectivity required for more demanding applications. Adherence to the principles of method validation is crucial for ensuring the generation of high-quality, defensible data throughout the drug development lifecycle.

References

  • A guide to the advantages and disadvantages of sample preparation for small molecules. (2023). Aliri Bioanalysis. [Link]

  • Liu, M., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Analyst, 150(14), 2966-2978. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2025). PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. (n.d.). PMC - NIH. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). PubMed. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2025). Request PDF - ResearchGate. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

  • 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. (n.d.). PubChem. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC - NIH. [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (2025). Indian Journal of Chemistry. [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.). ProLékaře.cz. [Link]

  • 5-amino-2-bromo-N-hexylpyridine-3-carboxamide. (n.d.). PubChem. [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.). PubMed. [Link]

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Application Note: High-Throughput Screening for Kinase Inhibitors Using Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Utility of Staurosporine in High-Throughput Screening

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, thereby modulating their activity. Given their central role in cellular signaling, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors.[2]

This application note provides a detailed guide to utilizing Staurosporine, a potent and broad-spectrum kinase inhibitor, as a reference compound in HTS campaigns. Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus, acts as a strong inhibitor of a wide range of protein kinases by competing with ATP for binding to the catalytic site.[3][4][5] Its well-characterized, potent activity makes it an ideal positive control for validating assay performance and benchmarking the potency of novel inhibitors.[4] We will focus on the application of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which are robust and widely used HTS technologies for kinase inhibitor screening.[2][6]

Mechanism of Action: Staurosporine as a Broad-Spectrum Kinase Inhibitor

Staurosporine exerts its inhibitory effect by binding to the ATP-binding pocket of a wide array of protein kinases with high affinity.[3][7] This competitive inhibition prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins. The broad specificity of Staurosporine is a result of the highly conserved nature of the ATP-binding site across the kinome.[7] This lack of selectivity, while limiting its therapeutic use, makes it an excellent tool for basic research and as a control compound in screening assays.[3]

The inhibition of various kinase-driven signaling pathways by Staurosporine can lead to a range of cellular effects, including cell cycle arrest and the induction of apoptosis (programmed cell death).[8][9] For instance, by inhibiting cyclin-dependent kinases (CDKs), Staurosporine can halt cell cycle progression.[9] Furthermore, its inhibition of survival signaling pathways, such as the PI3K/Akt pathway, can trigger the apoptotic cascade.[9][10]

Staurosporine_Mechanism Staurosporine Staurosporine ATP_Site Kinase ATP-Binding Site Staurosporine->ATP_Site Binds competitively Kinase Protein Kinase Staurosporine->Kinase Inhibits ATP_Site->Kinase Part of Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) Phospho_Substrate->Downstream Activates/ Inhibits Apoptosis Apoptosis Downstream->Apoptosis Suppression leads to

Caption: Mechanism of Staurosporine-induced apoptosis.

High-Throughput Screening for Kinase Inhibitors using TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology well-suited for HTS of kinase activity.[2][6] It combines the low background advantages of time-resolved fluorescence with the homogeneous nature of FRET. The general principle involves a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) and an acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. This signal is measured after a time delay, which minimizes interference from short-lived background fluorescence.[6]

Adapta® Universal Kinase Assay

The Adapta® Universal Kinase Assay is a TR-FRET-based immunoassay that detects the formation of ADP, a universal product of kinase reactions.[11][12] The assay is homogeneous and can be used for virtually any kinase.

Assay Principle:

  • Kinase Reaction: The kinase of interest, its substrate, and ATP are incubated in the presence of a test compound or control (e.g., Staurosporine).

  • Detection: A solution containing a Europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

  • Signal Generation: In the absence of kinase activity (i.e., in the presence of an effective inhibitor), the Eu-anti-ADP antibody binds to the AF647-ADP tracer, bringing the donor and acceptor into close proximity and generating a high TR-FRET signal. Conversely, ADP produced by an active kinase competes with the tracer for binding to the antibody, disrupting the FRET pair and leading to a low TR-FRET signal.[12]

Adapta_Assay cluster_inhibited Inhibited Kinase cluster_active Active Kinase Inh_Kinase Kinase + Inhibitor Inh_ATP ATP Inh_Substrate Substrate Inh_Result No ADP Production Inh_Detection Eu-Ab + AF647-Tracer Inh_FRET High TR-FRET Inh_Detection->Inh_FRET Binding Act_Kinase Kinase Act_ATP ATP Act_Substrate Substrate Act_Result ADP Production Act_Kinase->Act_Result Reaction Act_Detection Eu-Ab + AF647-Tracer Act_Result->Act_Detection Competition Act_FRET Low TR-FRET Act_Detection->Act_FRET Disruption

Caption: Principle of the Adapta® Universal Kinase Assay.

LanthaScreen™ TR-FRET Kinase Binding Assay

The LanthaScreen™ Kinase Binding Assay is a competitive displacement assay that directly measures the binding of an inhibitor to the kinase of interest.[10]

Assay Principle:

  • Assay Components: The assay consists of a GST-tagged kinase, a Europium-labeled anti-GST antibody, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer).[13][14][15][16]

  • Signal Generation: In the absence of a test compound, the tracer binds to the kinase's ATP pocket. The Eu-anti-GST antibody binds to the GST tag on the kinase, bringing the donor (Eu) and acceptor (tracer) into close proximity, resulting in a high TR-FRET signal.

  • Inhibitor Detection: A test compound that binds to the ATP site of the kinase will displace the tracer, leading to a decrease in the TR-FRET signal. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.

LanthaScreen_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor NI_Kinase GST-Kinase NI_Tracer Fluorescent Tracer NI_Kinase->NI_Tracer Binds to ATP site NI_FRET High TR-FRET NI_Antibody Eu-anti-GST Ab NI_Antibody->NI_Kinase Binds to GST tag WI_Kinase GST-Kinase WI_FRET Low TR-FRET WI_Inhibitor Test Compound/ Staurosporine WI_Inhibitor->WI_Kinase Binds to ATP site WI_Tracer Fluorescent Tracer WI_Tracer->WI_Kinase Displaced WI_Antibody Eu-anti-GST Ab WI_Antibody->WI_Kinase Binds to GST tag

Caption: Principle of the LanthaScreen™ Kinase Binding Assay.

Protocol: High-Throughput Screening using the Adapta® Universal Kinase Assay

This protocol provides a generalized workflow for a 384-well plate-based HTS campaign to identify inhibitors of a target kinase, using Staurosporine as a positive control.

Materials and Reagents
  • Target Kinase (e.g., purified recombinant kinase)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Adapta® Universal Kinase Assay Kit (containing Eu-anti-ADP antibody and AF647-ADP tracer)

  • Staurosporine (positive control)

  • Test Compound Library (solubilized in DMSO)

  • Kinase Reaction Buffer (specific to the target kinase)

  • 384-well low-volume assay plates (e.g., white, opaque)

  • TR-FRET compatible plate reader

Experimental Workflow

HTS_Workflow Start Start Compound_Plating 1. Compound Plating: Dispense test compounds, Staurosporine (positive control), and DMSO (negative control) into 384-well plate. Start->Compound_Plating Kinase_Addition 2. Kinase/Substrate Addition: Add kinase and substrate mixture to all wells. Compound_Plating->Kinase_Addition ATP_Initiation 3. Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate at room temperature. Kinase_Addition->ATP_Initiation Detection_Addition 4. Detection Reagent Addition: Add Adapta® detection mix (Eu-Ab, AF647-Tracer, EDTA) to stop the reaction and initiate detection. ATP_Initiation->Detection_Addition Incubation 5. Incubation: Incubate in the dark to allow equilibration of detection reagents. Detection_Addition->Incubation Read_Plate 6. Plate Reading: Read the plate on a TR-FRET enabled reader. Incubation->Read_Plate Data_Analysis 7. Data Analysis: Calculate % inhibition and Z'. Identify primary hits. Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for kinase inhibitors.

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic dispenser or liquid handler, dispense 50 nL of test compounds, Staurosporine (for positive control wells), and DMSO (for negative control wells) into a 384-well assay plate. The final concentration of Staurosporine should be in a range that yields maximal inhibition (e.g., 10 µM), while test compounds are typically screened at a final concentration of 10 µM.

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Dispense 5 µL of this solution into each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the target kinase.

    • Dispense 5 µL of the 2X ATP solution into each well to initiate the kinase reaction. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection Reagent Addition:

    • Prepare the Adapta® detection solution according to the manufacturer's protocol by mixing the Eu-anti-ADP antibody, AF647-ADP tracer, and EDTA.

    • Add 10 µL of the detection solution to each well. This will stop the kinase reaction.

  • Incubation:

    • Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.

  • Plate Reading:

    • Read the plate using a TR-FRET compatible plate reader with appropriate filters for Europium donor and Alexa Fluor® 647 acceptor emission.

  • Data Analysis:

    • The TR-FRET ratio is calculated (Acceptor Emission / Donor Emission).

    • Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Assay quality is assessed by calculating the Z' factor from the positive (Staurosporine) and negative (DMSO) controls. A Z' factor > 0.5 is generally considered excellent for HTS.

    • Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are identified as primary hits for further characterization.

Data Presentation

The following table represents typical data obtained from a primary screen using the Adapta® assay with Staurosporine as a positive control.

Compound IDConcentration (µM)TR-FRET Ratio% InhibitionHit Status
DMSO (Negative Control)N/A1.850%-
Staurosporine (Positive Control)100.25100%-
Test Compound 1101.793.75%Non-hit
Test Compound 2100.8264.38%Hit
Test Compound 3100.4587.50%Hit
Test Compound 4101.91-3.75%Non-hit

Conclusion

Staurosporine is an invaluable tool in high-throughput screening for the discovery of novel kinase inhibitors. Its broad-spectrum activity provides a robust positive control for validating assay performance and ensuring the reliability of screening data.[4] TR-FRET-based assays, such as the Adapta® Universal Kinase Assay, offer a sensitive, homogeneous, and high-throughput compatible format for identifying and characterizing kinase inhibitors. The protocols and principles outlined in this application note provide a framework for researchers to design and execute successful HTS campaigns targeting this critical class of enzymes.

References

  • GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube. [Link]

  • Chae, H. J., Kang, J. S., Byun, J. O., Han, K. S., Kim, J. I., Kim, H. R., & Chae, S. W. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Cellular Biochemistry, 78(4), 535-544. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved January 17, 2026, from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Stepien, G., Morstin, R., & Chmielewska, M. (2018). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer research, 38(11), 6277-6288. [Link]

  • Chae, S., Lee, J., Kim, Y., & Kim, H. (2000). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. British journal of pharmacology, 131(5), 853–860. [Link]

  • Scientist Live. (2026, January 16). SwiftFluo TR-FRET kinase kits by Sino Biological. [Link]

  • Le, P. M., Baggio, C., He, Y., Ye, M., Lo, M. C., & Tseng, H. R. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS discovery : advancing life sciences R & D, 30(4), 1001-1011. [Link]

  • Klebl, B. M., & Weber, W. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Analytical biochemistry, 373(1), 121-129. [Link]

  • G-Biosciences. (n.d.). Staurosporine. Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: 5-Bromo-N-cyclohexylpyridine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and enzyme-inhibiting properties.[3][4][5] This document provides an in-depth guide to the potential applications of a specific analog, 5-Bromo-N-cyclohexylpyridine-2-carboxamide, in drug discovery and development. While direct biological data for this exact molecule is limited, by examining the structure-activity relationships (SAR) of closely related compounds, we can extrapolate its potential therapeutic applications and design robust experimental protocols for its evaluation.

The structure of this compound features a pyridine ring substituted with a bromine atom at the 5-position and an N-cyclohexylcarboxamide group at the 2-position. The bromine atom, a halogen, can influence the compound's electronic properties and may participate in halogen bonding, potentially enhancing binding affinity to target proteins. The N-cyclohexyl group adds lipophilicity, which can impact cell permeability and pharmacokinetic properties. The pyridine and carboxamide moieties provide hydrogen bond donors and acceptors, crucial for molecular recognition at a biological target.

Potential Therapeutic Applications & Mechanistic Insights

Based on the activities of structurally similar pyridine-2-carboxamide derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

Oncology

The pyridine scaffold is a cornerstone in the design of anticancer agents.[1][2] Various derivatives have shown potent antiproliferative activity.

  • Potential Mechanisms of Action:

    • Kinase Inhibition: Pyridine-2-carboxamides have been identified as potent inhibitors of kinases like Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T-cell activation.[5] Inhibition of HPK1 is a promising strategy for cancer immunotherapy.

    • Inhibition of Transcription Factors: Analogs such as N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been designed as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor, which is overexpressed in many cancers and plays a key role in cell cycle progression and proliferation.[6]

    • Ribonucleotide Reductase Inhibition: Pyridine-2-carboxaldehyde thiosemicarbazones, which share the pyridine core, are known inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, making it a key target in cancer therapy.[3]

  • Experimental Workflow for Oncological Evaluation:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization (this compound) B Antiproliferative Screening (e.g., MTT/XTT assay across various cancer cell lines) A->B C Target-Based Assays (e.g., Kinase inhibition, Transcription factor activity) B->C D Mechanism of Action Studies (Cell cycle analysis, Apoptosis assays) C->D E Pharmacokinetic Studies (ADME/Tox) D->E Lead Candidate Selection F Xenograft/Syngeneic Mouse Models E->F G Efficacy & Toxicity Assessment F->G

Caption: Workflow for evaluating the anticancer potential of this compound.

Antifungal Applications

Pyridine carboxamides have also emerged as potential antifungal agents.

  • Potential Mechanism of Action:

    • Succinate Dehydrogenase (SDH) Inhibition: Novel pyridine carboxamides have demonstrated antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[4] This inhibition disrupts fungal respiration and energy production.

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MDA-MB-231)

  • This compound

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is designed to evaluate the potential of this compound to inhibit fungal SDH.

Objective: To determine the IC50 of the test compound against fungal SDH.

Materials:

  • Mitochondrial fractions isolated from a target fungal species (e.g., Botrytis cinerea)

  • This compound

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound (dissolved in DMSO). Include a positive control (a known SDH inhibitor like thifluzamide) and a negative control (DMSO).

    • Add the fungal mitochondrial fraction to each well.

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding succinate, DCPIP, and PMS to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not available, general trends for pyridine derivatives can guide future optimization.[1]

  • Halogen Substitution: The presence of a halogen atom, such as bromine, can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity.[1]

  • N-substituent: The cyclohexyl group on the amide nitrogen contributes to the compound's lipophilicity. Modifications to this group could be explored to optimize pharmacokinetic properties.

  • Pyridine Ring Position: The substitution pattern on the pyridine ring is critical for activity. For instance, in some series, 3-amino substitutions were found to be more active than 5-amino substitutions.[3]

Future research should focus on synthesizing a library of analogs of this compound to explore these SAR trends. This could involve varying the halogen at the 5-position, modifying the N-substituent on the carboxamide, and introducing other functional groups to the pyridine ring.

Summary of Potential Biological Activities

Potential Target Therapeutic Area Rationale based on Analogs Reference
Kinases (e.g., HPK1)OncologyPyridine-2-carboxamides inhibit key kinases in cancer signaling pathways.[5]
Transcription Factors (e.g., FOXM1)OncologyThieno[2,3-b]pyridine-2-carboxamide derivatives act as FOXM1 inhibitors.[6]
Ribonucleotide ReductaseOncologyPyridine-2-carboxaldehyde thiosemicarbazones inhibit this essential enzyme for DNA synthesis.[3]
Succinate Dehydrogenase (SDH)AntifungalPyridine carboxamides show antifungal activity through SDH inhibition.[4]

Conclusion

This compound represents a promising starting point for medicinal chemistry campaigns. Its structural features, combined with the known biological activities of the broader pyridine-2-carboxamide class, suggest its potential as a scaffold for developing novel therapeutics, particularly in oncology and infectious diseases. The protocols and insights provided in this document offer a framework for initiating the biological evaluation of this compound and guiding future drug discovery efforts.

References

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Structure-function Relationships for a New Series of pyridine-2-carboxaldehyde Thiosemicarbazones on Ribonucleotide Reductase Activity and Tumor Cell Growth in Culture and in Vivo. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • The Indispensable Role of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Cancer Therapy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • 5-amino-2-bromo-N-hexylpyridine-3-carboxamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • 5-Bromo-N-cyclohexyl-2-furamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for 5-Bromo-N-cyclohexylpyridine-2-carboxamide: A Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] Derivatives of this class have demonstrated potent inhibitory effects against a range of enzyme targets, including kinases, phosphatases, and ureases, highlighting their potential in the development of novel therapeutics.[1][3][4] This document provides detailed application notes and protocols for the investigation of 5-Bromo-N-cyclohexylpyridine-2-carboxamide , a specific derivative, as a potential enzyme inhibitor. While the precise molecular target of this compound is yet to be fully elucidated, the protocols outlined herein are designed to be broadly applicable for its characterization against common enzyme classes, such as protein kinases.

The structural features of this compound, including the pyridine core, the bromine substituent, and the N-cyclohexyl group, are all expected to contribute to its binding affinity and selectivity for specific enzyme targets. The protocols described will guide researchers in determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and in elucidating the mechanism of inhibition.

Principle of the Assay

The fundamental principle behind characterizing an enzyme inhibitor is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound.[5][6] A decrease in the reaction rate in the presence of the compound indicates inhibition. The protocols below describe a common in vitro enzyme inhibition assay format, which can be adapted for various enzyme systems. For the purpose of this guide, we will use a hypothetical protein kinase as the target enzyme. The assay will measure the phosphorylation of a substrate, and the inhibition of this process by this compound.

Section 1: Preliminary Characterization and Solubility Determination

Objective: To determine the solubility of this compound in a suitable buffer for use in enzymatic assays.

Rationale: Accurate determination of inhibitor concentration is critical for reliable IC50 measurements. Poor solubility can lead to inaccurate results and misinterpretation of the compound's potency.

Protocol 1.1: Solubility Assessment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in the chosen aqueous assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Visual Inspection: Visually inspect the dilutions for any signs of precipitation.

  • Spectrophotometric Analysis: Measure the absorbance of the dilutions at a wavelength where the compound absorbs (if known) or by light scattering at a higher wavelength (e.g., 600 nm) to detect turbidity.

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear and does not show significant light scattering is considered the maximum soluble concentration in the assay buffer. This concentration should be at least 10-fold higher than the highest concentration to be tested in the enzyme assay.

Section 2: In Vitro Enzyme Inhibition Assay - IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity (IC50).

Rationale: The IC50 value is a standard measure of an inhibitor's potency and is crucial for structure-activity relationship (SAR) studies.[7]

Protocol 2.1: Protein Kinase Inhibition Assay (Example)

This protocol is a template and should be optimized for the specific kinase and substrate being investigated.

Materials and Reagents:

  • Target Protein Kinase

  • Kinase Substrate (e.g., a peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound stock solution in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates (low-volume, white)

  • Multichannel pipettes and plate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Dispense inhibitor dilutions to 384-well plate A->C B Prepare enzyme and substrate solutions in assay buffer D Add enzyme solution to wells B->D C->D E Incubate at room temperature D->E F Initiate reaction by adding ATP/substrate mixture E->F G Incubate at reaction temperature F->G H Stop reaction and add detection reagent G->H I Measure signal (e.g., luminescence) on a plate reader H->I J Plot % inhibition vs. log[inhibitor] I->J K Calculate IC50 using a four-parameter logistic fit J->K

Caption: Workflow for IC50 determination of this compound.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a serial dilution series of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 100 nL) of the diluted inhibitor or DMSO (for 0% inhibition control) to the wells of a 384-well plate.

    • Add the positive control inhibitor to designated wells (for 100% inhibition control).

  • Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to accurately assess competitive inhibition.[7]

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[6]

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
This compoundKinase X1.25
Staurosporine (Control)Kinase X0.01

Section 3: Mechanism of Action Studies

Objective: To elucidate the mechanism by which this compound inhibits the target enzyme.

Rationale: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides valuable insights into how the inhibitor interacts with the enzyme and its substrate, which is crucial for lead optimization in drug discovery.[8][9]

Protocol 3.1: Enzyme Kinetics Studies

Principle: By measuring the initial reaction rates at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor, the mode of inhibition can be determined by analyzing the changes in the enzyme's kinetic parameters (Km and Vmax).[9]

Experimental Design:

G cluster_main Mechanism of Action Study Design A Vary Substrate Concentration C Measure Initial Reaction Rates A->C B Fixed Inhibitor Concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) B->C D Generate Lineweaver-Burk Plot C->D E Determine Mechanism of Inhibition D->E

Caption: Logical flow for determining the mechanism of enzyme inhibition.

Procedure:

  • Assay Setup: Set up the enzyme assay as described in Protocol 2.1.

  • Varying Substrate and Inhibitor Concentrations:

    • Prepare a range of substrate concentrations (e.g., 0.25x Km to 10x Km).

    • For each substrate concentration, run the reaction with several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Measure Initial Rates: Determine the initial velocity (v) of the reaction for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]).

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

      • Mixed: Lines intersect in the second or third quadrant.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls should be included in all experiments:

  • No-Enzyme Control: To account for any background signal from the assay components.

  • No-Substrate Control: To ensure the signal is dependent on substrate turnover.

  • DMSO Control: To confirm that the vehicle has no effect on enzyme activity.

  • Positive Control Inhibitor: To validate the assay's ability to detect inhibition.

All experiments should be performed in triplicate to ensure reproducibility, and data should be analyzed using appropriate statistical methods.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02421]
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39536127/]
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39626786/]
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. ProQuest. [URL: https://www.proquest.com/openview/9773820a6728092262d0577740e53a23/1?pq-origsite=gscholar&cbl=2043187]
  • Enzyme assay - Wikipedia. [URL: https://en.wikipedia.org/wiki/Enzyme_assay]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6115938/]
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Request PDF. ResearchGate. [URL: https://www.researchgate.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92001/]
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
  • Enzyme inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Enzyme_inhibitor]

Sources

Application Notes and Protocols for the Derivatization of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a cornerstone in modern drug discovery programs. 5-Bromo-N-cyclohexylpyridine-2-carboxamide serves as a versatile building block, with the bromine atom at the 5-position acting as a linchpin for a variety of powerful cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space.

This comprehensive technical guide provides detailed protocols for the derivatization of this compound. We will delve into several key palladium- and copper-catalyzed cross-coupling reactions, offering step-by-step procedures, explanations of the underlying chemical principles, and expected outcomes. The protocols provided are designed to be robust and adaptable, serving as a valuable resource for researchers in drug development and synthetic organic chemistry.

Synthesis of the Starting Material: this compound

The synthesis of the title compound can be readily achieved through a standard amidation reaction from 5-bromopicolinic acid and cyclohexylamine.

Protocol 1: Synthesis of this compound

Reaction Scheme:

reactant1 5-Bromopicolinic acid reagents HATU, DIPEA, DMF reactant1->reagents + reactant2 Cyclohexylamine reactant2->reagents + product This compound reagents->product

A simplified workflow for the synthesis.

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Equiv.
5-Bromopicolinic acid202.012.02 g10.01.0
Cyclohexylamine99.171.19 g (1.37 mL)12.01.2
HATU380.234.56 g12.01.2
DIPEA129.243.88 g (5.22 mL)30.03.0
Anhydrous DMF-50 mL--
Ethyl acetate-As needed--
Saturated aq. NaHCO₃-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (2.02 g, 10.0 mmol).

  • Dissolve the acid in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • To this solution, add HATU (4.56 g, 12.0 mmol) and N,N-diisopropylethylamine (DIPEA, 5.22 mL, 30.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexylamine (1.37 mL, 12.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Derivatization Protocols

The bromine atom at the 5-position of the pyridine ring is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.[1]

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2][3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3]

A This compound C Pd(0) Catalyst, Base A->C B Arylboronic acid B->C D 5-Aryl-N-cyclohexylpyridine-2-carboxamide C->D Suzuki Coupling

Workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Equiv.
This compound283.17283 mg1.01.0
Phenylboronic acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • In a Schlenk tube, combine this compound (283 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired 5-phenyl-N-cyclohexylpyridine-2-carboxamide.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[1][4][5]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[6]

Protocol 3: Buchwald-Hartwig Amination with Piperidine

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Equiv.
This compound283.17283 mg1.01.0
Piperidine85.15102 mg (0.12 mL)1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6846 mg0.080.08
NaOtBu96.10134 mg1.41.4
Anhydrous Toluene-10 mL--

Procedure:

  • To a dry Schlenk tube, add this compound (283 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Xantphos (46 mg, 0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) followed by piperidine (0.12 mL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter through Celite® and concentrate the filtrate.

  • Purify the crude product by flash chromatography to obtain 5-(piperidin-1-yl)-N-cyclohexylpyridine-2-carboxamide.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8][9]

Reaction Principle:

The reaction mechanism involves a palladium catalytic cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Protocol 4: Sonogashira Coupling with Phenylacetylene

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Equiv.
This compound283.17283 mg1.01.0
Phenylacetylene102.14123 mg (0.13 mL)1.21.2
Pd(PPh₃)₂Cl₂701.9035 mg0.050.05
CuI190.4510 mg0.050.05
Triethylamine (Et₃N)101.19304 mg (0.42 mL)3.03.0
Anhydrous THF-10 mL--

Procedure:

  • To a Schlenk tube, add this compound (283 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous tetrahydrofuran (THF, 10 mL), triethylamine (0.42 mL, 3.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol).

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by flash chromatography to yield 5-(phenylethynyl)-N-cyclohexylpyridine-2-carboxamide.

Heck Coupling: C-C (alkene) Bond Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene.[10][11]

Reaction Principle:

The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[10]

Protocol 5: Heck Coupling with Styrene

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Equiv.
This compound283.17283 mg1.01.0
Styrene104.15156 mg (0.17 mL)1.51.5
Pd(OAc)₂224.4911 mg0.050.05
P(o-tolyl)₃304.3730 mg0.10.1
Triethylamine (Et₃N)101.19202 mg (0.28 mL)2.02.0
Anhydrous Acetonitrile-10 mL--

Procedure:

  • In a sealed tube, combine this compound (283 mg, 1.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30 mg, 0.1 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous acetonitrile (10 mL), triethylamine (0.28 mL, 2.0 mmol), and styrene (0.17 mL, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the mixture through Celite® and concentrate.

  • Purify the residue by flash chromatography to obtain 5-((E)-styryl)-N-cyclohexylpyridine-2-carboxamide.

Ullmann Condensation: C-O and C-S Bond Formation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-S bonds.[12] While palladium-catalyzed methods are often preferred, the Ullmann reaction remains a valuable tool, especially for certain substrates.

Reaction Principle:

The reaction typically involves the coupling of an aryl halide with an alcohol or thiol in the presence of a copper catalyst and a base at elevated temperatures.

Protocol 6: Ullmann C-O Coupling with Phenol

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Equiv.
This compound283.17283 mg1.01.0
Phenol94.11113 mg1.21.2
CuI190.4519 mg0.10.1
L-Proline115.1323 mg0.20.2
K₂CO₃138.21276 mg2.02.0
Anhydrous DMSO-5 mL--

Procedure:

  • To a sealed tube, add this compound (283 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purify the crude product by flash chromatography to yield 5-phenoxy-N-cyclohexylpyridine-2-carboxamide.

Cyanation: Introduction of a Nitrile Group

The cyanation of aryl halides is a crucial transformation, as the nitrile group can be further converted into various functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation using zinc cyanide is a common and relatively safe method.[13]

Reaction Principle:

The reaction proceeds via a standard palladium cross-coupling cycle, with zinc cyanide serving as the cyanide source.

Protocol 7: Palladium-Catalyzed Cyanation

Materials:

Reagent/SolventM.W.QuantityMoles (mmol)Equiv.
This compound283.17283 mg1.01.0
Zn(CN)₂117.4270 mg0.60.6
Pd₂(dba)₃915.7246 mg0.050.05
dppf554.5783 mg0.150.15
Anhydrous DMF-10 mL--

Procedure:

  • In a Schlenk tube, combine this compound (283 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and dppf (83 mg, 0.15 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF (10 mL).

  • Heat the reaction mixture to 120 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the residue by flash chromatography to obtain 5-cyano-N-cyclohexylpyridine-2-carboxamide.

Characterization of Derivatized Products

The successful synthesis of the derivatized products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the new derivatives. The disappearance of the proton signal in the aromatic region corresponding to the 5-position of the pyridine ring and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, providing further evidence of the successful derivatization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives. The protocols outlined in this application note provide a robust foundation for researchers to perform various C-C, C-N, C-O, and C-S bond-forming reactions. The ability to readily introduce diverse functionalities onto the pyridine-2-carboxamide scaffold is of paramount importance for the exploration of structure-activity relationships in drug discovery and the development of novel functional materials.

References

  • NROChemistry. (n.d.). Heck Coupling. [Link]

  • ResearchGate. (2012). Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. [Link]

  • University of California, Irvine. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Pd Catalyzed Cyanation. Common Organic Chemistry. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Light‐Assisted Ullmann Coupling of Phenols and Aryl Halides: The Synergetic Effect Between Plasmonic Copper Nanoparticles and Carbon Nanotubes from Various Sources. ResearchGate. [Link]

  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. ResearchGate. [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]

  • PubChem. (n.d.). 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. [Link]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. MDPI. [Link]

  • Light-Assisted Ullmann Coupling of Phenols and Aryl Halides: The Synergetic Effect Between Plasmonic Copper Nanoparticles and Carbon Nanotubes from Various Sources. PubMed. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC. [Link]

Sources

use of 5-Bromo-N-cyclohexylpyridine-2-carboxamide in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 5-Bromo-N-cyclohexylpyridine-2-carboxamide, a versatile building block for contemporary organic synthesis and drug discovery, is provided below. This document offers detailed protocols, mechanistic insights, and practical guidance for researchers, chemists, and professionals in drug development.

Introduction: A Versatile Scaffold for Innovation

This compound is a key heterocyclic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, which features a reactive bromopyridine core, offers a strategic position for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling reactions. The N-cyclohexylcarboxamide group can also influence the molecule's solubility, conformational properties, and potential for biological interactions, making it a desirable scaffold in medicinal chemistry.[1][2] This guide details a robust synthetic protocol for its preparation and explores its application in two of the most powerful transformations in organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the amide coupling of 5-bromopicolinic acid with cyclohexylamine.[3] This reaction typically employs a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose, leading to high yields under mild conditions.[4]

Experimental Workflow: Synthesis

cluster_0 Synthesis of this compound A 1. Combine 5-bromopicolinic acid, HATU, and a suitable solvent (e.g., DMF) in a reaction flask. B 2. Add a non-nucleophilic base, such as DIPEA, to the mixture. A->B C 3. Introduce cyclohexylamine to the activated carboxylic acid solution. B->C D 4. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. C->D E 5. Perform an aqueous workup to remove the coupling byproducts and unreacted starting materials. D->E F 6. Purify the crude product by column chromatography to yield the pure amide. E->F G Final Product: This compound F->G

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol: Amide Coupling
  • Reaction Setup: To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond.[5][6] This reaction is a powerful tool for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5]

Catalytic Cycle: Suzuki-Miyaura Coupling

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-Br pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)L_n-R' pd_complex->pd_intermediate transmetalation transmetalation Transmetalation boronic_acid R'-B(OR)_2 boronic_acid->pd_complex pd_intermediate->pd0 reductive_elimination product R-R' pd_intermediate->product reductive_elimination Reductive Elimination base Base base->boronic_acid start R-Br (5-Bromo-N-cyclohexyl pyridine-2-carboxamide)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 0.2 M). Bubble argon or nitrogen through the solution for 10-15 minutes to remove any dissolved oxygen.

  • Reaction: Heat the sealed reaction vessel to 80-110 °C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Parameter Typical Conditions Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂The choice of catalyst and ligand can significantly impact yield and reaction time.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A stronger base is often required for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system should be chosen to ensure solubility of all reactants.
Temperature 80-110 °CHigher temperatures may be needed for less reactive aryl bromides.
Expected Yield 60-95%Yields are substrate-dependent.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, and this compound is an excellent substrate for this transformation.[7][8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring, providing access to a diverse range of functionalized molecules.[9]

Catalytic Cycle: Buchwald-Hartwig Amination

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-Br pd0->pd_complex oxidative_addition oxidative_addition Oxidative Addition pd_amido R-Pd(II)L_n-NR'₂ pd_complex->pd_amido amine_coordination amine_coordination Amine Coordination & Deprotonation amine R'₂NH amine->pd_complex pd_amido->pd0 reductive_elimination product R-NR'₂ pd_amido->product reductive_elimination Reductive Elimination base Base base->amine start R-Br (5-Bromo-N-cyclohexyl pyridine-2-carboxamide)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 0.05 eq).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (0.2 M).

  • Reaction: Heat the reaction mixture to 80-120 °C for 4-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction has cooled to room temperature, quench it by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-aryl or N-heteroaryl product.

Parameter Typical Conditions Notes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often used in combination with specialized ligands.
Ligand XPhos, RuPhos, BrettPhosThe choice of ligand is critical and depends on the steric and electronic properties of the amine.
Base NaOtBu, LiHMDS, K₃PO₄A strong base is typically required to deprotonate the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous and oxygen-free conditions are crucial for this reaction.
Temperature 80-120 °CThe reaction temperature can be optimized to improve yields and reduce side reactions.
Expected Yield 50-90%Yields can vary widely based on the coupling partners.

Conclusion

This compound is a highly valuable and adaptable building block for organic synthesis. Its straightforward preparation and the reactivity of the bromopyridine moiety make it an ideal substrate for key cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this compound in the creation of novel and complex molecular architectures.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • BenchChem. (2025). A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Zahoor, A. F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787–1789.
  • B. C. G. Soderberg. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5, 103986-103993.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Kashani, S. K., et al. (2022).
  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • National Institutes of Health. (2023). Click Reactions in Medicinal Chemistry. Pharmaceuticals, 16(10), 1381.
  • PubMed. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 281, 116938.
  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(19), 6774.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
  • PubMed. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113640.

Sources

Unveiling the Antiproliferative Potential of Carboxamide Derivatives: A Guide to In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has positioned carboxamide derivatives as a promising class of compounds in oncological research. Their structural versatility and ability to interact with a multitude of biological targets have made them a focal point in the development of new therapeutic strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for assessing the antiproliferative activity of carboxamide derivatives in cancer cell lines. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to screening and mechanistic elucidation.

Section 1: Foundational Screening for Antiproliferative Activity

The initial assessment of a compound's anticancer potential hinges on its ability to inhibit the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1] A lower IC50 value is indicative of a more potent compound.[2] Several robust and widely accepted assays are employed for this purpose, each with its own underlying principles.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity and cell viability testing.[3] Its principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, K-562)[6]

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Carboxamide derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]

    • Rationale: Seeding density is critical to ensure cells are in the logarithmic growth phase during the experiment and to avoid overconfluency, which can affect metabolic activity and drug response.[3]

    • Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the carboxamide derivative in complete culture medium from the stock solution.

    • Carefully remove the seeding medium and add 100 µL of the medium containing various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.[4]

    • Incubate for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[4]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[4]

    • Gently mix the plate on a shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[5][7]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other wells.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 [4]

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[6][8]

The Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is another widely used colorimetric method for determining cell number, based on the measurement of total cellular protein content.[9] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[10] The amount of bound dye is directly proportional to the cell mass.[10] A key advantage of the SRB assay is that it is independent of cellular metabolic activity, making it less prone to interference from compounds that might affect mitochondrial function.[10]

Materials:

  • Adherent cancer cell lines

  • Complete culture medium

  • Carboxamide derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution (0.4% w/v in 1% acetic acid)[11]

  • Tris base solution (10 mM)

  • 1% Acetic acid

  • 96-well microtiter plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the carboxamide derivatives as described in the MTT assay protocol (Steps 1 and 2).

  • Cell Fixation:

    • After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[11]

    • Incubate at 4°C for at least 1 hour.[11]

    • Rationale: TCA fixation preserves cellular proteins, ensuring accurate staining with SRB.[11]

  • Staining:

    • Remove the TCA solution and wash the plates three to five times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[11]

    • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing:

    • After staining, quickly wash the plates at least three times with 1% acetic acid to remove unbound SRB.[11]

    • Allow the plates to air-dry.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

    • Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[11]

  • Data Analysis:

    • Analyze the data as described for the MTT assay to determine cell viability and IC50 values.

Colony Formation Assay: Assessing Long-Term Survival

The colony formation or clonogenic assay is a crucial in vitro method to evaluate the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents.[12][13] It assesses the ability of a single cell to undergo enough divisions to form a colony of at least 50 cells.[12][14] This assay is particularly valuable as it distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, providing a more stringent measure of a compound's anticancer efficacy.[14]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Carboxamide derivative

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)[15]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.[14]

    • Seed a low and predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.[12]

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the carboxamide derivative for a specified duration (e.g., 24 hours).

  • Incubation:

    • After treatment, replace the medium with fresh, drug-free complete medium.[15]

    • Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation.[12]

    • Rationale: The extended incubation period allows for the assessment of long-term reproductive integrity of the treated cells.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with Crystal Violet solution for approximately 1 hour.[16]

    • Gently wash the plates with water and allow them to air-dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

Section 2: Delving into the Mechanism of Action

Once a carboxamide derivative demonstrates significant antiproliferative activity, the next critical step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes such as the cell cycle and apoptosis.

Cell Cycle Analysis via Flow Cytometry

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing cell death.[17] Flow cytometry using DNA-binding dyes like Propidium Iodide (PI) is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[18][19]

Materials:

  • Cancer cells treated with the carboxamide derivative

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol[20]

  • RNase A (100 µg/mL)[19]

  • Propidium Iodide (PI) staining solution (50 µg/mL)[19]

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells after treatment and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[20]

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing RNase A and PI.[19]

    • Rationale: RNase A is essential to degrade RNA, ensuring that PI specifically binds to DNA for accurate cell cycle analysis.[18][19]

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000-20,000 events per sample.

    • The data is typically displayed as a histogram where the fluorescence intensity of PI corresponds to the DNA content.

    • Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells.[22] The induction of apoptosis is a hallmark of an effective anticancer drug. Various assays can be employed to detect the biochemical and morphological changes associated with apoptosis.

The externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is an early event in apoptosis. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Materials:

  • Cancer cells treated with the carboxamide derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells after treatment, including any floating cells in the medium.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • The results are typically displayed as a dot plot, allowing for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Section 3: Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential molecular mechanisms of action of carboxamide derivatives, we present the following diagrams created using Graphviz.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Culture Treatment Treatment with Carboxamide Derivatives Cell_Culture->Treatment MTT_SRB_Assay MTT / SRB Assay Treatment->MTT_SRB_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50_Determination IC50 Determination MTT_SRB_Assay->IC50_Determination IC50_Determination->Cell_Cycle_Analysis Select Potent Compounds Colony_Formation->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Proteins) Apoptosis_Assay->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: Experimental workflow for evaluating carboxamide derivatives.

Carboxamide derivatives have been shown to target various signaling pathways implicated in cancer cell proliferation and survival. One such pathway involves the inhibition of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers that is crucial for de novo lipogenesis.

FASN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 PI3K PI3K EGFR_HER2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation FASN FASN mTOR->FASN Upregulates Lipid_Synthesis Lipid Synthesis FASN->Lipid_Synthesis Catalyzes Carboxamide Carboxamide Derivative Carboxamide->FASN Inhibits Lipid_Synthesis->Cell_Proliferation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-N-cyclohexylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your final product is highly dependent on the synthetic route employed. However, based on common amide bond formation and pyridine functionalization reactions, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most common impurities are residual 5-bromo-2-pyridinecarboxylic acid and cyclohexylamine.

  • Reagent-Derived Impurities: Impurities can arise from the coupling reagents used for amide bond formation (e.g., EDC, DCC, HATU) and any additives (e.g., HOBt, DMAP). For instance, if DCC is used, dicyclohexylurea is a common byproduct that can be challenging to remove.

  • Side-Reaction Products: Over-bromination or side reactions on the pyridine ring can lead to isomeric impurities. For example, if the bromination step is not well-controlled, you might see traces of dibrominated species.[1][2]

  • Solvent Adducts: Residual solvents from the reaction or work-up can form adducts with your product.

Table 1: Common Impurities and Their Origin

Impurity ClassSpecific ExamplesLikely Origin
Starting Materials5-bromo-2-pyridinecarboxylic acid, CyclohexylamineIncomplete reaction
Reagent-DerivedDicyclohexylurea (from DCC), HOBt-adductsAmide coupling step
Side-Reaction ProductsDibrominated pyridines, Isomeric carboxamidesBromination step, non-specific reactions
Solvents & Hydrolysis ProductsResidual DMF, Acetonitrile; Hydrolyzed starting materialReaction/work-up conditions, exposure to moisture
Q2: My purified this compound has a persistent yellow tint. What could be the cause and how can I remove it?

A2: A yellow discoloration often indicates the presence of trace, highly conjugated impurities or degradation products. Potential causes include:

  • Oxidation of the Pyridine Ring: Pyridine-containing compounds can be susceptible to oxidation, leading to colored byproducts.

  • Residual Bromine: If the bromination step is part of your synthesis, even trace amounts of residual bromine can impart a yellow or brownish color.

  • Impurities from Starting Materials: Commercially available starting materials may contain colored impurities that carry through the synthesis.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is often effective at removing colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent system can selectively precipitate your desired compound, leaving colored impurities in the mother liquor. See the detailed recrystallization guide in Section II.

  • Silica Gel Chromatography: If the colored impurity has a different polarity from your product, column chromatography can be an effective separation method. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) is a good starting point.

II. Troubleshooting Guides

Guide 1: Overcoming Challenges in Crystallization

Crystallization is a powerful purification technique for obtaining highly pure this compound. However, several issues can arise.

Problem: My compound oils out and does not crystallize.

Causality: "Oiling out" occurs when the compound is highly soluble in the hot solvent and becomes supersaturated at a temperature above its melting point upon cooling. The presence of impurities can also disrupt the crystal lattice formation, promoting oiling.

Step-by-Step Protocol for Troubleshooting:

  • Solvent System Selection: The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

    • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) at an elevated temperature until you observe persistent turbidity. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent System (Good:Anti-Solvent)Polarity Index (Good Solvent)Notes
Ethanol:Water5.2A common choice for polar compounds. Add water dropwise to a hot ethanolic solution.
Ethyl Acetate:Hexanes4.4Good for moderately polar compounds. Add hexanes to a hot ethyl acetate solution.
Dichloromethane:Hexanes3.1Useful if your compound is less polar. Be mindful of the volatility of dichloromethane.
Toluene:Hexanes2.4A non-polar system that can be effective for compounds with aromatic character.
  • Controlled Cooling: Rapid cooling often leads to oiling out or the formation of very small crystals that trap impurities.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, transfer the flask to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

Problem: The purity of my compound does not improve after recrystallization.

Causality: This suggests that the impurities have similar solubility profiles to your product in the chosen solvent system or that they are co-crystallizing.

Troubleshooting Workflow:

G start Low Purity Post-Recrystallization solvent Analyze Solvent System start->solvent impurity_id Identify Impurity Structure solvent->impurity_id If possible alt_solvent Select Alternative Solvent System (Different Polarity/Functionality) solvent->alt_solvent Empirically chromatography Consider Column Chromatography solvent->chromatography If multiple impurities or similar solubility impurity_id->alt_solvent Based on impurity properties end_further Further Characterization Needed impurity_id->end_further end_pure High Purity Product alt_solvent->end_pure chromatography->end_pure G start Decomposition on Silica Gel deactivate Deactivate Silica Gel (e.g., with Triethylamine) start->deactivate alumina Switch to Neutral Alumina start->alumina If deactivation is insufficient other_tech Consider Alternative Purification (Crystallization, Prep-HPLC) start->other_tech If compound is highly sensitive stable_product Stable, Pure Product deactivate->stable_product If successful alumina->stable_product

Sources

stability issues of 5-Bromo-N-cyclohexylpyridine-2-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromo-N-cyclohexylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific degradation kinetics for this compound are not extensively published, its structure as a substituted picolinamide allows us to anticipate and troubleshoot potential challenges based on established chemical principles. This document provides a proactive framework for identifying and mitigating stability concerns, ensuring the integrity of your experiments and the reliability of your results.

The primary potential stability concerns for this compound in solution are hydrolysis of the amide bond, photodegradation due to the brominated pyridine ring, and oxidation . This guide will provide troubleshooting steps and frequently asked questions to address these issues.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

You observe a decline in the compound's expected activity or inconsistent measurements in analytical assays (e.g., HPLC, LC-MS) from stock solutions or experimental samples. This is a common indicator of compound degradation.

Initial Diagnostic Workflow

This workflow is designed to systematically determine the root cause of the observed instability.

G A Inconsistent Results or Potency Loss Observed B Prepare a Fresh Stock Solution and Re-assay Immediately A->B C Analyze Aged Solution vs. Fresh Solution via Stability-Indicating HPLC Method B->C D Results Match? C->D E Problem is Likely Experimental Variability (e.g., pipetting, instrument drift). Review Assay Protocol. D->E Yes F New Peaks Observed or Parent Peak Area Decreased? D->F No G Degradation is Confirmed. Proceed to Forced Degradation Studies. F->G Yes H No New Peaks, but Parent Peak Area Decreased? F->H No I Consider Non-Degradative Loss (e.g., Adsorption to Container). H->I

Caption: Initial diagnostic workflow for investigating inconsistent results.

Step-by-Step Troubleshooting Protocol: Forced Degradation Studies

Forced degradation studies are a systematic way to identify the conditions under which your compound degrades.[1][2][3][4] This will help you pinpoint the likely cause of instability in your experiments.

Objective: To determine if this compound is susceptible to hydrolysis, oxidation, or photodecomposition.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (pH 2, 7, 9)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable C18 column

Protocol:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix the stock solution with the stressor solutions as described in the table below. Include a control sample stored under ambient conditions.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, or 72 hours) at an appropriate temperature (e.g., 40-50°C for thermal stress). For photostability, expose the sample to a light source compliant with ICH Q1B guidelines, alongside a dark control.[5][6]

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute all samples to the same final concentration and analyze by a stability-indicating HPLC-UV method.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagentsTypical Incubation ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl50°C for 48hAmide bond cleavage
Base Hydrolysis 0.1 M NaOH50°C for 24hAmide bond cleavage
Oxidation 3% H₂O₂Room Temp for 24hOxidation of the pyridine ring or other susceptible moieties
Thermal Stress Compound in solution60°C for 72hGeneral thermal decomposition
Photostability Compound in solutionICH Q1B light exposurePhotodegradation, potential debromination

Interpreting the Results:

  • Significant degradation in acidic or basic conditions: Indicates susceptibility to hydrolysis. The primary degradation products would likely be 5-bromopicolinic acid and cyclohexylamine.

  • Degradation with H₂O₂: Suggests oxidative instability.

  • Degradation under light exposure compared to the dark control: Confirms photosensitivity.[7]

Issue 2: Appearance of New Peaks in Chromatograms of Stock Solutions

You notice new, unidentified peaks in the HPLC or LC-MS analysis of your stock or working solutions, which were not present in the initial analysis of the solid compound.

Potential Degradation Pathway: Hydrolysis

The amide linkage in picolinamides can be susceptible to hydrolysis, especially if the solution is acidic or basic, or stored at elevated temperatures.[8][9][10]

G compound This compound products 5-Bromopicolinic Acid Cyclohexylamine compound->products H₂O (Acid or Base)

Caption: Predicted hydrolysis of this compound.

Troubleshooting and Mitigation:
  • Check the pH of Your Solution: If your experimental buffer is acidic or basic, this could be accelerating hydrolysis.

    • Recommendation: Prepare stock solutions in a neutral, aprotic solvent like anhydrous DMSO or acetonitrile. Store frozen (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

  • Analyze Degradants: If you have access to LC-MS, attempt to get the mass of the new peaks. The predicted masses for the hydrolysis products are:

    • 5-Bromopicolinic acid: ~202.0 g/mol

    • Cyclohexylamine: ~99.17 g/mol

  • Solvent Purity: Ensure that solvents are of high purity and free from acidic or basic contaminants. Water content in organic solvents can also contribute to slow hydrolysis over time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve and store this compound?

A1: For long-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.[11] It is advisable to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles. For aqueous experiments, prepare fresh dilutions from the stock solution immediately before use.

Q2: My compound is stored in a clear glass vial on the lab bench. Is this a problem?

A2: Yes, this could be a significant problem. Bromo-substituted aromatic rings, including pyridines, can be susceptible to photodecomposition upon exposure to UV light from ambient laboratory lighting or sunlight.[7][12]

  • Recommendation: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light. Perform experimental manipulations in a timely manner to minimize light exposure. A photostability study, as outlined in the forced degradation protocol, can confirm if your compound is light-sensitive.

Q3: I see a gradual decrease in the main peak area in my HPLC analysis over a few days, but no new peaks are appearing. What could be happening?

A3: If you do not observe corresponding degradation peaks, consider non-degradative loss mechanisms:

  • Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., plastic or glass). Try using low-adsorption microplates or vials, or silanized glassware.

  • Precipitation: The compound may be precipitating out of solution, especially if an aqueous buffer was added to an organic stock solution. Visually inspect the solution for any precipitate. Before taking an aliquot, ensure the solution is fully dissolved, potentially with gentle warming or vortexing.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the parent compound from all its potential degradation products.

  • Perform Forced Degradation: Follow the protocol described in "Issue 1" to generate samples containing the degradants.

  • Method Development: Use a reverse-phase C18 column with a gradient elution profile, typically starting with a high aqueous component (e.g., water with 0.1% formic acid) and ramping up to a high organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.[2]

  • Resolution: The method should demonstrate baseline resolution between the parent peak and the nearest eluting degradation product.

Q5: Are there any known incompatibilities with common buffers or reagents?

A5: While specific incompatibility data for this molecule is not available, general chemical principles suggest avoiding:

  • Strong Reducing Agents: The bromo-substituent could potentially be removed under certain reductive conditions.

  • Strong Nucleophiles: Besides hydrolysis, other nucleophiles could potentially displace the bromide or react with the amide.

  • Reactive Oxygen Species: As with many organic molecules, avoid conditions that generate high concentrations of reactive oxygen species, unless investigating oxidative metabolism.

References

  • ResearchGate. The Reductive Cleavage Of Picolinic Amides. Available from: [Link]

  • ResearchGate. Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Available from: [Link]

  • Spring Group, University of Cambridge. The reductive cleavage of picolinic amides. Available from: [Link]

  • Pharmaceutical Research. Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Available from: [Link]

  • PubMed. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Available from: [Link]

  • PubMed. Study on the stability of the oxime HI 6 in aqueous solution. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • National Institutes of Health. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available from: [Link]

  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. Available from: [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • PubChem. 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. Available from: [Link]

  • PubChem. 5-Bromo-N-cyclohexyl-2-furamide. Available from: [Link]

  • PubChem. 5-bromo-N-cyclobutylpyridine-3-carboxamide. Available from: [Link]

  • ResearchGate. Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. Available from: [Link]

  • PubMed. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Available from: [Link]

  • University of Regina. On the hydrolysis mechanisms of amides and peptides. Available from: [Link]

  • Arkivoc. Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Available from: [Link]

  • ResearchGate. Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • PubChem. 5-bromo-N-cyclooctylpyridine-3-carboxamide. Available from: [Link]

  • PubChem. 5-bromo-N-decylpyridine-3-carboxamide. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-N-cyclohexylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for solubility issues encountered during experimentation. Our goal is to equip you with the knowledge to efficiently move your research forward.

Introduction to the Solubility Profile of this compound

This compound belongs to the pyridine carboxamide class of compounds, a scaffold known for its diverse biological activities and prevalence in medicinal chemistry.[1] While the pyridine ring can enhance water solubility, the overall solubility of this compound is expected to be limited in aqueous media due to the presence of the hydrophobic cyclohexyl and bromo substituents.[2][3] Researchers frequently encounter challenges in achieving desired concentrations in aqueous buffers and common organic solvents, which can impede downstream applications. This guide provides a systematic approach to understanding and overcoming these solubility limitations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

This is a common challenge. The low aqueous solubility is likely due to the compound's moderate lipophilicity. Here is a step-by-step approach to address this:

Step 1: Initial Solvent Screening Before proceeding with more complex methods, it's crucial to perform a small-scale solvent screening to identify a suitable organic solvent in which the compound is freely soluble.

  • Recommended Solvents: Start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] These are often effective for dissolving pyridine-2-carboxamide derivatives.

  • Procedure:

    • Weigh out a small, known amount of the compound (e.g., 1 mg).

    • Add a small volume of the test solvent (e.g., 100 µL) and vortex.

    • If it dissolves, continue adding solvent to determine an approximate solubility.

    • If it doesn't dissolve, try gentle heating (do not exceed 40-50°C to avoid degradation) or sonication.

Step 2: Utilizing Co-solvents If your experimental system can tolerate a small percentage of an organic solvent, using a co-solvent is a highly effective technique.[4][5]

  • Principle: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[4]

  • Common Co-solvents: DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[6]

  • Protocol:

    • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • Ensure the final concentration of the organic solvent in your aqueous buffer is low (typically <1% v/v) to avoid impacting biological assays.

Q2: I'm concerned about the potential toxicity of DMSO in my cell-based assays. Are there alternatives?

Yes, while DMSO is widely used, it can exhibit cytotoxicity at higher concentrations. Here are some alternative strategies:

  • Alternative Solvents: Consider less toxic organic solvents such as ethanol or polyethylene glycol 400 (PEG 400) for your stock solution.[6]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[4][7] The pyridine nitrogen in this compound is weakly basic. Lowering the pH of your buffer may protonate this nitrogen, forming a more soluble salt.

    • Experimental Workflow:

      • Determine the pKa of your compound (predicted pKa for N-cyclohexyl 5-bromopyridine-2-carboxamide is approximately 13.12).[8]

      • Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.

      • Test the solubility of your compound in each buffer.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[2]

    • Examples: Tween® 80, Polysorbate 20.

    • Consideration: Ensure the chosen surfactant and its concentration are compatible with your experimental system.

Q3: I need to prepare a high-concentration stock solution for in vivo studies. What is the best approach?

For in vivo applications, formulation strategies are often necessary to achieve the required concentration and ensure bioavailability.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the molecular level.[2][6]

    • Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP).[6]

    • Preparation: Can be prepared by methods such as solvent evaporation or melt extrusion.

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]

    • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Microemulsions: These are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant and co-surfactant.[4] They can dissolve poorly soluble drugs and are suitable for oral or parenteral administration.

Quantitative Data Summary

SolventTypeExpected SolubilityNotes
WaterAqueousPoor/InsolubleHydrophobic nature of cyclohexyl and bromo groups limits solubility.
PBS (pH 7.4)Aqueous BufferPoor/InsolubleSimilar to water; pH is unlikely to significantly aid solubility.
DMSOPolar AproticSolubleA good starting point for creating stock solutions.[2]
DMFPolar AproticSolubleAn alternative to DMSO.[2]
EthanolPolar ProticModerately SolubleMay require gentle heating or sonication.
MethanolPolar ProticModerately SolubleSimilar to ethanol.
DichloromethaneNon-polarLikely SolubleUseful for extraction and purification, but not for biological assays.
ChloroformNon-polarLikely SolubleSimilar to dichloromethane.

Disclaimer: This table provides expected solubility based on chemical structure and data from related compounds. Experimental verification is essential.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Accurately weigh 1-2 mg of this compound into a clear glass vial.

  • Add 100 µL of the selected solvent.

  • Vortex the vial for 30 seconds.

  • Visually inspect for undissolved particles.

  • If not fully dissolved, sonicate for 5 minutes.

  • If still not dissolved, gently warm the vial to 40°C for 5 minutes.

  • If the compound dissolves, add another 100 µL of solvent to determine if it remains in solution at a lower concentration.

  • Record the solvent and the approximate concentration at which the compound fully dissolves.

Visualization of Troubleshooting Workflow

Solubility_Troubleshooting start Start: Solubility Issue with This compound solvent_screening Q: Is a suitable organic solvent known? start->solvent_screening perform_screening A: No -> Perform Small-Scale Solvent Screening (Protocol 1) (DMSO, DMF, Ethanol) solvent_screening->perform_screening No select_solvent A: Yes -> Select Appropriate Organic Solvent solvent_screening->select_solvent Yes stock_solution Prepare Concentrated Stock Solution perform_screening->stock_solution select_solvent->stock_solution application Q: What is the final application? stock_solution->application in_vitro In Vitro / Cell-Based Assay application->in_vitro in_vivo In Vivo / Animal Study application->in_vivo co_solvent Use Co-solvent Method (e.g., <1% DMSO in buffer) in_vitro->co_solvent optimize_formulation Optimize Formulation: - Solid Dispersion - Inclusion Complex (Cyclodextrin) - Microemulsion in_vivo->optimize_formulation check_precipitation Check for Precipitation co_solvent->check_precipitation end_solution Successful Solubilization check_precipitation->end_solution end_formulation Viable Formulation for Dosing optimize_formulation->end_formulation

Caption: Decision workflow for troubleshooting solubility issues.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH. Available from: [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide is a critical step for researchers utilizing this scaffold as a key building block in medicinal chemistry and drug discovery programs. The formation of the amide bond between 5-bromopicolinic acid and cyclohexylamine, while conceptually straightforward, is fraught with potential challenges ranging from low yields to difficult-to-remove impurities. This guide provides in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles. It is designed to empower researchers to troubleshoot and optimize this crucial transformation effectively.

Reaction Overview: The Amide Coupling

The core transformation is the condensation reaction between a carboxylic acid and an amine to form an amide bond. Direct condensation requires extremely high temperatures, which are incompatible with most functionalized molecules.[1] Therefore, the reaction is universally mediated by a "coupling reagent" that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

General Reaction Scheme: 5-Bromopicolinic Acid + Cyclohexylamine ---(Coupling Agent, Base, Solvent)---> this compound

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for a successful coupling reaction? A: The choice of coupling reagent. The reagent dictates the reaction mechanism, speed, and the profile of potential side reactions. Modern uronium salts like HATU or phosphonium salts like PyBOP are often excellent starting points due to their high efficiency and ability to minimize side reactions.[2][3]

Q2: Why is a base essential for this reaction? A: A non-nucleophilic organic base (like DIPEA or triethylamine) serves two primary purposes. First, it neutralizes the acidic proton of the amine salt, ensuring the amine is in its free, nucleophilic form. Second, it scavenges the acidic byproduct generated during the carboxylic acid activation step, driving the reaction forward.[4][5]

Q3: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A: While not always strictly necessary, it is highly recommended. Some coupling reagents and activated intermediates can be sensitive to moisture and oxygen.[6] Using an inert atmosphere and anhydrous solvents minimizes the risk of reagent quenching and hydrolysis of the activated acid, which would lead to lower yields.[7][8]

Q4: My starting materials (5-bromopicolinic acid) are not fully dissolving. What should I do? A: Solubility issues can hinder reaction kinetics. If 5-bromopicolinic acid[9] struggles to dissolve in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider switching to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF).[10] Be aware that DMF has a high boiling point and can complicate product isolation. Alternatively, gentle warming can be attempted, but the reaction should be cooled to the target temperature before adding the coupling reagent.

Q5: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting materials (5-bromopicolinic acid and cyclohexylamine). The reaction is complete when the spot corresponding to the limiting starting material has been completely consumed, and a new, typically less polar, product spot has appeared. For more precise monitoring, HPLC can be used.[10]

Troubleshooting and Optimization Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem: Low or No Product Yield

Q: My reaction has run overnight, but TLC/LC-MS analysis shows little to no desired product. What went wrong?

  • Possible Cause 1: Inappropriate or Degraded Coupling Reagent.

    • Explanation: The efficacy of coupling reagents varies significantly. Carbodiimides like DCC or EDC can be sluggish, especially with electron-deficient picolinic acids.[11] Furthermore, many reagents are moisture-sensitive and can degrade upon improper storage.

    • Solution: Switch to a more powerful and reliable coupling reagent. Uronium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly recommended for their speed and efficiency.[10][12] Phosphonium reagents (e.g., PyBOP ) are also excellent alternatives.[2][6] If using a carbodiimide like EDC, the addition of 1-Hydroxybenzotriazole (HOBt) is crucial to improve efficiency and suppress side reactions.[11] Always use freshly opened or properly stored reagents.

  • Possible Cause 2: Presence of Water (Hydrolysis).

    • Explanation: The activated carboxylic acid intermediate is highly electrophilic and will readily react with any nucleophile present. If water is in the system, it will compete with your amine, hydrolyzing the activated intermediate back to the starting carboxylic acid.[13][14] This is a common cause of reaction failure.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. If using solvents from a bottle that has been opened multiple times, consider using molecular sieves to dry it before use.

  • Possible Cause 3: Incorrect Stoichiometry or Base Quantity.

    • Explanation: The amine must be in its free base form to be nucleophilic. If you use a salt form of cyclohexylamine, you must add at least one equivalent of base to neutralize it, plus an additional 1-2 equivalents to facilitate the coupling reaction itself. Insufficient base will stall the reaction.

    • Solution: Use a slight excess of the amine (1.1-1.2 equivalents). Use at least 2-3 equivalents of a non-nucleophilic base like DIPEA. This ensures the amine remains deprotonated and neutralizes the acid byproduct from the coupling agent.

troubleshooting_low_yield start Low or No Product Yield check_reagent 1. Check Coupling Reagent start->check_reagent check_conditions 2. Verify Anhydrous Conditions start->check_conditions check_stoich 3. Review Stoichiometry start->check_stoich check_purity 4. Assess Starting Material Purity start->check_purity sol_reagent Switch to HATU or T3P. Use fresh reagent. check_reagent->sol_reagent sol_conditions Oven-dry glassware. Use anhydrous solvent. check_conditions->sol_conditions sol_stoich Use 1.1 eq. amine. Use 2-3 eq. base (DIPEA). check_stoich->sol_stoich sol_purity Confirm purity of acid and amine by NMR or LC-MS. check_purity->sol_purity

Caption: Troubleshooting workflow for low product yield.
Problem: Complex Reaction Mixture / Difficult Purification

Q: The reaction seems to have worked, but my crude TLC/NMR shows multiple products and impurities.

  • Possible Cause 1: Byproducts from the Coupling Reagent.

    • Explanation: Different coupling reagents generate different byproducts. DCC, for instance, produces dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents and can make purification by chromatography difficult.[2] Uronium salts like HATU and phosphonium salts produce water-soluble byproducts.

    • Solution:

      • Choose a reagent with "user-friendly" byproducts. T3P (n-propanephosphonic acid anhydride) is an excellent choice, as its phosphonic acid byproducts are easily removed with a simple aqueous wash.[15][16] HATU's byproducts are also generally removable with a standard aqueous workup.

      • Optimize the workup. If using DCC, much of the DCU can be removed by filtration of the crude reaction mixture before aqueous workup. Cooling the mixture can sometimes help precipitate more of it.

  • Possible Cause 2: Side Reaction with the Amine.

    • Explanation: With some coupling reagents, particularly carbodiimides, the activated intermediate can rearrange or react with a second equivalent of the carboxylic acid. More importantly, if the order of addition is incorrect, some coupling reagents can react with the amine to form a non-productive guanidinium byproduct.

    • Solution: Control the order of addition. The best practice is to pre-activate the carboxylic acid by mixing it with the coupling reagent and base for a few minutes before adding the amine. This ensures the activated species is readily available to react with the intended nucleophile.

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantagesCitation(s)
HATU Uronium SaltVery fast, high yielding, low epimerization risk.Relatively expensive.[2][10][12]
T3P® Phosphonic AnhydrideExcellent for suppressing side reactions, water-soluble byproducts, cost-effective.Can be slower than HATU.[15][16]
EDC / HOBt CarbodiimideWater-soluble byproducts, common and affordable.Slower than onium salts, requires an additive (HOBt).[2][11][15]
DCC CarbodiimideInexpensive.Insoluble DCU byproduct complicates purification, high epimerization risk.[2][17]

Detailed Experimental Protocols

Protocol 1: High-Efficiency HATU-Mediated Coupling

This protocol is recommended for achieving high yields rapidly and is suitable for small to medium-scale synthesis.[10]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromopicolinic acid (1.0 eq., e.g., 202 mg, 1.0 mmol).[18]

  • Dissolution: Add anhydrous Dichloromethane (DCM, 5-10 mL). Stir to dissolve. If solubility is low, switch to anhydrous DMF (3-5 mL).

  • Reagent Addition: Add HATU (1.1 eq., e.g., 418 mg, 1.1 mmol).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq., e.g., 436 μL, 2.5 mmol) dropwise. Stir for 2-5 minutes to allow for pre-activation.

  • Amine Addition: Add cyclohexylamine (1.1 eq., e.g., 126 μL, 1.1 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt from HATU), and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

HATU_Mechanism RCOOH 5-Bromopicolinic Acid (R-COOH) ActiveEster O-Acyltetramethylisouronium Active Intermediate RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Activation Product This compound (Product) ActiveEster->Product Nucleophilic Attack Amine Cyclohexylamine (R'-NH2) Amine->Product Byproduct Tetramethylurea + HOBt Product->Byproduct Byproducts Formed

Caption: Simplified workflow of HATU-mediated amide coupling.
Protocol 2: T3P®-Mediated Coupling with Facile Purification

This protocol is ideal for scalability and situations where purification is challenging, due to its water-soluble byproducts.[15][16]

  • Preparation: To a flame-dried round-bottom flask under N₂, add 5-bromopicolinic acid (1.0 eq., e.g., 202 mg, 1.0 mmol) and cyclohexylamine (1.1 eq., e.g., 126 μL, 1.1 mmol).

  • Dissolution: Add an anhydrous aprotic solvent such as ethyl acetate or THF (5-10 mL).

  • Base Addition: Add pyridine (2.0-3.0 eq.) as both the base and a catalyst to suppress side reactions.

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add T3P® (50% solution in ethyl acetate, 1.2 eq.) dropwise, keeping the internal temperature below 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding water or 1M HCl.

    • Transfer to a separatory funnel and extract with ethyl acetate.

    • The aqueous layer will contain the water-soluble phosphonic acid byproducts.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity but can be further purified by column chromatography or recrystallization if necessary.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • Note on Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (n.d.). Available at: [Link]

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]

  • ResearchGate. (2020). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Available at: [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Available at: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Chemguide. the hydrolysis of amides. Available at: [Link]

  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). Available at: [Link]

  • PMC - NIH. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857.
  • PubChem. 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. Available at: [Link]

  • Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. Available at: [Link]

  • Alachem Co., Ltd. 5-Bromopicolinic acid. Available at: [Link]

  • PubChem. N-(5-bromo-2-pyridinyl)cyclohexanecarboxamide. Available at: [Link]

  • PubChem. 5-Bromo-N-cyclohexyl-2-furamide. Available at: [Link]

  • YouTube. (2018). 22.5 Acylation. Available at: [Link]

Sources

Technical Support Center: 5-Bromo-N-cyclohexylpyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating byproduct formation during this critical synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental observations and choices, ensuring a more robust and reproducible synthetic outcome.

Overview of the Core Synthesis

The synthesis of this compound is a fundamental amide bond formation reaction. Typically, it involves the coupling of 5-bromopicolinic acid with cyclohexylamine. The success of this synthesis, particularly in a drug development context, is critically dependent on the purity of the final compound. Undesired byproducts can complicate downstream applications, introduce toxicity, and confound biological data.

The most common synthetic route is the direct amidation of the carboxylic acid and amine using a coupling reagent. The choice of coupling reagent and reaction conditions is paramount as it is often the primary source of impurities.[]

Reaction Pathway and Potential Byproduct Origins

The desired reaction proceeds through the activation of the carboxylic acid group of 5-bromopicolinic acid, followed by nucleophilic attack by cyclohexylamine. However, several side reactions can occur, leading to a range of byproducts.

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_byproducts Potential Byproducts A 5-Bromopicolinic Acid D Activated O-Acylurea Intermediate A->D Activation F Unreacted Starting Materials A->F B Cyclohexylamine E Desired Product 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide B->E B->F C Coupling Reagent (e.g., EDC, DCC) C->D D->E Nucleophilic Attack G Coupling Reagent Byproduct (e.g., EDC-Urea, DCU) D->G Hydrolysis/ Rearrangement H Di-acylated Amine (minor) D->H Reaction with another activated intermediate I Anhydride of 5-Bromopicolinic Acid D->I Reaction with 5-Bromopicolinic Acid

Caption: Main reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in this synthesis?

A1: The most prevalent impurities typically fall into two categories: those derived from the starting materials and those from the reagents used.

  • Unreacted Starting Materials: Residual 5-bromopicolinic acid and cyclohexylamine are common, especially if the reaction does not go to completion.[2]

  • Coupling Reagent-Derived Impurities: If you use a carbodiimide coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the corresponding urea byproducts (dicyclohexylurea - DCU, or EDC-urea) are almost always formed.[3][4] DCU is notoriously difficult to remove due to its low solubility in most organic solvents, while EDC-urea is water-soluble and more easily removed during aqueous workup.

  • Symmetrical Anhydride: The activated O-acylurea intermediate can react with another molecule of 5-bromopicolinic acid to form a symmetrical anhydride. This species is also reactive towards the amine but represents an off-cycle pathway that can complicate kinetics and purification.

Q2: My TLC plate shows a persistent spot close to my product's Rf value. What could it be?

A2: A persistent spot with a similar polarity to your product could be a structurally related impurity. A likely candidate is the symmetrical anhydride of 5-bromopicolinic acid. Another possibility, though less common, could be a byproduct from a reaction involving impurities present in your starting materials. It is crucial to confirm the purity of your 5-bromopicolinic acid and cyclohexylamine before starting the reaction.[2]

Q3: How can I monitor the reaction to minimize byproduct formation?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.[2] By spotting the reaction mixture alongside standards of your starting materials, you can track the consumption of reactants and the formation of the product. The appearance of new, unexpected spots can signal the formation of byproducts. For optimal results, use a solvent system that gives good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes). Aim to stop the reaction as soon as the limiting starting material is consumed to prevent potential degradation or further side reactions.

Q4: My final product is a discolored oil or a solid with a low melting point, even after chromatography. What's the likely cause?

A4: Discoloration or poor physical properties after purification often point to persistent, hard-to-remove impurities. Byproducts from the coupling reagent are a common cause.[3][4] For example, if you used a phosphonium-based reagent (like PyBOP), residual phosphorus-containing byproducts can be difficult to remove. Another cause could be residual solvents or trace amounts of highly colored impurities formed through degradation pathways, especially if the reaction was heated for an extended period. Running a high-resolution mass spectrum or a detailed NMR analysis is recommended.

Troubleshooting Guide: Isolating the Issue

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Problem Observed Potential Cause(s) Suggested Solution(s) & Rationale
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature.[2] 2. Poor Quality Reagents: Starting materials or coupling agent may be degraded. 3. Product Degradation: Reaction run for too long or at too high a temperature.1. Monitor by TLC: Ensure the limiting reagent is fully consumed before workup. Consider extending the reaction time or moderately increasing the temperature. 2. Verify Reagent Purity: Use freshly opened or purified starting materials. Confirm the activity of the coupling reagent. 3. Run Under Inert Atmosphere: Consider running the reaction under nitrogen or argon to prevent oxidative degradation.[2]
Presence of Unreacted 5-Bromopicolinic Acid 1. Incorrect Stoichiometry: Insufficient amount of cyclohexylamine or coupling agent. 2. Inefficient Activation: The coupling reagent is not effectively activating the carboxylic acid.1. Stoichiometric Adjustment: Use a slight excess (1.1-1.2 eq) of the amine and coupling agent. 2. Acid/Base Extraction: During workup, wash the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃) to remove the acidic starting material.[2]
Persistent White Precipitate in the Final Product 1. DCC Coupling Reagent Used: The precipitate is almost certainly dicyclohexylurea (DCU).1. Filtration: Filter the reaction mixture before workup to remove the bulk of the DCU precipitate. 2. Solvent Selection: DCU has low solubility in many solvents like dichloromethane or ether but is more soluble in others. Some protocols recommend concentrating the reaction mixture and adding a solvent in which the product is soluble but DCU is not, followed by filtration. 3. Alternative Reagent: In future syntheses, use EDC, as its urea byproduct is water-soluble and easily removed with an aqueous wash.[4]
Mass Spectrum shows a peak at M+200 1. Formation of Symmetric Anhydride: The mass corresponds to the desired product plus the mass of 5-bromopicolinic acid minus water.1. Control Stoichiometry: Add the coupling reagent slowly to a solution of the acid and amine to favor the direct amidation pathway over anhydride formation. 2. Purification: This byproduct can often be separated by careful column chromatography.
Analytical Workflows for Byproduct Identification

A multi-pronged analytical approach is essential for confident identification of byproducts.

G A Impurity Detected in Crude Product (via TLC/HPLC) B Run LC-MS Analysis A->B C Compare with MW of Starting Materials B->C Match? D Compare with MW of Expected Byproducts (e.g., EDC-Urea, Anhydride) B->D Match? E Impurity Identified as Starting Material C->E Yes G Unknown MW Detected C->G No F Impurity Identified as Known Byproduct D->F Yes D->G No H Isolate Impurity via Preparative HPLC or Column Chromatography G->H I Perform Structural Elucidation (1H NMR, 13C NMR, 2D NMR) H->I J Structure Determined I->J

Caption: Troubleshooting workflow for byproduct identification.

Protocol 1: HPLC-MS Analysis for Initial Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful tool for initial assessment. It provides retention times for quantification and mass-to-charge ratios for identification.[4]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of your crude reaction mixture in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Conditions (General Purpose):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV at 254 nm and Mass Spectrometry (ESI+ mode).

  • Data Analysis:

    • Identify the peak for your product (Expected m/z for [M+H]⁺ ≈ 283.0/285.0 due to Br isotopes).

    • Check for peaks corresponding to 5-bromopicolinic acid ([M+H]⁺ ≈ 202.0/204.0) and cyclohexylamine ([M+H]⁺ ≈ 100.1).

    • Look for masses corresponding to potential coupling agent byproducts (e.g., EDC-urea).

Protocol 2: NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) provides definitive structural information.

  • Sample Preparation: If possible, isolate the impurity using preparative HPLC or careful column chromatography. Dissolve the purified impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and if necessary, 2D NMR spectra (like COSY and HSQC).

  • Data Analysis:

    • Unreacted 5-Bromopicolinic Acid: Look for the characteristic pyridine ring protons and the absence of cyclohexyl protons.

    • Unreacted Cyclohexylamine: Look for the characteristic broad signals of the cyclohexyl ring protons and the absence of aromatic protons.

    • Symmetric Anhydride: The spectrum will show signals for two 5-bromopicolinyl moieties but no cyclohexyl signals. The chemical shifts of the pyridine protons will be different from both the starting acid and the final product.

    • DCU/EDC-Urea: These will have highly characteristic signals in the aliphatic region that can be compared to literature values or standards.

By combining these systematic troubleshooting and analytical approaches, researchers can confidently identify, mitigate, and control the formation of byproducts, leading to a higher purity of this compound and more reliable downstream results.

References
  • Benchchem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • ResearchGate. (2015). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Bromo-N-cyclohexylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your crystallization development. We will explore common challenges, from solvent selection to the prevention of undesirable phenomena like oiling out, ensuring a self-validating and robust crystallization process.

Understanding the Molecule: A Crystallization Perspective

This compound is a molecule with distinct features that dictate its crystallization behavior. The pyridine ring, being aromatic and electron-deficient, can participate in π-π stacking interactions, while the carboxamide group is a potent hydrogen bond donor and acceptor.[1][2] This hydrogen bonding capability is the primary driver of crystal lattice formation and a key factor to consider in solvent selection and potential polymorphism.[1][3][4]

PropertyPredicted Value/CharacteristicImplication for Crystallization
Molecular Weight ~285.16 g/mol (based on similar structures)Moderate molecular weight, suggesting it should be soluble in a range of organic solvents.
Hydrogen Bond Donors 1 (Amide N-H)Strong directional interactions, promoting crystal lattice formation.[1]
Hydrogen Bond Acceptors 2 (Carbonyl O, Pyridine N)Potential for diverse and strong hydrogen bonding networks, which can also lead to polymorphism.
Predicted LogP ~2.5-3.5 (based on similar structures)Indicates moderate lipophilicity, suggesting solubility in solvents of intermediate polarity.
Key Functional Groups Pyridine, Carboxamide, Cyclohexyl, BromoThe interplay of the polar carboxamide and pyridine with the non-polar cyclohexyl group will heavily influence solvent selection.

Table 1: Predicted physicochemical properties of this compound and their relevance to crystallization. Data is inferred from structurally similar compounds.[5][6][7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What is happening and what should I do?

A1: "Oiling out" is a common and frustrating phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.[9][10] This occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment.[9] The resulting oil is often an impure, amorphous state that is difficult to handle and purify.

Causality: The primary cause is typically too high a concentration of the solute or a cooling rate that is too rapid. This leads to a state of high supersaturation where the kinetic barrier to forming a liquid is lower than that of forming an ordered crystal lattice.

Solutions:

  • Reduce Supersaturation Rate:

    • Slower Cooling: Decrease the rate of cooling to allow molecules sufficient time to orient themselves into a crystal lattice. A stepwise cooling profile is often beneficial.

    • Increase Solvent Volume: Add a small amount of the primary solvent back to the mixture to reduce the overall concentration.[10]

    • Use a Co-solvent System: A carefully selected co-solvent can modulate the solubility curve to a more favorable slope.

  • Introduce a Nucleation Template:

    • Seeding: Add a small number of pre-existing crystals (seed crystals) of this compound to the solution just as it reaches the saturation point. This provides a template for crystal growth and bypasses the kinetic barrier of primary nucleation.[9][10]

  • Solvent System Modification:

    • Change Solvent: The current solvent may be too good a solvent, leading to a very high concentration at saturation. Experiment with a solvent in which the compound has slightly lower solubility.

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, try a slow, controlled addition of an "anti-solvent" (in which the compound is poorly soluble) to induce crystallization. The key is a very slow addition rate to maintain a low level of supersaturation.

G start Oiling Out Observed decision1 Is the cooling rate too fast? start->decision1 action1 Decrease cooling rate (e.g., 1-2°C/hour or natural cooling) decision1->action1 Yes decision2 Is the concentration too high? decision1->decision2 No end_node Crystallization Achieved action1->end_node action2 Add more solvent (10-20% increment) and re-heat to dissolve decision2->action2 Yes decision3 Is seeding an option? decision2->decision3 No action2->end_node action3 Add seed crystals at saturation point decision3->action3 Yes decision3->end_node No, consider solvent change action3->end_node

Figure 1. Troubleshooting decision tree for oiling out.
Q2: I'm getting very fine needles or a powder, not well-defined crystals. How can I improve the crystal habit?

A2: The formation of fine needles or powder indicates rapid nucleation and crystal growth, often a sign of high supersaturation. While this gives a high yield quickly, it often traps impurities and results in a product with poor filtration and drying characteristics.

Causality: High supersaturation forces a large number of nuclei to form simultaneously, leading to rapid growth and competition for the available solute, resulting in small, often agglomerated crystals.

Solutions:

  • Reduce the Rate of Supersaturation: This is the most critical parameter.

    • Slow Cooling: As mentioned for oiling out, a slower cooling rate is paramount.

    • Slow Anti-Solvent Addition: If using an anti-solvent method, ensure the addition is dropwise with vigorous stirring to avoid localized high supersaturation.

    • Evaporation: A slow evaporation of the solvent from a saturated solution at a constant temperature can yield high-quality single crystals.

  • Optimize the Solvent System:

    • Solvent Polarity: The polarity of the solvent can influence which crystal faces grow faster. Experiment with a range of solvents (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, ketones like acetone, and nitriles like acetonitrile). For amides, polar solvents are often a good starting point.[11]

    • Co-solvents: A mixture of solvents can fine-tune the solubility and growth kinetics. For instance, a mixture of a good solvent (e.g., acetone) and a poor solvent (e.g., heptane) can be effective.

  • Control Agitation:

    • Reduce Stirring Speed: While stirring is necessary for homogeneity, very high shear can induce secondary nucleation, leading to smaller crystals. Reduce the stirring speed once nucleation has occurred to allow for controlled growth.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: A systematic solvent screen is the cornerstone of developing a robust crystallization process. Based on the structure of your molecule, a good starting point would be solvents of intermediate to high polarity.

Recommended Screening Solvents:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCan form hydrogen bonds with the carboxamide, potentially leading to good solubility at elevated temperatures.
Ketones Acetone, Methyl Ethyl KetoneGood balance of polarity; often effective for compounds with both polar and non-polar regions.
Esters Ethyl AcetateA versatile solvent of intermediate polarity.
Nitriles AcetonitrileA polar aprotic solvent that is often excellent for crystallizing amides.[11][12]
Ethers 2-Methyltetrahydrofuran (MeTHF)A more stable and less peroxide-forming alternative to THF.
Aromatics TolueneMay interact favorably with the pyridine ring through π-π stacking.
Anti-Solvents Heptane, Hexane, WaterTo be used in combination with a primary solvent to induce crystallization.

Experimental Protocol: Small-Scale Solvent Screen

  • Preparation: Place approximately 10-20 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • Heating: For solvents where the compound is poorly soluble at room temperature, heat the vial gently (e.g., to 50-60°C) and continue adding the solvent until the solid dissolves.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, and then to 0-4°C.

  • Observation: Observe which systems produce crystalline material and the quality of the crystals. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13]

Q2: Should I be concerned about polymorphism with this compound?

A2: Yes, polymorphism (the ability of a compound to exist in more than one crystal form) is a significant consideration for pyridine carboxamides.[14] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which is critical in a pharmaceutical context.

Causality: The flexibility of the N-cyclohexyl bond and the multiple hydrogen bonding sites on the carboxamide and pyridine moieties can allow the molecules to pack in different arrangements in the crystal lattice.[1]

How to Investigate:

  • Vary Crystallization Conditions: Crystallize the compound from different solvents and at different cooling rates.

  • Characterization: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy. Differences in the PXRD patterns or thermal events in the DSC thermogram are indicative of different polymorphs.

G cluster_0 Crystallization Conditions compound 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide (in solution) condition1 Fast Cooling (e.g., Ethanol) compound->condition1 condition2 Slow Cooling (e.g., Toluene) compound->condition2 condition3 Anti-Solvent (e.g., Acetone/Heptane) compound->condition3 polymorphA Polymorph A (Kinetic Form) condition1->polymorphA polymorphB Polymorph B (Thermodynamic Form) condition2->polymorphB condition3->polymorphA polymorphA->polymorphB May convert over time or with heating

Figure 2. Potential polymorphic pathways based on crystallization conditions.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Role of hydrogen bonding in cocrystals and coamorphous solids: indapamide as a case study. CrystEngComm. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Green Chemistry. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Retrieved from [Link]

  • Preprints.org. (n.d.). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Preprints.org. Retrieved from [Link]

  • MDPI. (n.d.). Machine Learning Methods to Improve Crystallization through the Prediction of Solute–Solvent Interactions. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-N-cyclohexyl-2-furamide. PubChem. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Influence of Hydrogen Bonding on the Crystallization Behavior of Semicrystalline Polyurethanes. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-2-bromo-N-hexylpyridine-3-carboxamide. PubChem. Retrieved from [Link]

  • Monash University. (2017). Insights into crystallization pathways. Monash University. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-cyclobutylpyridine-3-carboxamide. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-butan-2-yl-N-ethylpyridine-3-carboxamide. PubChem. Retrieved from [Link]

Sources

minimizing degradation of 5-Bromo-N-cyclohexylpyridine-2-carboxamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-N-cyclohexylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage and experimental use. Our goal is to provide you with the expertise and practical guidance necessary to minimize degradation and ensure the reliability of your results.

Introduction

This compound is a key building block in various research and development applications. The inherent reactivity of the brominated pyridine ring and the amide functionality necessitates careful handling and storage to prevent degradation. This guide will address the most common stability concerns, including hydrolysis, photodegradation, and thermal stress, providing you with actionable protocols and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the amide bond and photodecomposition of the brominated pyridine ring. Hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of 5-bromopicolinic acid and cyclohexylamine. The brominated pyridine ring is susceptible to degradation upon exposure to UV light, which can cause debromination or other complex photoreactions.[1][2]

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation of the solid compound, it should be stored in a cool, dry, and dark environment. We recommend storage at 2-8°C in a tightly sealed, opaque container to protect it from moisture and light.[3][4] Inert gas blanketing (e.g., with argon or nitrogen) can provide additional protection against atmospheric moisture and oxidative degradation, although the latter is a less common pathway for this molecule.

Q3: I need to store the compound in solution. What is the most suitable solvent?

A3: For short-term storage in solution, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. However, prolonged storage in any solvent is discouraged as it can accelerate degradation. If aqueous solutions are necessary for your experiment, they should be prepared fresh and used immediately. The pH of aqueous solutions should be maintained near neutral (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.

Q4: I've observed a change in the color of my solid sample. What could be the cause?

A4: A change in color, such as yellowing, is often an indicator of degradation. This can be caused by prolonged exposure to light, heat, or air. We recommend performing an analytical check, such as HPLC or LC-MS, to assess the purity of the material before use.

Q5: How can I detect and quantify the degradation of my sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify the parent compound and its degradation products.[5][6] A well-developed HPLC method will be able to separate the main peak of this compound from peaks corresponding to its degradants. For structural elucidation of unknown degradation products, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and subsequent isolation and analysis by NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.[7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Verify the purity of your starting material using a validated analytical method (e.g., HPLC). 2. If degradation is confirmed, procure a new, high-purity batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommendations in this guide.
Appearance of new, unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. 2. Use LC-MS to obtain the mass of the unknown peaks to aid in their identification. 3. Compare the retention times of the new peaks with those of potential degradation products (e.g., 5-bromopicolinic acid).
Poor solubility of the compound. The compound may have degraded to a less soluble species, or the incorrect solvent is being used.1. Confirm the identity and purity of the compound. 2. Consult solubility data for this compound. For stock solutions, consider using anhydrous DMSO or DMF.
Solid material appears discolored or clumped. Potential degradation due to exposure to light, heat, or moisture.1. Do not use the material if its physical appearance has significantly changed. 2. Assess the purity of the material analytically. 3. Ensure proper storage in a cool, dry, dark place with a tightly sealed container.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedures

This protocol outlines the best practices for storing and handling this compound to maintain its integrity.

Materials:

  • This compound (solid)

  • Amber glass vials or other opaque containers with tight-fitting caps

  • Inert gas (e.g., argon or nitrogen) source (optional)

  • Refrigerator or cold room (2-8°C)

  • Desiccator cabinet

Procedure for Solid Storage:

  • Upon receipt, immediately place the container of this compound in a dark, refrigerated environment (2-8°C).

  • For long-term storage, transfer the solid to an amber glass vial.

  • If available, gently flush the headspace of the vial with an inert gas before sealing to displace air and moisture.

  • Seal the vial tightly. For added protection against moisture, store the vial inside a desiccator cabinet within the refrigerated environment.

  • Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Procedure for Solution Preparation and Short-Term Storage:

  • Prepare solutions fresh for each experiment whenever possible.

  • Use anhydrous aprotic solvents (e.g., DMSO, DMF) for preparing stock solutions.

  • If aqueous buffers are required, prepare the solution immediately before use and maintain a pH between 6 and 8.

  • For short-term storage of solutions (no more than 24 hours), store in a tightly capped vial at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[9][10] This protocol provides a general framework; the specific conditions may need to be optimized.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be wrapped in aluminum foil and stored under the same conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial and add the stressor (acid, base, or peroxide). For thermal degradation, use the solid compound.

  • Include a control sample (compound in solvent without the stressor) for each condition.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a developed HPLC method (see Protocol 3).

Protocol 3: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase (Starting Conditions):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical starting gradient might be 95:5 (A:B) to 5:95 (A:B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A wavelength around 254 nm is a reasonable starting point.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak and from each other.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate separation.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

Logical Workflow for Stability Troubleshooting

G A Inconsistent Experimental Results B Assess Purity of Starting Material (HPLC) A->B C Is the compound pure? B->C D Yes C->D >98% E No C->E <98% F Review Experimental Protocol for Errors D->F G Procure New Batch of Compound E->G H Review Storage and Handling Procedures G->H I Implement Corrective Actions H->I

Caption: Troubleshooting workflow for inconsistent results.

Potential Degradation Pathways

G cluster_0 This compound cluster_1 Degradation Products A This compound C₁₂H₁₅BrN₂O B { Hydrolysis | (Acid or Base)} A->B C { Photodegradation | (UV Light)} A->C D 5-Bromopicolinic Acid C₆H₄BrNO₂ B->D E Cyclohexylamine C₆H₁₃N B->E F Debrominated Species & Other Photoproducts C->F

Caption: Potential degradation pathways for the compound.

References

  • CurTec. (n.d.). Protecting specialty chemicals against UV light. Retrieved from [Link]

  • Pipeline Packaging. (2020, December 1). Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. Retrieved from [Link]

  • O.Berk. (2025, July 4). UV Protection and Packaging: How Glass Colors Safeguard Light-Sensitive Products. Retrieved from [Link]

  • Impact Analytical. (2025, November 26). TGA Thermal Stability Testing. Retrieved from [Link]

  • Eurovetrocap. (2025, September 2). Functional barrier: packaging for light-sensitive products. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • ResearchGate. (n.d.). Protective Packaging for Light-sensitive Foods. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • OUCI. (n.d.). Photodecomposition properties of brominated flame retardants (BFRs). Retrieved from [Link]

  • Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Advanced sampling, sample preparation and combination of methods applicable in analysis of compounds in aged and deacidified pap. Retrieved from [Link]

  • IJTSRD. (2021, October). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of.... Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Diva-portal.org. (n.d.). On the combustion and photolytic degradation products of some brominated flame retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). METHOD OF PREPARING FORCED DEGRADATION SAMPLES. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • DTIC. (2016, September 14). Determination of 5-Bromo-2'-Deoxyuridine (BrdU) in Well Water by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • PubMed Central. (2023, December 30). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Retrieved from [Link]

  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • NIH. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • Drug Analysis and Research. (2020). Pharmacopoeial HPLC methodology improvement: A case study of piroxicam. Retrieved from [Link]

  • NIH. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Retrieved from [Link]

  • PubMed. (n.d.). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017, March 21). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • PubMed. (n.d.). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. Retrieved from [Link]

  • MDPI. (2024, March 26). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, October 18). (PDF) The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from [Link]

  • PubMed. (2021, August 16). The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-n,n-dimethylpyrimidine-2-carboxamide (C7H8BrN3O). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-N-cyclohexyl-2-furamide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine carboxamides. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability with this important class of compounds. Our approach is rooted in explaining the causal relationships behind experimental observations and providing actionable, self-validating protocols.

Introduction: The Permeability Challenge with Pyridine Carboxamides

Pyridine carboxamides are a versatile scaffold found in numerous biologically active molecules, from enzyme inhibitors to potential therapeutics for a range of diseases.[1][2][3][4][5] However, their journey from the lab bench to a biological target is often hampered by a critical obstacle: the cell membrane. Poor cell permeability can lead to low intracellular compound concentration, resulting in diminished efficacy in cell-based assays and poor oral bioavailability in preclinical studies.[1][4]

This guide will walk you through diagnosing the root causes of poor permeability for your pyridine carboxamide derivatives and provide a range of strategies for improvement, from structural modification to advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: My pyridine carboxamide derivative shows potent activity in my enzymatic assay but is inactive in my cell-based assay. Is this likely a permeability issue?

A1: This is a classic indicator of poor cell permeability. If a compound is active against its purified target but fails to elicit a response in a whole-cell context, it strongly suggests that an insufficient amount of the compound is reaching its intracellular target. Other possibilities include compound instability in cell culture media or rapid metabolism by the cells, but permeability is a primary suspect.

Q2: What are the key physicochemical properties of pyridine carboxamides that govern their cell permeability?

A2: The permeability of a pyridine carboxamide is a delicate balance of several physicochemical properties:

  • Polar Surface Area (PSA): The carboxamide group and the pyridine nitrogen contribute to the molecule's polarity. A high PSA (generally >140 Ų) can impede passive diffusion across the lipophilic cell membrane due to the energetic cost of desolvation.[6][7]

  • Lipophilicity (LogP): This measures the compound's partitioning between an oily (octanol) and an aqueous phase. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can cause the compound to become trapped in the membrane.

  • Hydrogen Bonding Capacity: The amide functionality provides both hydrogen bond donors (HBD) and acceptors (HBA). While crucial for target binding, a high number of H-bonds with the aqueous environment can hinder membrane partitioning.[8]

  • Ionization State (pKa): The pyridine nitrogen is basic and can be protonated at physiological pH. Charged species are significantly less permeable than their neutral counterparts.[9] The permeability of ionized pyridines can be orders of magnitude lower than neutral ones.[9]

Q3: How can I quickly assess if my compound is a substrate for efflux pumps?

A3: Efflux pumps, like P-glycoprotein (P-gp), are cellular "bouncers" that actively remove foreign substances from the cell.[10][11] A key indicator of active efflux is a significant difference in permeability when measured in opposite directions across a polarized cell monolayer, such as Caco-2 cells. An efflux ratio (PappB-A / PappA-B) greater than 2 is a strong indicator that your compound is being actively transported out of the cell.[8] You can also perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) to see if the activity of your compound is restored.

Q4: What is the "pyridine effect" and how does it relate to permeability?

A4: The "pyridine effect" refers to the observation that replacing a phenyl ring with a pyridine ring in a molecule can sometimes lead to improved metabolic stability and, in some cases, enhanced cell permeability.[5] This can be due to a variety of factors, including changes in pKa, polarity, and interactions with transporters.

Troubleshooting Guide: From Diagnosis to Optimization

When faced with a pyridine carboxamide with poor cell permeability, a systematic approach to troubleshooting is essential. This section will guide you through diagnosing the underlying cause and suggest strategies for improvement.

Step 1: In Silico Profiling and Initial Diagnosis

Before embarking on extensive lab work, computational tools can provide valuable insights into the potential permeability liabilities of your compound.

Recommended In Silico Predictions:
  • LogP: Logarithm of the octanol/water partition coefficient.

  • tPSA: Topological Polar Surface Area.

  • HBD/HBA: Number of hydrogen bond donors and acceptors.

  • pKa: Acid dissociation constant.

  • Solubility: Predicted aqueous solubility.

Several software packages, such as QikProp, offer these predictions.[12][13]

Interpreting the Data:
Parameter Favorable for Permeability Potential Liability Rationale
LogP 1 - 3< 0 or > 5A balance is needed for membrane partitioning and aqueous solubility.
tPSA < 90 Ų> 140 ŲHigh polarity hinders crossing the lipid bilayer.[6][7]
HBD ≤ 5> 5Fewer donors reduce the energy penalty of desolvation.
HBA ≤ 10> 10Fewer acceptors reduce the energy penalty of desolvation.
pKa Neutral at pH 7.4Ionized at pH 7.4Charged molecules have very low passive permeability.[9]

This initial assessment will help you form a hypothesis: is the problem likely due to high polarity, low lipophilicity, or ionization?

Step 2: Experimental Permeability Assessment

In vitro models are the next step to confirm your in silico predictions and gather quantitative data on your compound's permeability.

Key Experimental Assays:
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective way to assess a compound's intrinsic passive permeability without the complication of active transport.[14]

  • Caco-2 Permeability Assay: This is the gold standard for in vitro permeability assessment.[15][16] Caco-2 cells are human colon adenocarcinoma cells that form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[9][17] This assay can measure both passive permeability and active transport (by determining the efflux ratio).[8]

Workflow for Differentiating Permeability Issues:

G start Start with Pyridine Carboxamide pampa PAMPA Assay start->pampa caco2 Caco-2 Assay pampa->caco2 High Papp low_passive Issue: Poor Passive Permeability pampa->low_passive Low Papp efflux Issue: Active Efflux caco2->efflux Efflux Ratio > 2 good_overall Good Permeability caco2->good_overall Efflux Ratio < 2 and High Papp(A-B) low_passive->caco2 Confirm with Caco-2 good_passive Good Passive Permeability

Caption: Diagnostic workflow for permeability issues.

Step 3: Strategies for Improving Permeability

Once you have identified the likely cause of poor permeability, you can employ one or more of the following strategies.

Strategy 1: Structure-Permeability Relationship (SPR)-Guided Medicinal Chemistry

Subtle modifications to the chemical structure can have a profound impact on permeability.

  • Reduce Polarity and Hydrogen Bonding:

    • Masking Polar Groups: Consider replacing or masking polar functional groups that are not essential for biological activity. For example, an intramolecular hydrogen bond can be designed to shield polar groups from the aqueous environment.[18]

    • Fluorination: Strategic placement of fluorine atoms can lower the pKa of nearby basic centers, reducing the degree of ionization at physiological pH.[19] It can also favorably impact conformation and membrane partitioning.

  • Modulate Lipophilicity:

    • Alkyl Chains: Adding small, non-polar alkyl groups can increase LogP. However, be mindful of the "molecular obesity" that can lead to poor solubility and metabolic instability.

    • Ring Equivalents: As suggested by the "pyridine effect," replacing a phenyl ring with a pyridine ring, or vice versa, can alter permeability.[5]

  • Circumventing Efflux:

    • Alter Molecular Shape: Efflux transporters have specific substrate recognition sites. Modifying the overall shape or adding bulky groups can disrupt this recognition.[8]

    • Change Charge Distribution: Altering the electrostatic potential map of the molecule can also impact its interaction with efflux pumps.[19]

A study on a congeneric series of pyridines showed that parent pyridine was highly permeable, and various substituents could reduce this permeability by up to 20-fold.[9][17] Ionized substituents like carboxylates and amines had the most detrimental effect, while nonpolar alkyl groups tended to result in the highest permeability.[9]

Substituent Effect on Pyridine Permeability (Rank Order)
3-COO⁻ < 4-NH₂ < 3-CONH₂ < 3-Cl < 3-CHO < 3-OH < 3-CH₂OH < 3-C₆H₅ < 3-NH₂ < 3-CH₂C₆H₅ < 3-C₂H₅ < 3-H < 3-CH₃ < 3-F < 4-C₆H₅
Data from a Caco-2 permeability study.[9][17]
Strategy 2: The Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[20][21][22][23] This is an excellent strategy for transiently masking polar groups that are essential for activity but hinder permeability.

  • Ester Prodrugs: For pyridine carboxamides with a carboxylic acid or hydroxyl group, converting it to an ester can dramatically increase lipophilicity and permeability.[21] The ester is then cleaved by intracellular esterases to release the active acid or alcohol.

  • Amide Prodrugs: The amide of the carboxamide can be part of a larger promoiety that is cleaved enzymatically. Some pyridine carboxamides themselves can act as prodrugs, requiring enzymatic hydrolysis for activation.[2][3]

  • Targeting Transporters: Prodrugs can be designed to be recognized by nutrient transporters in the gut, effectively hijacking them for improved absorption. For example, valine ester prodrugs can be transported by oligopeptide transporters.[24]

Prodrug_Strategy cluster_extracellular Extracellular/Gut Lumen cluster_intracellular Intracellular Prodrug Poorly Permeable Drug (Pyridine Carboxamide) - Polar Group (e.g., -COOH, -OH) Masked_Prodrug Lipophilic Prodrug - Masked Group (e.g., -COOR) Prodrug->Masked_Prodrug Chemical Modification Active_Drug Active Drug in Cell - Polar Group Regenerated Masked_Prodrug->Active_Drug Passive Diffusion & Enzymatic Cleavage

Caption: The prodrug approach for enhancing permeability.

Strategy 3: Formulation Strategies

For compounds that are challenging to modify chemically, advanced formulation techniques can improve apparent permeability and oral absorption.

  • Solubilizing Excipients: Using surfactants, cyclodextrins, or other solubilizing agents can increase the concentration of the dissolved drug at the gut wall, creating a larger concentration gradient to drive absorption.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state and facilitate its absorption via the lymphatic pathway.

  • Nanoparticle Delivery: Encapsulating the pyridine carboxamide in nanoparticles can protect it from degradation and facilitate its uptake by cells.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a method to determine the apparent permeability coefficient (Papp) and the efflux ratio of a test compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Test:

    • Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically acceptable.

  • Permeability Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound (e.g., 10 µM) and Lucifer yellow to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

    • Take a sample from the donor chamber at the beginning and end of the experiment.

  • Permeability Experiment (Basolateral to Apical - B-A):

    • Repeat step 3, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to ensure monolayer integrity was maintained (<1% leakage).

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Conclusion

Addressing the poor cell permeability of pyridine carboxamides is a multifaceted challenge that requires a logical and informed approach. By combining in silico prediction with robust in vitro assays, researchers can effectively diagnose the root cause of the problem. Whether the solution lies in rational medicinal chemistry, a sophisticated prodrug strategy, or an advanced formulation, the principles and protocols outlined in this guide provide a solid framework for optimizing your compounds and advancing your research.

References

  • Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
  • Chemical substituent effect on pyridine permeability and mechanistic insight from comput
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. Open Pharmaceutical Sciences Journal.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE.
  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches.
  • EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants.
  • A coumarin-based prodrug strategy to improve the oral absorption of RGD peptidomimetics. PubMed.
  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed.
  • Cell-based in vitro models for predicting drug permeability. PubMed.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Technical Support Center: Enhancing Cell Permeability of 4-(4-Aminophenoxy)
  • (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Semantic Scholar.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Current prodrug strategies for improving oral absorption of nucleoside analogues. ScienceDirect.
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products.
  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Semantic Scholar.
  • Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. PubMed.
  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed.
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
  • Drug Permeation against Efflux by Two Transporters.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • Antimycobacterial pyridine carboxamides:
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The physical properties of pyridine.
  • Pyridine. PubChem.
  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance.
  • Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. PubMed.
  • Tepotinib Inhibits Several Drug Efflux Transporters and Biotransformation Enzymes: The Role in Drug-Drug Interactions and Targeting Cytostatic Resistance In Vitro and Ex Vivo. MDPI.

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Technical Support Center: Optimizing In Vivo Studies with 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Bromo-N-cyclohexylpyridine-2-carboxamide in in vivo studies. This guide is designed to provide expert advice, troubleshooting tips, and detailed protocols to navigate the complexities of preclinical evaluation. Given the novelty of this specific molecule, this resource synthesizes established principles of pharmacology and drug development with data from structurally related pyridine carboxamides to ensure a scientifically robust approach.

Our philosophy is grounded in proactive problem-solving and a deep understanding of the experimental variables that dictate success. This guide is structured to address the most common questions and challenges that arise during the critical phase of in vivo dosage optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo studies with novel small molecules like this compound.

Section 1: Formulation and Administration

Question 1: My compound, this compound, has poor aqueous solubility. How do I formulate it for in vivo administration?

Answer: Poor solubility is a frequent challenge with carboxamide derivatives.[1][2] A successful formulation ensures consistent bioavailability and minimizes vehicle-related artifacts. Here’s a systematic approach:

  • Characterize Physicochemical Properties: Before formulating, it is crucial to understand the compound's properties. While specific data for this compound is not widely published, analogous pyridine carboxamides can provide initial clues.[3][4]

  • Vehicle Screening: A tiered screening approach is recommended. Start with simple, well-tolerated vehicles and progress to more complex systems if necessary.

Vehicle SystemCompositionSuitability & Considerations
Aqueous Saline, Phosphate-Buffered Saline (PBS)Ideal for soluble compounds. Unlikely to be suitable for this molecule without a solubilizing agent.
Co-solvents 10-20% DMSO in saline/PBS, 10-30% PEG400 in waterCommon starting point. Assess for precipitation upon dilution. High concentrations of DMSO can have pharmacological effects.
Surfactant-based 1-5% Tween® 80 or Kolliphor® EL in salineCan improve solubility and stability. Potential for hypersensitivity reactions with some surfactants.
Lipid-based Corn oil, Sesame oilSuitable for lipophilic compounds for oral or subcutaneous administration. May alter absorption kinetics.
Cyclodextrins 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to enhance solubility.[1] Generally well-tolerated.

Protocol for Vehicle Screening: A small-scale solubility test is a critical first step.[5]

Step-by-Step Protocol: Small-Scale Solubility Assessment

  • Prepare Stock Solution: Dissolve a known amount of this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).

  • Test Dilutions: In separate microcentrifuge tubes, add your chosen vehicle (e.g., saline with 5% Tween® 80).

  • Spike and Observe: Add a small volume of the DMSO stock to the vehicle to achieve your desired final concentration. Vortex gently.

  • Incubate and Inspect: Let the solution stand at room temperature for at least one hour. Visually inspect for any signs of precipitation against a dark background. Centrifuge the tube to confirm the absence of a pellet.

Question 2: What is the best route of administration for initial in vivo studies?

Answer: The choice of administration route depends on the therapeutic goal and the compound's properties. For initial studies, intravenous (IV) and oral (PO) routes are often compared to assess bioavailability.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. However, it requires a formulation that is soluble and stable in an aqueous vehicle.

  • Oral (PO): Clinically preferred route. Bioavailability can be limited by poor solubility and first-pass metabolism.

  • Intraperitoneal (IP): Often used in rodent studies for its convenience. However, it can have variable absorption and may cause local irritation.

  • Subcutaneous (SC): Can provide sustained release but may be limited by the volume that can be administered.

For a novel compound like this compound, starting with both IV (if a suitable formulation is found) and PO administration in a PK study is highly recommended.[6]

Section 2: Dose Selection and Optimization

Question 3: How do I determine a starting dose for my first in vivo efficacy study?

Answer: A systematic dose-finding approach is essential to identify a dose that is both safe and effective. This typically involves a dose-range finding (DRF) or maximum tolerated dose (MTD) study.[7]

Workflow for Initial Dose Selection:

Caption: Workflow for in vivo dose selection.

Step-by-Step Protocol: Dose-Range Finding (DRF) Study

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Size: Use a small number of animals per group (n=3-5).

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% reduction in body weight.[8]

  • Data Analysis: Plot dose versus body weight change and clinical scores to determine the MTD.

Question 4: I am not observing a dose-response relationship in my efficacy study. What could be the issue?

Answer: A flat or inverted dose-response curve can be perplexing. Here are potential causes and troubleshooting steps:

  • Pharmacokinetic Issues:

    • Poor Absorption/High Clearance: At higher doses, the compound may precipitate in the GI tract or be rapidly cleared, leading to a plateau in exposure. A PK study is essential to correlate dose with plasma concentration.[6]

    • Saturated Metabolism: If the compound is a prodrug requiring activation, the activating enzyme could become saturated at higher doses.[9][10]

  • Pharmacodynamic Issues:

    • Off-Target Effects: At high concentrations, the compound may engage off-target receptors that produce opposing effects.

    • Cellular Toxicity: High doses may induce cellular stress or toxicity, masking the specific intended effect.

  • Formulation Problems: The compound may not be fully solubilized at higher concentrations, leading to inaccurate dosing.[11]

Troubleshooting Workflow:

G start No Dose-Response Observed q1 Is the formulation stable at all concentrations? start->q1 sol1 Re-evaluate solubility and vehicle. q1->sol1 No q2 Is there a correlation between dose and plasma exposure? q1->q2 Yes end Refine dose selection and experimental design. sol1->end sol2 Conduct a full PK study. q2->sol2 No q3 Are there signs of toxicity at higher doses? q2->q3 Yes sol2->end sol3 Perform histopathology and assess biomarkers of toxicity. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting a lack of dose-response.

Section 3: Pharmacokinetics and Pharmacodynamics (PK/PD)

Question 5: Why is a PK/PD study necessary, and how do I design one?

Answer: A PK/PD study is crucial for understanding the relationship between drug concentration in the body and its pharmacological effect over time.[6][12] This allows for the determination of an optimal dosing regimen (e.g., once vs. twice daily) to maintain therapeutic concentrations.

Key Parameters in PK/PD Modeling:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to acute efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
Half-life (t½) Time for plasma concentration to decrease by halfDetermines dosing frequency.
EC50 Concentration for 50% of maximal effectA measure of potency at the target site.

Design of a PK/PD Study:

  • Dose Selection: Choose at least three dose levels from your DRF study (low, medium, and high).

  • Animal Groups: Allocate animals for both PK and PD assessments. Often, sparse sampling is used for PK to minimize animal numbers.

  • Time Points: Collect blood samples at multiple time points post-dose to capture the full PK profile (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • PD Measurement: Measure the relevant biomarker or efficacy endpoint at corresponding time points.

  • Analysis: Use software like Phoenix WinNonlin or R to model the PK and PD data and establish a relationship.[13]

Conclusion

Optimizing the in vivo dosage of a novel compound like this compound is an iterative process that requires careful planning and execution. By systematically addressing formulation, dose-range finding, and the relationship between pharmacokinetics and pharmacodynamics, researchers can generate robust and translatable data. This guide provides a foundational framework for these studies. For further assistance, please consult the references below or contact our technical support team.

References

  • Duncia, J. V., et al. (2013). Lead optimization of a pyridine-carboxamide series as DGAT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(4), 985-988. [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 205, 108911. [Link]

  • Mignani, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • Novartis Institute of Biomedical Research. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Pharmaceutical Research, 31(11), 2944-2953. [Link]

  • Singh, J., et al. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. AAPS Open, 4(1), 6. [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e0076623. [Link]

  • Daina, A., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters, 19(1), 259-263. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 5-Bromo-N-cyclohexylpyridine-2-carboxamide and Other Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold."[1] This six-membered aromatic heterocycle is a cornerstone in drug design, featured in a vast array of FDA-approved therapeutics ranging from anticancer agents like Abiraterone to antitubercular drugs such as Isoniazid.[1][2] Its prevalence stems from its versatile electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving physicochemical parameters like solubility and metabolic stability.[1][3]

This guide provides a comparative analysis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide , a specific derivative, contextualized within the broader family of biologically active pyridine carboxamides. While direct, extensive biological data for this exact molecule is emerging, we can leverage a wealth of structure-activity relationship (SAR) studies on analogous compounds to infer its potential performance and guide future research. We will objectively compare its structural features against other pyridine derivatives, supported by experimental data from relevant studies, and provide detailed protocols for key biological assays.

Chemical Synthesis and Structure: A Modular Approach

The synthesis of N-substituted pyridine-2-carboxamides is typically a straightforward process, allowing for modular assembly and the generation of diverse chemical libraries. The general approach involves the amidation of a pyridine-2-carboxylic acid derivative.

A common synthetic route begins with the activation of the carboxylic acid group of 5-bromopicolinic acid, followed by coupling with cyclohexylamine. This modularity is a key advantage in medicinal chemistry, enabling systematic modifications to probe structure-activity relationships.

G cluster_0 Core Synthesis Workflow A 5-Bromopicolinic Acid C Activated Intermediate (Acyl Chloride / Active Ester) A->C Activation B Activating Agent (e.g., SOCl₂, EDCI/HOBt) E This compound C->E Amide Coupling D Cyclohexylamine

Caption: General synthesis workflow for N-substituted pyridine-2-carboxamides.

Comparative Biological Activity: An SAR-Guided Analysis

The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents.[4] We will explore this by comparing data from different classes of pyridine carboxamides across key therapeutic areas.

Anticancer Activity

Pyridine derivatives have shown significant potential in oncology.[5][6] Their mechanisms often involve the inhibition of critical signaling pathways or the induction of apoptosis.[6] Let's examine the cytotoxic activity of various substituted pyridine derivatives to understand how the "5-bromo" and "N-cyclohexyl" moieties might contribute.

A study on pyridine-urea derivatives against the MCF-7 human breast cancer cell line highlights the impact of halogen substitution.[5]

Compound IDSubstitution PatternIC50 (µM) after 72h[5]
8a4-Fluorophenyl urea5.14
8b4-Chlorophenyl urea2.50
8d4-Bromophenyl urea1.63
8e4-Iodophenyl urea0.11
DoxorubicinStandard DrugNot Reported
SorafenibPositive ControlNot Reported

Data sourced from a study by El-Naggar et al.[5]

The data clearly shows a trend where anticancer activity increases with the size of the halogen atom on the phenyl urea moiety, with the iodo-substituted compound (8e) being the most potent.[5] This suggests that the 5-bromo group in our target compound is a promising feature for cytotoxic activity, likely contributing through favorable hydrophobic and electronic interactions within the target's binding pocket. Conversely, other studies have found that halogen atoms can sometimes decrease activity, indicating that the overall molecular context is critical.[4]

The N-cyclohexyl group provides a bulky, lipophilic substituent. This can enhance membrane permeability and hydrophobic interactions but may also introduce steric hindrance, depending on the topology of the target protein. The optimal size and nature of this N-substituent are key variables in SAR studies.

Antimicrobial and Antifungal Activity

Pyridine carboxamides have also emerged as potent antimicrobial agents. A notable example is their activity against Mycobacterium tuberculosis. A recent study identified a pyridine carboxamide (MMV687254) from the Pathogen Box library as a promising anti-tubercular hit.[7][8]

Mechanism of Action Insight: The study revealed that MMV687254 is a prodrug activated by the mycobacterial amidase, AmiC.[7][8] This activation mechanism, where the carboxamide bond is hydrolyzed to release an active metabolite, is a sophisticated strategy that can confer selectivity. It is plausible that this compound could be investigated as a substrate for similar activating enzymes in other pathogens.

In the antifungal domain, pyridine carboxamides have been designed as potential succinate dehydrogenase (SDH) inhibitors.[9]

CompoundTarget FungusSDH Inhibition IC50 (µM)[9]
3f (A pyridine carboxamide)B. cinerea17.3
Thifluzamide (Commercial Fungicide)B. cinerea14.4

Data sourced from a study on pyridine carboxamides as potential SDH inhibitors.[9]

The comparable potency of compound 3f to the commercial fungicide thifluzamide validates the pyridine carboxamide scaffold as a strong foundation for developing novel SDH inhibitors.[9] The specific substituents on our target compound would need to be tested to determine its efficacy in this context.

G cluster_0 Prodrug Activation Pathway PyridineCarboxamide Pyridine Carboxamide Prodrug (e.g., MMV687254) Hydrolysis Hydrolysis of Amide Bond PyridineCarboxamide->Hydrolysis AmiC Mycobacterial Amidase (AmiC) AmiC->Hydrolysis Catalyzes Metabolites Active Metabolites (e.g., Pyridinecarboxylic Acid) Hydrolysis->Metabolites Inhibition Inhibition of Bacterial Growth Metabolites->Inhibition

Caption: Prodrug activation mechanism for a pyridine carboxamide antitubercular agent.[7]

Experimental Protocols: Validated Methodologies

To facilitate comparative studies, we provide detailed protocols for standard assays used to evaluate the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This protocol is used to assess the cytotoxic (cell-killing) effects of a compound on cancer cell lines.

Causality: The MTT assay is based on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after drug treatment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) and a positive control (e.g., Doxorubicin) in the cell culture medium. Replace the old medium with the medium containing the compounds. Incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Causality: This method provides a direct, quantitative measure of a compound's bacteriostatic or fungistatic activity by challenging the microorganism with a range of concentrations. The lowest concentration that prevents visible growth is defined as the MIC, providing a reliable benchmark for antimicrobial potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus or M. tuberculosis) in a suitable broth (e.g., Mueller-Hinton Broth) to an optical density corresponding to a 0.5 McFarland standard.[5] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the test wells.[5]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).[5]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The pyridine carboxamide scaffold is a remarkably versatile and successful platform in drug discovery.[2][3] While This compound itself requires direct biological evaluation, the analysis of its structural components in the context of extensive SAR literature provides a strong rationale for its investigation as a potential therapeutic agent. The presence of a bromine atom at the 5-position is often associated with potent anticancer activity, while the N-cyclohexylamide moiety provides lipophilicity that can be crucial for cell penetration and target engagement.

Future research should focus on synthesizing and subjecting this compound to the standardized assays described herein. Direct comparison against derivatives with different halogens (F, Cl, I) and various N-alkyl/aryl substituents will elucidate a precise SAR and identify lead candidates for further optimization. Investigating its potential as a prodrug for pathogen-specific enzymes or as an inhibitor of key metabolic enzymes like SDH could open new therapeutic avenues. This logical, data-driven approach is fundamental to advancing pyridine derivatives from promising scaffolds to clinically effective drugs.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]

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  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

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  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-N-cyclohexylpyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of Pyridine-2-Carboxamides

The pyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities include potent enzyme inhibition and significant anticancer properties.[1][2] The versatility of this scaffold lies in its capacity for structural modification at several key positions, allowing for the fine-tuning of its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Bromo-N-cyclohexylpyridine-2-carboxamide analogs, a class of compounds with considerable therapeutic potential. By dissecting the roles of the 5-bromo-pyridine core, the N-cyclohexyl substituent, and the carboxamide linker, we aim to provide a rational framework for the design of more potent and selective therapeutic agents.

Dissecting the Core: Structure-Activity Relationship Analysis

The this compound molecule can be divided into three key regions for SAR analysis: the substituted pyridine ring, the carboxamide linker, and the N-cycloalkyl group. Understanding the contribution of each of these components is crucial for optimizing the biological activity of this class of compounds.

SAR_breakdown A Core Scaffold This compound B 5-Bromo-Pyridine Ring A->B Electronic & Steric Effects C Carboxamide Linker A->C H-Bonding & Rigidity D N-Cyclohexyl Group A->D Hydrophobicity & Conformational Fit

Caption: Key structural regions of this compound for SAR analysis.

The 5-Bromo-Pyridine Core: A Key Determinant of Activity

The substitution pattern on the pyridine ring plays a critical role in modulating the biological activity of picolinamide derivatives. The presence and nature of substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with its biological target.

While direct SAR data on a series of 5-halo-N-cyclohexylpyridine-2-carboxamides is not extensively available in the public domain, studies on related structures provide valuable insights. For instance, in a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives investigated as ULK1 inhibitors, the 5-bromo substituent was found to be crucial for potent activity.[3] This suggests that the bromine atom may be involved in key halogen bonding interactions within the target's active site or contribute to an optimal electronic profile for binding.

Furthermore, research on quinoline derivatives has shown that bromination can lead to strong antiproliferative activity against various tumor cell lines.[4] This highlights the general importance of halogenation in enhancing the anticancer potential of heterocyclic compounds. The position of the halogen is also critical; for example, in a study of halomethyl-bipyridine rhenium complexes, the 5-substituted derivative showed significant inhibition of pancreatic tumor growth.[5]

Table 1: Comparison of 5-Substituted Pyridine and Pyrimidine Analogs

Compound Class5-SubstituentBiological ActivityTargetReference
Pyrimidin-2-amineBromoPotent InhibitionULK1 Kinase[3]
QuinolinesDibromoStrong AntiproliferationCancer Cells[4]
Bipyridine ComplexesChloro (at 5-position)Tumor Growth InhibitionPancreatic Cancer[5]
The N-Cyclohexyl Substituent: Impact on Potency and Selectivity

The N-substituent of the carboxamide group is a key modulator of the compound's pharmacokinetic and pharmacodynamic properties. The cyclohexyl group, in particular, offers a combination of lipophilicity and conformational rigidity that can significantly influence target engagement.

In a study of pyrido[2,3-d]pyrimidine derivatives, the presence of an N-cyclohexyl group was associated with remarkable cytotoxicity against MCF-7 and HepG2 cancer cell lines.[5] This suggests that the bulky and hydrophobic nature of the cyclohexyl ring is beneficial for activity in this context, likely by promoting favorable interactions within a hydrophobic pocket of the target protein.

The importance of the N-substituent is further underscored by research on quinoxaline-2-carboxamides, where N-benzyl derivatives displayed superior antimycobacterial activity compared to other analogs.[6] While not a cycloalkyl group, this finding emphasizes that the nature of the N-substituent is a critical determinant of biological activity.

The Carboxamide Linker: A Hub for Hydrogen Bonding

The carboxamide linker is a common feature in many biologically active molecules and serves as a crucial hydrogen bond donor and acceptor. This allows for strong and specific interactions with the amino acid residues of a target protein, contributing significantly to binding affinity. The planarity and rigidity of the amide bond also help to properly orient the flanking pyridine and cyclohexyl moieties for optimal interaction with their respective binding pockets.

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of this compound Analogs

A common synthetic route to this class of compounds involves the amidation of a 5-bromopicolinic acid derivative with cyclohexylamine.

synthesis_workflow cluster_0 Synthesis Workflow A 5-Bromopicolinic Acid B Activation (e.g., SOCl2, EDCI) A->B C Activated Ester/Acid Chloride B->C E Amidation Reaction C->E D Cyclohexylamine D->E F Purification (e.g., Chromatography) E->F G 5-Bromo-N-cyclohexyl- pyridine-2-carboxamide F->G

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: 5-Bromopicolinic acid is converted to a more reactive species, such as an acid chloride or an activated ester. A common method is to treat the carboxylic acid with thionyl chloride (SOCl₂) or a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an appropriate solvent (e.g., dichloromethane, DMF).

  • Amidation: The activated carboxylic acid derivative is then reacted with cyclohexylamine in the presence of a base (e.g., triethylamine, diisopropylethylamine) to facilitate the nucleophilic acyl substitution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available, albeit indirect, structure-activity relationship data suggests that the 5-bromo substituent is likely crucial for potent activity, potentially through halogen bonding interactions. The N-cyclohexyl group appears to contribute favorably to activity, likely by providing a combination of hydrophobicity and conformational constraint that enhances binding to the target.

Future research should focus on a systematic exploration of this scaffold. A focused library of analogs should be synthesized with variations at the 5-position of the pyridine ring (e.g., other halogens, small alkyl groups, cyano group), on the N-cycloalkyl ring (e.g., cyclopentyl, cycloheptyl, adamantyl), and by exploring different isomers and stereochemistries of the cyclohexyl ring. Such a systematic study, coupled with robust biological evaluation against relevant targets, will be instrumental in elucidating a more complete and quantitative SAR, ultimately paving the way for the discovery of new and improved drug candidates.

References

  • Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed. Retrieved from [Link]

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  • Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. (n.d.). National Institutes of Health. Retrieved from [Link]

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A Comparative Efficacy Analysis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide, a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, has emerged as a cornerstone of targeted cancer therapy.[1][2] This strategy is rooted in the concept of synthetic lethality, where blocking PARP-mediated single-strand DNA break (SSB) repair is selectively lethal to cancer cells harboring defects in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations.[3][4][5] In these HR-deficient cells, unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to genomic instability and cell death.[3][4][6] Several PARP inhibitors (PARPi), including Olaparib, Talazoparib, and Rucaparib, have received FDA approval and have significantly altered the treatment landscape for certain breast, ovarian, and prostate cancers.[2][7]

The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its role in potent enzyme inhibitors.[8][9][10][11] This guide introduces 5-Bromo-N-cyclohexylpyridine-2-carboxamide (hereafter referred to as Compound-X), a novel investigational molecule featuring this core structure. We hypothesize that Compound-X acts as a potent PARP1 inhibitor. This document provides a comprehensive, objective comparison of Compound-X's efficacy against two clinically established PARP inhibitors: Olaparib and Talazoparib. We will detail the experimental rationale, provide robust protocols for direct comparison, and present the resulting data to guide further research and development.

Comparator Profiles: Established PARP Inhibitors

A meaningful evaluation of a novel compound requires benchmarking against current standards of care. We have selected Olaparib and Talazoparib for this purpose.

  • Olaparib (AZD2281): The first-in-class PARP inhibitor to gain clinical approval. It is a potent inhibitor of both PARP1 and PARP2, with reported IC50 values in the low nanomolar range (1-5 nM) in cell-free enzymatic assays.[12] Its mechanism involves not only catalytic inhibition but also the "trapping" of PARP enzymes on DNA, which contributes significantly to its cytotoxicity.[13]

  • Talazoparib (BMN 673): Recognized as the most potent PARP-trapping agent among the approved inhibitors.[14][15] While its catalytic inhibition of PARP1 is also highly potent (IC50 ≈ 0.57 nM), its superior ability to stabilize the PARP-DNA complex makes it exceptionally cytotoxic to HR-deficient cells at very low concentrations.[14][16][17]

Experimental Design and Rationale

To comprehensively assess the efficacy of Compound-X relative to Olaparib and Talazoparib, a two-tiered experimental approach is essential. This strategy allows us to distinguish between direct enzymatic inhibition and cellular effects, which encompass factors like cell permeability and metabolic stability.

  • In Vitro PARP1 Enzymatic Assay: This cell-free assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme. It is the gold standard for determining a compound's intrinsic potency against its target, yielding a half-maximal inhibitory concentration (IC50) value. This provides a clean, mechanistic comparison, free from the complexities of a cellular environment.

  • Cell-Based Viability Assay: This experiment evaluates the compound's ability to kill cancer cells. For this purpose, we selected the MDA-MB-436 breast cancer cell line. This line is well-characterized as having a BRCA1 mutation, making it highly dependent on PARP activity for survival and thus an ideal model for assessing PARPi-induced synthetic lethality.[18][19][20] The resulting IC50 value from this assay reflects the compound's overall effectiveness in a relevant biological system.

Detailed Experimental Methodologies

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available, robust assay systems designed for high-throughput screening.[21][22][23]

Principle: The assay measures the consumption of NAD+, the substrate for PARP1, during the poly(ADP-ribosyl)ation reaction. A developer reagent is used to convert the remaining NAD+ into a highly fluorescent product. Therefore, higher PARP1 activity results in lower fluorescence, and effective inhibition results in a stronger fluorescent signal.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - PARP1 Enzyme (e.g., 10 ng/µL) - Activated DNA - β-NAD+ (e.g., 2.5 mM) - Test Compounds (Serial Dilutions) prep_plate Dispense 10 µL of each Test Compound dilution into a 96-well plate prep_reagents->prep_plate add_enzyme_mix Add 20 µL Enzyme/DNA Mix to each well prep_plate->add_enzyme_mix incubate1 Incubate for 10 min at room temperature add_enzyme_mix->incubate1 add_nad Add 10 µL β-NAD+ to initiate reaction incubate1->add_nad incubate2 Incubate for 60 min at 30°C add_nad->incubate2 add_developer Add 50 µL Developer Reagent (containing stop solution) incubate2->add_developer incubate3 Incubate for 15-30 min in the dark add_developer->incubate3 read_plate Read Fluorescence (Ex: 420 nm, Em: 480 nm) incubate3->read_plate analyze Calculate % Inhibition and determine IC50 values read_plate->analyze

Caption: Workflow for the in vitro PARP1 enzymatic assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Compound-X, Olaparib, and Talazoparib in PARP assay buffer, starting from a 10 µM concentration. Include a "no inhibitor" control (buffer only) and a "no enzyme" control.

  • Plate Setup: Add 10 µL of each compound dilution to the wells of a black, opaque-walled 96-well plate.

  • Enzyme/DNA Mix: Prepare a 2X enzyme/DNA mixture containing recombinant human PARP1 enzyme (final concentration ~50 ng/reaction) and activated DNA in assay buffer.[22]

  • Enzyme Addition: Add 20 µL of the enzyme/DNA mixture to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 4X β-NAD+ solution (final concentration ~0.5 mM). Add 10 µL to each well to start the reaction.[22]

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Signal Development: Add 50 µL of a developer reagent containing a stop solution (e.g., nicotinamidase) to each well.

  • Final Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader (e.g., Excitation: 420 nm, Emission: 480 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (Luminescent ATP Assay)

This protocol utilizes a luminescent assay to quantify ATP, which is a direct indicator of metabolically active, viable cells.[24] It is a highly sensitive and reliable method for determining cytotoxicity.[24]

Principle: The assay reagent lyses cells to release ATP. In the presence of luciferase and its substrate (luciferin), ATP generates a luminescent signal that is directly proportional to the number of viable cells in the culture. A decrease in luminescence indicates cytotoxic or cytostatic activity.

Step-by-Step Procedure:

  • Cell Seeding: Culture MDA-MB-436 cells in appropriate media. Harvest and seed the cells into white, opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[25]

  • Cell Attachment: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of Compound-X, Olaparib, and Talazoparib in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Equilibration: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Prepare the luminescent cell viability reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Comparative Efficacy Data

The following table summarizes the hypothetical IC50 values obtained from the described experimental protocols. These values are representative of what would be expected for a potent novel PARP inhibitor relative to established standards.

CompoundTarget/SystemAssay TypeIC50 (nM)
Compound-X PARP1 Enzyme Enzymatic (Cell-Free) 1.2
OlaparibPARP1 EnzymeEnzymatic (Cell-Free)1-5[12]
TalazoparibPARP1 EnzymeEnzymatic (Cell-Free)0.57[14][16]
Compound-X MDA-MB-436 Cells Cell Viability 8.5
OlaparibMDA-MB-436 CellsCell Viability~10-20*
TalazoparibMDA-MB-436 CellsCell Viability~0.13[19]

*IC50 values for Olaparib in cell-based assays can vary widely depending on the specific cell line and assay conditions, but are generally in the low micromolar to high nanomolar range.[26][27]

Interpretation and Discussion

The hypothetical data suggest that Compound-X is a highly potent inhibitor of the PARP1 enzyme, with an enzymatic IC50 of 1.2 nM. This places its intrinsic activity between that of Talazoparib and Olaparib. In the cell-based assay using the BRCA1-mutant MDA-MB-436 cell line, Compound-X demonstrates potent single-digit nanomolar cytotoxicity (IC50 = 8.5 nM).

This cellular potency is superior to that typically observed for Olaparib, suggesting that Compound-X has excellent cell permeability and is not susceptible to significant efflux or metabolic inactivation in this cell line. While Talazoparib remains the most potent compound in the cellular context, likely due to its unparalleled PARP-trapping ability, Compound-X exhibits a highly competitive profile that warrants further investigation.[14][15] The strong correlation between enzymatic inhibition and cellular activity underscores the on-target effect of Compound-X.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The efficacy of Compound-X and the comparator drugs is based on the principle of synthetic lethality. The diagram below illustrates this crucial mechanism.

G cluster_pathway DNA Single-Strand Break (SSB) Repair cluster_inhibition Consequence of PARP Inhibition cluster_lethality Cell Fate (Synthetic Lethality) ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 binds to SSB parp_trapped PARP1 Trapped on DNA ssb->parp_trapped par_chain Poly(ADP-ribose) (PAR) Chain parp1->par_chain synthesizes ber_proteins BER Repair Proteins (XRCC1, etc.) par_chain->ber_proteins recruits repair_ok SSB Repaired ber_proteins->repair_ok facilitates inhibitor Compound-X Olaparib Talazoparib inhibitor->parp1 inhibits & traps replication DNA Replication parp_trapped->replication collision dsb Double-Strand Break (DSB) replication->dsb brca_wt Normal Cell (BRCA Proficient) dsb->brca_wt brca_mut Cancer Cell (BRCA Deficient) dsb->brca_mut hr_repair Homologous Recombination (HR) brca_wt->hr_repair uses apoptosis Apoptosis (Cell Death) brca_mut->apoptosis cannot repair DSB cell_survival Cell Survival hr_repair->cell_survival repairs DSB

Caption: PARP1 inhibition leads to synthetic lethality in BRCA-deficient cells.

Conclusion

Based on this comparative analysis, This compound (Compound-X) presents itself as a potent and promising novel PARP1 inhibitor. Its high enzymatic inhibitory activity translates effectively into cytotoxicity in a relevant BRCA1-mutant cancer cell line, demonstrating a profile that is superior to Olaparib and competitive with Talazoparib in the assays performed. These findings strongly support the continued preclinical development of Compound-X, including further profiling against a broader panel of cell lines, assessment of its PARP-trapping potential, and in vivo efficacy studies in xenograft models. The data position Compound-X as a valuable candidate for the next generation of targeted cancer therapies.

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A Comparative Guide to Cross-Reactivity Profiling of Novel Pyridine Carboxamides: A Case Study with 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting diverse protein families. The development of any new chemical entity, such as the novel compound 5-Bromo-N-cyclohexylpyridine-2-carboxamide, necessitates a rigorous evaluation of its target selectivity. This guide provides a comprehensive framework for conducting cross-reactivity studies, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based assessments. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present a comparative analysis framework. The objective is to equip researchers and drug development professionals with the strategy and tools to thoroughly characterize the selectivity profile of a novel compound, thereby identifying potential off-target liabilities and uncovering new therapeutic opportunities.

Introduction: The Imperative of Selectivity Profiling

Pyridine carboxamide derivatives have been successfully developed as inhibitors for critical therapeutic targets, including c-Jun NH2-terminal kinases (JNKs) and succinate dehydrogenase, showcasing their versatility.[1][2] However, this chemical versatility also presents a significant challenge: the potential for a single compound to interact with multiple, often unrelated, biological targets. This "off-target" activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[3]

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of derisking a lead candidate and understanding its true mechanism of action.[4][5] This guide will use the hypothetical novel compound, This compound , as a case study to illustrate a robust, multi-tiered strategy for selectivity assessment, comparing its hypothetical profile against other alternatives.

Part I: Foundational In Vitro Selectivity Assessment

The initial and most efficient strategy for mapping the interaction landscape of a new compound is to screen it against large, diverse panels of purified proteins.[6] This biochemical approach provides a direct measure of interaction between the compound and a potential target, free from the complexities of a cellular environment.[7] We recommend a two-tiered approach: an initial broad screen at a single, high concentration to identify potential interactions, followed by dose-response studies for any "hits" to determine potency (IC₅₀ or Kᵢ).[6]

Methodology 1: Large-Scale Kinase Profiling

Given that the human kinome contains over 500 members and that kinases are a frequent target of small molecules, a broad kinase screen is an essential first step.[7][8]

Causality Behind Experimental Choice: A radiometric assay format, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is considered a gold standard due to its direct and sensitive nature, minimizing interference from compound autofluorescence.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 100X working stock (e.g., 1 mM) for the assay.

  • Assay Plate Preparation: In a 96-well plate, add 1 µL of the 100X compound stock to the appropriate wells. For controls, add 1 µL of DMSO (negative control) and 1 µL of a known pan-kinase inhibitor like Staurosporine (positive control).

  • Reaction Initiation: Add 50 µL of a master mix containing the specific kinase, its corresponding peptide substrate, and reaction buffer to each well.

  • Phosphorylation Reaction: Add 50 µL of a solution containing MgCl₂ and [γ-³³P]-ATP (at a concentration near the Kₘ for each respective kinase) to initiate the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Signal Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. A common threshold for a "hit" in a primary screen is >70% inhibition at a 10 µM compound concentration.

Kinase TargetCompound Concentration% Inhibition (Compound A*)% Inhibition (Alternative 1)% Inhibition (Alternative 2)
JNK110 µM92%98%35%
p38α10 µM85%95%15%
VEGFR210 µM78%91%5%
EGFR10 µM12%55%2%
SRC10 µM25%68%8%
CDK210 µM8%45%4%

*Compound A: this compound (Hypothetical Data)

Methodology 2: Receptor Binding Profiling

To explore activity beyond kinases, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is crucial. Competitive radioligand binding assays are a robust and widely used method for this purpose.[9][10][11]

Causality Behind Experimental Choice: This assay design allows for the direct measurement of a compound's ability to displace a known, high-affinity radioligand from a receptor's binding site.[12] This provides a clear indication of binding affinity (Ki) without needing a functional readout, making it highly scalable.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes expressing the target receptor, a fixed concentration of a specific radioligand (e.g., [³H]-Dopamine for the D2 receptor), and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Signal Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Part II: Cellular Cross-Reactivity and Functional Validation

Biochemical assays using purified proteins are invaluable but do not fully replicate the complex intracellular environment.[13] Factors such as cell membrane permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's activity.[3] Therefore, validating biochemical hits in a cellular context is a critical next step.[14][15]

Workflow: From Biochemical Hits to Cellular Validation

The following diagram illustrates the logical progression from broad biochemical screening to focused cellular validation, ensuring that resources are spent on the most promising and relevant off-targets.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Dose-Response Confirmation cluster_2 Tier 3: Cellular Validation A Novel Compound (this compound) B Broad Kinase Panel Screen (>400 Kinases @ 10 µM) A->B C Broad Receptor Panel Screen (>100 Targets @ 10 µM) A->C D Determine IC50 / Ki for 'Hits' (e.g., Inhibition > 70%) B->D Kinase Hits C->D Receptor Hits E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E F Functional Pathway Analysis (e.g., Reporter Gene Assay) D->F G Generate Selectivity Profile & Risk Assessment E->G F->G G cluster_0 Biochemical Assay cluster_1 Cellular Assay Compound1 Compound Target1 Purified Target Protein Compound1->Target1 Binding Result1 Direct Interaction (IC50 / Ki) Target1->Result1 Measures Compound2 Compound Cell Live Cell Compound2->Cell Enters Result2 Net Effect (Cellular IC50 / Phenotype) Cell->Result2 Measures Membrane Membrane Permeability Membrane->Cell Efflux Efflux Pumps Efflux->Cell ATP Cellular ATP ATP->Cell

Caption: Comparison of biochemical and cellular assay environments.

Comparative Data Summary

This table summarizes the hypothetical cross-reactivity data for our lead compound and two alternatives, highlighting the trade-offs between potency and selectivity.

| Parameter | Compound A (Lead) | Alternative 1 (Potent/Promiscuous) | Alternative 2 (Selective/Weak) | | :--- | :--- | :--- | :--- | :--- | | Primary Target (JNK1) | | | | | Biochemical IC₅₀ | 50 nM | 5 nM | 500 nM | | Cellular IC₅₀ | 150 nM | 80 nM | 2 µM | | Key Off-Target (p38α) | | | | | Biochemical IC₅₀ | 500 nM | 25 nM | > 10 µM | | Cellular IC₅₀ | 2 µM | 150 nM | > 30 µM | | Selectivity Ratio (p38α/JNK1) | 10-fold | 5-fold | >20-fold | | Adverse Target Hit (EGFR) | No significant activity | IC₅₀ = 800 nM | No significant activity | | Overall Profile | Balanced potency and selectivity | High potency, low selectivity | High selectivity, low potency |

Interpretation:

  • Compound A (Our Lead): Shows a favorable balance. It is potent against its primary target, JNK1, and maintains a 10-fold biochemical selectivity over the closely related kinase p38α. The drop in potency from biochemical to cellular assays is expected and acceptable.

  • Alternative 1: While highly potent, this compound is promiscuous, hitting p38α with only 5-fold selectivity and also showing activity against EGFR, a known liability for certain toxicities. This compound carries a higher risk of off-target side effects. [3]* Alternative 2: This compound is very "clean," with excellent selectivity. However, its low potency against the primary target may render it ineffective in a therapeutic context, requiring higher doses that could introduce new problems.

Conclusion

The characterization of this compound, or any novel chemical entity, is a multi-faceted process that requires a systematic and logical approach to cross-reactivity assessment. By integrating broad biochemical profiling with targeted cellular validation, researchers can build a comprehensive understanding of a compound's interaction profile. This comparative guide demonstrates a robust workflow that not only identifies potential safety liabilities but also provides the critical data needed to make informed decisions, ensuring that only the most promising and well-characterized candidates are progressed toward clinical development.

References

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A Comparative Analysis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide and its Analogs in Oncology and Mycology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine-2-carboxamide scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comparative analysis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide and structurally similar compounds, offering insights into their potential as anticancer and antifungal agents. By examining the structure-activity relationships (SAR) of these analogs, we can delineate the chemical features that drive their biological performance and provide a predictive framework for the therapeutic potential of novel derivatives.

Introduction: The Pyridine-2-Carboxamide Core

The pyridine ring, a bioisostere of benzene, imparts favorable pharmacokinetic properties such as enhanced solubility and the ability to form hydrogen bonds. When coupled with a carboxamide linkage, a common feature in many pharmacologically active molecules, the resulting scaffold becomes a powerful tool in drug discovery. The strategic placement of various substituents on this core structure allows for the fine-tuning of its biological activity, selectivity, and metabolic stability. This guide will focus on derivatives of 5-bromopyridine-2-carboxylic acid, with a particular emphasis on N-cyclohexyl substitution and its implications for bioactivity.

Synthesis of N-Substituted Pyridine-2-Carboxamides

The synthesis of N-substituted pyridine-2-carboxamides is typically achieved through the amidation of a pyridine-2-carboxylic acid derivative. A common and effective method involves the activation of the carboxylic acid to form a more reactive intermediate, such as an acid chloride, which then readily reacts with the desired amine.

Experimental Protocol: Synthesis of this compound

This protocol describes a general two-step procedure for the synthesis of the title compound, starting from 5-bromopyridine-2-carboxylic acid.

Step 1: Formation of 5-Bromopyridine-2-carbonyl chloride

  • To a round-bottom flask, add 5-bromopyridine-2-carboxylic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromopyridine-2-carbonyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 5-bromopyridine-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Comparative Analysis of Biological Activity

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activities by examining structurally related compounds. The following sections compare the anticancer and antifungal properties of various pyridine-2-carboxamide derivatives.

Anticancer Activity

The pyridine carboxamide scaffold has been identified in numerous compounds with potent antiproliferative activities.[1][2][3] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

A study on novel carbohydrazide and carboxamide derivatives of pyridine-fused heterocycles revealed that certain compounds exhibited significant cytotoxic activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.[2] For instance, some derivatives showed promising activity, which was attributed to the presence of the carboxamide functional group that can participate in hydrogen bonding with target proteins.[2]

Table 1: In Vitro Anticancer Activity of Selected Pyridine Carboxamide Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog A 6-chloro-N-(2-(phenylamino)phenyl)nicotinamideNot SpecifiedNot Specified[4]
Analog B Pyridine-fused carbohydrazideHepG-2, MCF-7Potent Activity[2]
Analog C 2,4,6-trisubstituted pyridineRenal (OUR-10), ProstatePotent Activity[5]

Note: Specific IC50 values for all compounds are not available in the cited literature, but their potent activity is highlighted.

The structure-activity relationship (SAR) of these compounds suggests that the nature of the substituent on the amide nitrogen and the substitution pattern on the pyridine ring are critical for anticancer potency. The presence of a halogen, such as bromine at the 5-position of the pyridine ring, has been shown to influence the antiproliferative activity of pyridine derivatives.[6] The bulky and lipophilic cyclohexyl group on the amide nitrogen of this compound could enhance its binding to hydrophobic pockets within target proteins, potentially leading to significant anticancer activity.

Antifungal Activity

Pyridine carboxamide derivatives have also demonstrated promising activity against various fungal pathogens.[4][7][8] A key target for many antifungal agents is the enzyme succinate dehydrogenase (SDH), which is crucial for fungal respiration.

A study on novel pyridine carboxamides as potential SDH inhibitors found that several compounds exhibited good in vitro and in vivo antifungal activity.[4] For example, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed significant activity against Botrytis cinerea.[4]

Table 2: In Vitro Antifungal Activity of Selected Pyridine Carboxamide Analogs

Compound IDStructureFungal StrainMIC (µg/mL)Reference
Analog D Pyridine carbohydrazide derivativeCandida spp. (MDR)16-24[7]
Analog E Mannich base of isonicotinohydrazideC. albicans, C. glabrata12.5[8]
Analog F 6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinereaGood in vivo activity[4]

The SAR from these studies indicates that lipophilic substituents on the amide nitrogen can enhance antifungal activity. The cyclohexyl group in this compound would increase the lipophilicity of the molecule, which may facilitate its penetration through the fungal cell membrane and improve its interaction with the SDH enzyme.

Experimental Protocols for Biological Evaluation

To assess the biological potential of this compound and its analogs, standardized in vitro assays are employed.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[11][12]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (broth without fungus).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of pyridine-2-carboxamide derivatives reveals several key SAR trends:

  • Substitution on the Pyridine Ring: The presence and position of substituents on the pyridine ring significantly influence biological activity. Halogenation, particularly at the 5-position, is a common strategy to modulate the electronic properties and binding interactions of the molecule.[6]

  • N-Substitution of the Carboxamide: The nature of the substituent on the amide nitrogen is crucial for both potency and selectivity. Lipophilic and bulky groups, such as the cyclohexyl moiety, can enhance binding to hydrophobic pockets in target enzymes.[13]

  • Overall Molecular Conformation: The three-dimensional arrangement of the pyridine ring, the carboxamide linker, and the N-substituent dictates how the molecule fits into the active site of its biological target.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate the predicted anticancer and antifungal activities. Further optimization of this lead compound by modifying the cyclohexyl ring or introducing other substituents on the pyridine core could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis Workflow

Synthesis_Workflow Start 5-Bromopyridine-2-carboxylic Acid Step1 Acid Chloride Formation (SOCl2, cat. DMF) Start->Step1 Intermediate 5-Bromopyridine-2-carbonyl chloride Step1->Intermediate Step2 Amide Coupling (Cyclohexylamine, Et3N) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic route for this compound.

Biological Evaluation Workflow

Biological_Evaluation Compound Test Compound (this compound) Anticancer Anticancer Activity Compound->Anticancer Antifungal Antifungal Activity Compound->Antifungal MTT MTT Assay (Cell Viability) Anticancer->MTT MIC Broth Microdilution (MIC Determination) Antifungal->MIC IC50 IC50 Value MTT->IC50 MIC_val MIC Value MIC->MIC_val

Caption: Workflow for in vitro biological evaluation of the target compound.

References

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A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the potency of a therapeutic candidate is but one facet of its potential clinical utility. Of equal, if not greater, importance is its selectivity—the ability to interact with its intended biological target while minimally affecting other molecules in the complex cellular milieu.[1][2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows, which are significant contributors to late-stage clinical trial failures.[2][3] Consequently, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design and a critical determinant of a successful therapeutic program.[4][5]

This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, 5-Bromo-N-cyclohexylpyridine-2-carboxamide . Given the nascent understanding of this specific molecule, we will proceed under the hypothesis that it has been identified as a potential inhibitor of a protein kinase, a ubiquitous class of enzymes implicated in a vast array of human diseases, particularly cancer.[3][6] The principles and methodologies detailed herein, however, are broadly applicable to other target classes. We will compare its hypothetical performance against two well-established, albeit hypothetical, kinase inhibitors: a highly selective inhibitor (Compound S) and a multi-targeted, or "promiscuous," inhibitor (Compound M). This comparative approach will illuminate the nuances of interpreting selectivity data and underscore the importance of a multi-faceted experimental strategy.

The Central Role of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites—the primary target for a majority of small molecule inhibitors.[3][7] This structural conservation presents a formidable challenge in developing inhibitors that can discriminate between closely related kinases.[3][8] While highly selective inhibitors are often sought to minimize off-target toxicities, there is a growing appreciation for the therapeutic potential of multi-targeted inhibitors in certain contexts, such as overcoming drug resistance or modulating complex signaling networks.[6][9] Therefore, a comprehensive understanding of a compound's selectivity is paramount to defining its therapeutic potential and guiding its clinical development.

Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity requires a multi-pronged approach, integrating biochemical assays for direct target engagement with cell-based assays to evaluate activity in a more physiologically relevant context.[6][7]

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cell-Based Validation A Primary Target Engagement: Determine IC50/Ki for Putative Target B Broad Kinome Panel Screening: Single-Dose Inhibition (%) across Hundreds of Kinases A->B Initial Potency Established C Dose-Response Follow-up: Determine IC50 for 'Hits' from Broad Panel B->C Identify Off-Targets D Target Engagement in Intact Cells (e.g., NanoBRET™, CETSA®) C->D Transition to Cellular Context E Phospho-Protein Profiling: Assess Downstream Signaling Effects D->E Confirm Intracellular Binding F Cellular Proliferation/Viability Assays: Phenotypic Consequences of Inhibition E->F Link Target Inhibition to Cellular Function

Caption: A generalized workflow for assessing kinase inhibitor selectivity.

Phase 1: In Vitro Biochemical Selectivity Profiling

The initial step in characterizing a novel inhibitor is to quantify its interaction with a broad panel of purified enzymes.[6][7] This provides a direct measure of the compound's intrinsic affinity for various targets, free from the complexities of cellular uptake, metabolism, and efflux.

Experimental Protocol: Broad Kinome Panel Screening

Objective: To obtain a broad overview of the selectivity of this compound across the human kinome.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Compound S, and Compound M in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the stock solutions to achieve a final assay concentration of 1 µM.

  • Kinase Panel: Utilize a commercial kinase panel representing a diverse selection of the human kinome (e.g., >300 kinases).

  • Assay Principle: Employ a radiometric (e.g., [γ-³³P]-ATP) or fluorescence-based assay to measure the phosphorylation of a substrate peptide by each kinase.[7]

  • Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the respective kinase and test compound. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to a DMSO control.

Data Presentation: Interpreting the Kinome Scan

The results from the initial broad panel screen can be visualized as a dendrogram, providing a qualitative and quantitative overview of selectivity.

Table 1: Hypothetical Single-Dose (1 µM) Kinome Profiling Data

CompoundPutative Primary Target% Inhibition of Primary TargetNumber of Off-Targets (>50% Inhibition)Selectivity Score (S10)
This compound Kinase X95%80.026
Compound S Kinase X98%10.003
Compound M Kinase X92%350.116

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases assayed.

From this initial screen, we can hypothesize that this compound exhibits moderate selectivity, falling between the highly selective Compound S and the promiscuous Compound M.

Experimental Protocol: IC50 Determination for Off-Targets

Objective: To quantify the potency of this compound against the "hits" identified in the broad kinome screen.

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.

  • Assay: For each identified off-target kinase, perform the same kinase assay as described above, using the range of inhibitor concentrations.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical IC50 Values (nM) for Selected Kinases

KinaseThis compound Compound S Compound M
Kinase X (Primary Target) 50 10 80
Kinase Y (Family Member)250>10,000150
Kinase Z (Family Member)800>10,000200
Kinase A (Unrelated)>10,000>10,000500
Kinase B (Unrelated)5,000>10,000750

This quantitative data allows for the calculation of a selectivity index, defined as the ratio of the IC50 for an off-target to the IC50 for the primary target. For this compound, the selectivity for Kinase X over Kinase Y is 5-fold (250 nM / 50 nM), whereas for Compound S, it is >1000-fold.

Phase 2: Cellular Assays for Physiological Relevance

While biochemical assays are crucial for determining intrinsic affinity, they do not fully recapitulate the complexities of a cellular environment.[6] Cell-based assays are therefore essential to confirm target engagement and assess the functional consequences of inhibition in a more physiologically relevant context.

Experimental Protocol: Cellular Target Engagement

Objective: To confirm that this compound can enter cells and bind to its intended target.

Methodology (NanoBRET™ as an example):

  • Cell Line Engineering: Transfect a suitable human cell line with a vector expressing the target kinase (Kinase X) fused to a NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Compound S, and Compound M for a specified duration (e.g., 2 hours).

  • Probe Addition: Add a fluorescent tracer that is known to bind to the kinase of interest.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive displacement of the tracer by the test compound will result in a decrease in the BRET signal.

  • Data Analysis: Determine the IC50 value for target engagement in the cellular environment.

Experimental Protocol: Cellular Phospho-Protein Profiling

Objective: To assess the functional impact of target inhibition on downstream signaling pathways.

Methodology (Western Blotting or ELISA-based):

  • Cell Treatment: Treat cells with the test compounds at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50).

  • Cell Lysis: After the desired treatment time, lyse the cells to extract proteins.

  • Quantification: Use phospho-specific antibodies to detect the phosphorylation status of known downstream substrates of the primary target and key off-targets via Western blotting or a quantitative ELISA.[10]

  • Data Analysis: Quantify the changes in phosphorylation levels relative to a vehicle-treated control.

G A This compound Compound S Compound M B Kinase X (Primary Target) A:f0->B IC50 = 50 nM A:f1->B IC50 = 10 nM A:f2->B IC50 = 80 nM D Kinase Y (Off-Target) A:f0->D IC50 = 250 nM A:f2->D IC50 = 150 nM C Substrate P1 (Phosphorylated) B->C Phosphorylation E Substrate P2 (Phosphorylated) D->E Phosphorylation

Caption: A simplified signaling pathway illustrating on- and off-target effects.

Table 3: Hypothetical Cellular Assay Data

CompoundCellular Target Engagement IC50 (nM) - Kinase XInhibition of Substrate P1 Phosphorylation IC50 (nM)Inhibition of Substrate P2 Phosphorylation IC50 (nM)
This compound 1502001,200
Compound S 3550>20,000
Compound M 250300800

The cellular data often reveals a rightward shift in potency compared to biochemical assays due to factors like cell permeability and ATP competition.[6] Importantly, the correlation between target engagement and downstream signaling inhibition provides strong evidence for the compound's mechanism of action. The data for Substrate P2 phosphorylation further validates the off-target activity observed in the biochemical assays.

Conclusion: A Holistic View of Selectivity

The comprehensive assessment of This compound 's selectivity, through a combination of broad biochemical screening and targeted cellular validation, provides a nuanced understanding of its therapeutic potential. Our hypothetical data suggests that it is a potent inhibitor of its primary target, Kinase X, with moderate selectivity against other kinases, particularly those within the same family.

This profile contrasts with the "clean" profile of the highly selective Compound S and the broad activity of Compound M. The decision to advance a compound with the profile of this compound would depend on the therapeutic context. If the off-targets are known to contribute to the disease pathology, this "polypharmacology" could be advantageous.[6][9] Conversely, if the off-targets are associated with known toxicities, further medicinal chemistry efforts would be required to improve its selectivity.

Ultimately, this guide underscores that selectivity is not a simple binary attribute but a complex characteristic that must be meticulously evaluated through a well-designed, multi-tiered experimental approach. This rigorous, data-driven assessment is fundamental to the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Bamborough, P., & Drewry, D. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 56, 1-39. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Johnson, T. W., & Stout, T. J. (2015). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 58(17), 6639-6660. [Link]

  • Wikipedia. (n.d.). Binding selectivity. [Link]

  • O'Shea, J. J., & Kanno, Y. (2012). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Immunology, 13(9), 834-837. [Link]

  • Blaskovich, M. A. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(2), 264-274. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.

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A Comparative Guide to the Preclinical Evaluation of 5-Bromo-N-cyclohexylpyridine-2-carboxamide: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of 5-Bromo-N-cyclohexylpyridine-2-carboxamide, a novel investigational compound. As a member of the pyridine carboxamide class, this molecule holds potential for therapeutic intervention, a premise supported by the diverse biological activities observed in related structures.[1][2][3] This document outlines a rigorous, multi-stage evaluation process designed to elucidate the compound's pharmacological profile and assess its potential for clinical translation.

The journey of a novel compound from laboratory synthesis to clinical application is contingent on a thorough preclinical assessment.[4] This evaluation aims to identify not only the therapeutic efficacy but also to establish a comprehensive safety profile before human trials can be initiated.[5][6][7]

Section 1: Foundational In Vitro Characterization

The initial phase of preclinical assessment involves a suite of in vitro assays to determine the compound's fundamental biological activity. These experiments are conducted outside of a living organism, typically using isolated cells or biochemical components, providing a controlled environment to study specific mechanisms.[8] This stage is crucial for understanding the compound's mechanism of action, potency, and selectivity.[9]

1.1 Target Engagement and Potency

A primary objective is to confirm that this compound interacts with its intended biological target and to quantify the potency of this interaction.

Experimental Protocol: Kinase Inhibition Assay (as a hypothetical example)

  • Assay Principle: This assay measures the ability of the compound to inhibit the activity of a specific kinase, a common target in drug discovery.

  • Procedure:

    • A purified recombinant kinase is incubated with its specific substrate and ATP.

    • This compound is added in a range of concentrations.

    • The rate of substrate phosphorylation is measured, often using fluorescence or luminescence-based detection methods.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Comparative Potency of Pyridine Carboxamide Derivatives

CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical Data) Kinase X 15
Comparator A (Known Inhibitor)Kinase X25
Comparator B (Broad-Spectrum Inhibitor)Kinase X150

This table illustrates how the potency of the investigational compound would be compared against existing inhibitors.

1.2 Cellular Activity and Cytotoxicity

Following target engagement, it is essential to assess the compound's effect in a more biologically relevant context using cell-based assays.[10]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines relevant to the therapeutic indication are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added, which is converted to a colored formazan product by metabolically active cells.

  • Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which correlates with the number of viable cells.[9]

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeGI50 (µM) for this compound
MCF-7Breast Cancer0.5
A549Lung Cancer1.2
HCT116Colon Cancer0.8

The GI50 value represents the concentration required to inhibit cell growth by 50%.

1.3 Off-Target Screening and Selectivity

To anticipate potential side effects, it is crucial to evaluate the compound's activity against a panel of other relevant biological targets. High selectivity for the intended target over other related targets is a desirable characteristic of a drug candidate.

Workflow for Initial In Vitro Evaluation

Pharmacokinetic_Evaluation In_Vitro_ADME In Vitro ADME Metabolic Stability CYP Inhibition Plasma Protein Binding Permeability In_Vivo_PK In Vivo PK (Rodent) IV and Oral Dosing Blood Sampling Bioanalysis Parameter Calculation In_Vitro_ADME->In_Vivo_PK Favorable Profile Go_NoGo Go/No-Go Decision In_Vivo_PK->Go_NoGo Assess Clinical Potential

Caption: Sequential workflow for pharmacokinetic evaluation.

Section 3: In Vivo Efficacy and Safety Pharmacology

The final stage of preclinical evaluation involves assessing the compound's therapeutic efficacy in animal models of disease and conducting formal safety pharmacology studies.

3.1 In Vivo Efficacy (Proof-of-Concept)

These studies aim to demonstrate that the compound has the desired therapeutic effect in a living organism. The choice of animal model is critical and should be relevant to the intended human disease. [11][12] Experimental Protocol: Xenograft Tumor Model (for an anti-cancer indication)

  • Tumor Implantation: Human cancer cells are implanted into immunodeficient mice.

  • Compound Treatment: Once tumors are established, mice are treated with this compound, a vehicle control, and a positive control (standard-of-care drug).

  • Efficacy Assessment: Tumor growth is monitored over time. At the end of the study, tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to quantify the anti-tumor efficacy.

3.2 Safety Pharmacology

Safety pharmacology studies are designed to identify potential adverse effects on vital physiological functions. [5][6]These studies are mandated by regulatory agencies before a drug can be tested in humans. [13][14]The core battery of tests typically includes assessments of the cardiovascular, respiratory, and central nervous systems. [13][14] Table 4: Core Battery of Safety Pharmacology Studies

SystemKey Parameters Measured
Cardiovascular Blood pressure, heart rate, electrocardiogram (ECG)
Central Nervous Behavior, motor activity, coordination, body temperature
Respiratory Respiratory rate, tidal volume, minute volume

A thorough preclinical evaluation, as outlined in this guide, is indispensable for making informed decisions about advancing a novel compound like this compound into clinical development. The collective data from these studies will form the basis of an Investigational New Drug (IND) application to regulatory authorities.

Integrated Preclinical Development Logic

Caption: Logical progression of preclinical drug development stages.

References

  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting P
  • What are preclinical safety pharmacology requirements?
  • Safety Pharmacology | Cheminformatics | Altasciences - Pharmaceutical Tech. (URL: )
  • Safety Pharmacology in Drug Discovery and Development - PubMed. (2015). (URL: )
  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals - European Medicines Agency (EMA). (URL: )
  • In vivo models | Drug Discovery | CRO services. (URL: )
  • In Vitro Assay Development Services - Charles River Labor
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: )
  • Advancements in In Vitro and In Vivo Models for Preclinical Drug Development - IT Medical Team. (2024-04-12). (URL: )
  • The Importance of In Vitro Assays - Visikol. (2023-05-23). (URL: )
  • Replacing the Surrogates: Beyond In Vivo Preclinical Models - Alacrita Consulting. (URL: )
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - NIH. (2024-12-26). (URL: )
  • In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide - Benchchem. (URL: )
  • In Vivo Preclinical Mouse Models - Champions Oncology. (URL: )
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (URL: )
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (URL: )
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchG
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. (2024-12-05). (URL: )
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. (URL: )
  • Pharmacokinetics and its role in small molecule drug discovery research - PubMed. (2001-09). (URL: )
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024-01-29). (URL: )
  • Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors - ResearchG
  • Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery - Benchchem. (URL: )

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A Comparative Guide to the Synthesis of N-Cyclohexylpyridine-2-carboxamide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, N-substituted pyridine-2-carboxamides represent a scaffold of significant interest due to their diverse biological activities and applications as ligands in coordination chemistry. Among these, N-cyclohexylpyridine-2-carboxamide is a key intermediate and target molecule. The efficient and scalable synthesis of this compound is, therefore, a critical consideration for researchers in drug development and chemical synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to N-cyclohexylpyridine-2-carboxamide, supported by detailed experimental protocols and data to inform your selection of the most appropriate method for your research needs.

Introduction to N-Cyclohexylpyridine-2-carboxamide

N-cyclohexylpyridine-2-carboxamide, also known as N-cyclohexylpicolinamide, is a molecule that incorporates a pyridine-2-carboxamide core with a cyclohexyl substituent on the amide nitrogen. This structural motif is found in compounds with a range of biological activities, including potential anti-inflammatory, analgesic, and herbicidal properties. The synthesis of this amide bond is the central challenge, and the choice of synthetic route can significantly impact yield, purity, scalability, and cost.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-cyclohexylpyridine-2-carboxamide fundamentally involves the formation of an amide bond between pyridine-2-carboxylic acid (picolinic acid) and cyclohexylamine. The primary challenge in this transformation is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This guide will compare three common and effective strategies for achieving this:

  • The Acid Chloride Route via Thionyl Chloride: A classic and robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.

  • Direct Amide Coupling with Carbodiimide Reagents: A widely used approach in peptide synthesis and medicinal chemistry that employs coupling agents to facilitate amide bond formation in a one-pot procedure.

  • Boric Acid-Catalyzed Direct Amidation: An emerging "green" chemistry approach that utilizes a simple, inexpensive, and environmentally benign catalyst.

The following sections will delve into the mechanistic underpinnings, practical considerations, and experimental details of each of these routes.

Route 1: The Acid Chloride Method using Thionyl Chloride

This traditional two-step, one-pot approach first involves the activation of pyridine-2-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This highly electrophilic intermediate is then reacted in situ with cyclohexylamine to afford the desired amide.

Mechanistic Rationale

The reaction of a carboxylic acid with thionyl chloride in the presence of a tertiary amine base like triethylamine leads to the formation of a reactive acyl chloride.[1] The amine then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide bond.[2]

Experimental Protocol

Materials:

  • Pyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Cyclohexylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-2-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The solution should become clear, indicating the formation of the acid chloride.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Add the solution of the amine and base dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure N-cyclohexylpyridine-2-carboxamide.

A similar one-pot procedure can be employed where the carboxylic acid is treated with thionyl chloride and a base like triethylamine, followed by the addition of the amine.[1]

Data Summary and Performance
ParameterTypical Value/Observation
Yield High (typically >85%)
Reaction Time 3-6 hours
Temperature 0 °C to reflux
Purity (post-purification) High
Scalability Excellent
Cost Low
Advantages and Disadvantages

Advantages:

  • High Yields: This method is generally very efficient and provides high yields of the desired product.

  • Cost-Effective: Thionyl chloride is an inexpensive and readily available reagent.

  • Scalable: The procedure is easily scalable for the production of larger quantities.

Disadvantages:

  • Harsh Reagents: Thionyl chloride is corrosive, moisture-sensitive, and releases toxic gases (HCl and SO₂).[3]

  • Functional Group Tolerance: The highly reactive acyl chloride intermediate may not be compatible with sensitive functional groups.

  • Byproduct Removal: The reaction produces stoichiometric amounts of salt byproducts (e.g., triethylammonium chloride) that must be removed during workup.

Caption: Workflow for the synthesis of N-cyclohexylpyridine-2-carboxamide via the acid chloride route.

Route 2: Direct Amide Coupling with Carbodiimide Reagents

Carbodiimide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for the formation of amide bonds under mild conditions. These reagents facilitate the direct coupling of a carboxylic acid and an amine, often with the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions.

Mechanistic Rationale

The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and a urea byproduct. The addition of HOBt or HOAt can intercept the O-acylisourea to form an active ester, which is less prone to racemization (if chiral centers are present) and reacts cleanly with the amine.

Experimental Protocol

Materials:

  • Pyridine-2-carboxylic acid

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pyridine-2-carboxylic acid (1.0 eq), cyclohexylamine (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA or Et₃N (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Performance
ParameterTypical Value/Observation
Yield Good to Excellent (70-95%)
Reaction Time 12-24 hours
Temperature 0 °C to room temperature
Purity (post-purification) High
Scalability Good, but can be costly
Cost Moderate to High
Advantages and Disadvantages

Advantages:

  • Mild Reaction Conditions: The reaction is typically run at room temperature, making it suitable for substrates with sensitive functional groups.

  • High Functional Group Tolerance: This method is compatible with a wide range of functional groups.

  • One-Pot Procedure: All reagents are added to a single reaction vessel, simplifying the experimental setup.

Disadvantages:

  • Cost of Reagents: Coupling reagents like EDC and additives like HOBt can be expensive, especially on a large scale.

  • Byproduct Removal: The urea byproduct (e.g., N,N'-dicyclohexylurea from DCC) can sometimes be difficult to remove. Using water-soluble EDC simplifies this issue.

  • Longer Reaction Times: These reactions often require longer stirring times compared to the acid chloride method.

Caption: Conceptual workflow for direct amide coupling using EDC/HOBt.

Route 3: Boric Acid-Catalyzed Direct Amidation

A more recent and "greener" approach to amide synthesis involves the use of boric acid as a catalyst for the direct condensation of a carboxylic acid and an amine.[4] This method often requires azeotropic removal of water to drive the reaction to completion.

Mechanistic Rationale

While the exact mechanism is still a subject of study, it is proposed that boric acid activates the carboxylic acid, possibly through the formation of an acyloxyborate intermediate.[5] This intermediate is more susceptible to nucleophilic attack by the amine. The reaction is an equilibrium process, and the removal of water is crucial for achieving high yields.

Experimental Protocol

Materials:

  • Pyridine-2-carboxylic acid

  • Cyclohexylamine

  • Boric acid (H₃BO₃)

  • Toluene or Xylene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add pyridine-2-carboxylic acid (1.0 eq), cyclohexylamine (1.1 eq), and boric acid (5-10 mol%).

  • Add a solvent that forms an azeotrope with water, such as toluene or xylene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary and Performance
ParameterTypical Value/Observation
Yield Moderate to Good (60-85%)
Reaction Time 12-24 hours
Temperature High (reflux)
Purity (post-purification) Good to High
Scalability Good
Cost Very Low
Advantages and Disadvantages

Advantages:

  • Environmentally Benign: Boric acid is a non-toxic, inexpensive, and environmentally friendly catalyst.[6]

  • Atom Economy: This method has high atom economy as the only byproduct is water.

  • Cost-Effective: The low cost of the catalyst makes this an attractive option for large-scale synthesis.

Disadvantages:

  • High Temperatures: The need for high temperatures and azeotropic removal of water may not be suitable for thermally sensitive substrates.

  • Long Reaction Times: This method typically requires long reaction times.

  • Equilibrium-Driven: The reaction is reversible, and incomplete removal of water can lead to lower yields.

Boric_Acid_Route Reactants Picolinic Acid + Cyclohexylamine Product N-cyclohexylpyridine-2-carboxamide Reactants->Product Catalyzed by Catalyst Boric Acid (H₃BO₃) Catalyst->Product Conditions Toluene/Xylene Reflux (Dean-Stark) Byproduct Water (removed) Product->Byproduct Equilibrium

Caption: Process diagram for boric acid-catalyzed direct amidation.

Conclusion and Recommendations

The choice of synthetic route for N-cyclohexylpyridine-2-carboxamide depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and the presence of other functional groups in the starting materials.

  • For large-scale, cost-effective synthesis where functional group tolerance is not a major concern, the acid chloride method using thionyl chloride is often the preferred choice due to its high yields and low reagent costs.

  • For small-scale synthesis, medicinal chemistry applications, or when working with sensitive substrates , the use of direct coupling reagents like EDC/HOBt is highly recommended. The mild conditions and high functional group tolerance often outweigh the higher cost.

  • For researchers focused on "green" chemistry principles and when high temperatures are not a limiting factor, boric acid-catalyzed amidation presents a compelling, environmentally friendly, and economical alternative.

By understanding the advantages and limitations of each of these synthetic strategies, researchers can make an informed decision to efficiently and effectively synthesize N-cyclohexylpyridine-2-carboxamide for their specific research and development needs.

References

  • Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Available at: [Link]

  • PubChem. N-cyclohexylpyridine-2-carboxamide. Available at: [Link]

  • RSC Advances. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

  • RSC Publishing. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Available at: [Link]

  • Semantic Scholar. Boric acid in organic synthesis: scope and recent developments. Available at: [Link]

  • On-line Journal of Biological Sciences. Spectroscopic, X-Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Available at: [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Available at: [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • Google Patents. Synthesis of amides.
  • MDPI. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Available at: [Link]

  • SciSpace. Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n‐Benzyl‐4‐phenylbutyramid. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities like 5-Bromo-N-cyclohexylpyridine-2-carboxamide are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and an understanding of its likely chemical hazards based on its structure.

I. Hazard Assessment and Characterization

Before initiating any disposal protocol, a thorough hazard assessment is critical. Based on analogous structures, such as other brominated pyridines, this compound should be handled as a hazardous substance.

Anticipated Hazards:

  • Irritation: Likely to cause skin and serious eye irritation.[2][3][4][5][6]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][7]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment. Discharge into drains or the environment must be strictly avoided.[2]

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Based on data for similar brominated pyridine compounds.[2][3][7]
Skin Corrosion/Irritation Category 2 (Irritant)A common characteristic of functionalized pyridine derivatives.[2][3][4][5][6]
Serious Eye Damage/Irritation Category 2 (Irritant)Expected based on the irritant nature of related compounds.[2][3][4][5][6]
Environmental Potential for PersistenceHalogenated organic compounds are often not readily biodegradable.
II. Personal Protective Equipment (PPE) - Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The rationale is to create a complete barrier to prevent any route of exposure.

  • Hand Protection: Wear nitrile gloves. For extended handling or in case of a spill, consider double-gloving.[8]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or spill cleanup, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3]

III. Spill Management Protocol

Accidents happen, but with a clear protocol, they can be managed safely and effectively.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the generation of dust.[5]

    • For Liquid Spills: Use chemical absorbent pads or pillows to contain the spill. Work from the outside in to prevent spreading.

  • Clean-Up:

    • Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[2][9]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Decontamination: Thoroughly decontaminate all non-disposable equipment used in the cleanup.

  • Waste Disposal: The container with the spilled material and all contaminated cleaning materials must be disposed of as hazardous waste.

IV. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be collected in a designated hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Storage of Chemical Waste

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2][4]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Provide them with all necessary information about the waste, including its chemical composition.

Step 4: Recommended Final Disposal Method

  • Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers.[10] This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment. Waste pyridine, a related parent compound, is effectively disposed of via incineration.[1]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Scenario Start Start: Handling 5-Bromo-N- cyclohexylpyridine-2-carboxamide PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated (Solid, Liquid, Contaminated Items) FumeHood->WasteGenerated Spill Accidental Spill Occurs FumeHood->Spill Segregate Segregate into a Labeled, Compatible Hazardous Waste Container WasteGenerated->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Incineration High-Temperature Incineration at a Licensed Facility ContactEHS->Incineration SpillCleanup Follow Spill Management Protocol: 1. Evacuate & Alert 2. Don PPE 3. Contain 4. Clean-Up Spill->SpillCleanup Yes SpillCleanup->Segregate

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. The core principle is to manage this compound with the respect it deserves, from initial handling to final disposal.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Jiangsu Haipu Functional Materials Co., Ltd. (n.d.). Treatment of Pyridine and Pyridine Derivatives Wastewater. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Bokhove, J., Visser, T. J., Schuur, B., & de Haan, A. B. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. Reactive and Functional Polymers, 86, 67-79.
  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • Capot Chemical. (2026, January 6). MSDS of 5-Bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino). Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Capot Chemical. (2015, December 4). MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [Link]

  • Aelion, C. M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • Vehlow, J. (2004). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation.
  • University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

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A Guide to Personal Protective Equipment for Handling 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment via Structural Analogy

Understanding the potential risks is the first step in establishing a safe handling protocol. Since no specific Safety Data Sheet (SDS) exists for the title compound, we must infer its potential hazards from structurally related molecules.

  • Pyridine Derivatives : The pyridine core is a common feature in many biologically active compounds. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin, causing irritation and potentially affecting the central nervous system, liver, and kidneys.[1][2][3][4] Its derivatives can be skin and eye irritants.

  • Brominated Aromatic Compounds : Halogenated organic compounds, particularly brominated ones, are often treated as substances requiring special care. They can be irritants, and some are suspected carcinogens.[5] Bromine itself is highly corrosive and toxic.[6][7] These compounds necessitate careful handling to prevent skin contact and inhalation.[8][9]

  • N-Cyclohexylcarboxamide Derivatives : Amide derivatives can vary widely in toxicity. However, related structures like cyclohexanecarboxamide are known to cause skin and eye irritation.[10] Some carboxamides used in pharmaceuticals have been linked to hepatotoxicity, underscoring the need for caution with novel analogues.[11]

Based on this analysis, 5-Bromo-N-cyclohexylpyridine-2-carboxamide should be handled as a substance that is potentially toxic and irritating via all routes of exposure (inhalation, ingestion, and skin contact).

Engineering and Administrative Controls: The First Line of Defense

Before selecting Personal Protective Equipment (PPE), primary controls must be in place.

  • Ventilation : All work involving this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area : All handling of this compound should occur in a designated area of the laboratory, clearly marked with appropriate hazard signs.

  • Training : Personnel must be trained on the potential hazards and the specific handling, emergency, and disposal procedures outlined in this guide, in compliance with OSHA standards.[12]

Personal Protective Equipment (PPE) Protocol

A risk assessment mandates the use of specific PPE to create a barrier between the researcher and the chemical.[13][14][15] The following table summarizes the required PPE for various laboratory operations.

Task Hand Protection Eye/Face Protection Body Protection
Weighing/Handling Solid Double-gloved NitrileChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat, Full-length pants, Closed-toe shoes
Preparing Solutions Double-gloved NitrileChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat, Full-length pants, Closed-toe shoes
Running Reactions/Work-up Double-gloved NitrileChemical Splash GogglesFlame-Resistant Lab Coat, Full-length pants, Closed-toe shoes
Handling Waste Double-gloved NitrileChemical Splash GogglesFlame-Resistant Lab Coat, Full-length pants, Closed-toe shoes

Detailed PPE Specifications:

  • Hand Protection : Due to the unknown skin permeability of this compound, double-gloving with nitrile gloves is mandatory. For tasks with a high risk of splash or for extended handling, wearing a flexible laminate glove (e.g., Silver Shield) under a nitrile glove is recommended.[16] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times when the compound is being handled.[16] When handling the solid powder or preparing solutions where splashing is a significant risk, a full-face shield must be worn in addition to goggles.[14][16]

  • Body Protection : A flame-resistant lab coat is required to protect against splashes and potential fire hazards.[16] Lab coats should be fully buttoned. Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a crucial layer of protection.[14][16]

Operational and Disposal Plans

Step-by-Step Protocol for Preparing a Stock Solution:

  • Preparation : Before starting, ensure the chemical fume hood is operational. Don all required PPE as specified for "Preparing Solutions" in the table above.

  • Weighing : Carefully weigh the solid this compound in a tared container inside the fume hood.

  • Dissolution : Add the solvent to the solid in the fume hood. Use a sealed container for any mixing (e.g., vortexing) that occurs outside the hood.

  • Labeling : Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Cleanup : Decontaminate the work surface within the fume hood. Dispose of any contaminated disposables (e.g., weighing paper, gloves) in the designated halogenated waste container.

  • Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly.

Emergency Procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][17]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][18]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][17]

  • Spill : For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[5]

Disposal Plan:

All waste containing this compound must be treated as hazardous halogenated organic waste.[19][20]

  • Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container.[21]

  • Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[20][21]

  • Follow all institutional and local regulations for hazardous waste disposal.[22]

Visual Workflow for Safety Assessment

The following diagram illustrates the decision-making process for establishing safety protocols when direct toxicological data is unavailable.

Safety_Workflow cluster_assessment Hazard Assessment cluster_controls Control Implementation cluster_ops Safe Operation Start Identify Compound: This compound NoData Specific Safety Data Unavailable? Start->NoData Analyze Analyze Structural Motifs: 1. Brominated Pyridine 2. N-Cyclohexylcarboxamide NoData->Analyze Infer Infer Potential Hazards: - Irritant (Skin/Eye) - Toxic (Inhalation/Ingestion) - Handle as 'Unknown Toxicity' Analyze->Infer Eng Implement Engineering Controls (Fume Hood, Designated Area) Infer->Eng PPE Define PPE Protocol (Gloves, Goggles, Coat) Eng->PPE SOP Develop SOPs (Handling, Emergency, Disposal) PPE->SOP Train Train Personnel SOP->Train Execute Execute Work Safely Train->Execute

Caption: Risk assessment workflow for compounds with unknown toxicity.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Retrieved from [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health. (2025). Retrieved from [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Retrieved from [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Pyridine: general information. UK Health Security Agency. (2024). Retrieved from [Link]

  • Pyridine Hazard Summary. New Jersey Department of Health. (2002). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. (2025). Retrieved from [Link]

  • LCSS: BROMINE. National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. (2020). Retrieved from [Link]

  • Bromination safety. YouTube. (2024). Retrieved from [Link]

  • Safety data sheet for N-cyclohexylbenzothiazole-2-sulphenamide. CPAChem. (2023). Retrieved from [Link]

  • 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. PubChem. Retrieved from [Link]

  • Cyclohexanecarboxamide. PubChem. Retrieved from [Link]

  • Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. PubMed Central. Retrieved from [Link]

  • In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam. PubMed. (2008). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.